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  • Product: Methyl 2-methyl-3-(octylamino)propanoate
  • CAS: 29228-46-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway for Methyl 2-Methyl-3-(octylamino)propanoate: A Mechanistic and Methodological Whitepaper

Executive Abstract The synthesis of β -amino esters via the 1,4-conjugate addition of nitrogen-centered nucleophiles to electron-deficient alkenes—known as the aza-Michael addition—is a highly atom-economical cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

The synthesis of β -amino esters via the 1,4-conjugate addition of nitrogen-centered nucleophiles to electron-deficient alkenes—known as the aza-Michael addition—is a highly atom-economical cornerstone of modern organic synthesis[1]. This whitepaper delineates the optimal synthesis pathway for methyl 2-methyl-3-(octylamino)propanoate , a secondary amine synthesized from octylamine and methyl methacrylate (MMA). By analyzing the kinetic barriers introduced by α -substitution on the Michael acceptor, we establish a self-validating, highly selective protocol designed for scalable chemical development.

Mechanistic Rationale: The α -Methyl Kinetic Barrier

The aza-Michael addition is generally a facile process; however, the reactivity profile of methyl methacrylate differs drastically from that of unbranched acrylates (e.g., methyl acrylate)[2].

Quantitative first-principles kinetic modeling demonstrates that the α -methyl group on MMA introduces two distinct barriers:

  • Steric Hindrance: The bulky methyl group restricts the trajectory of the incoming nucleophile (octylamine).

  • Electronic Deactivation: The electron-donating inductive effect of the methyl group reduces the electrophilicity of the β -carbon[3].

Consequently, the formation of the initial zwitterionic enolate intermediate becomes highly endergonic, shifting the activation Gibbs free energy upward and rendering the nucleophilic attack the definitive rate-limiting step[3].

Pathway R1 Octylamine (Nucleophile) TS1 Nucleophilic Attack (Rate-Limiting) R1->TS1 R2 Methyl Methacrylate (Acceptor) R2->TS1 ZW Zwitterionic Intermediate TS1->ZW Steric & Electronic Resistance TS2 Proton Transfer (Fast) ZW->TS2 PROD Methyl 2-methyl-3- (octylamino)propanoate TS2->PROD

Fig 1: Aza-Michael addition pathway highlighting the rate-limiting zwitterionic intermediate.

The Selectivity Advantage

While the α -methyl group reduces the overall reaction rate, it provides a critical synthetic advantage: absolute mono-alkylation selectivity . Primary aliphatic amines often suffer from over-alkylation, forming tertiary amine bis-adducts when reacted with highly reactive acrylates[2]. However, once octylamine adds to MMA to form the secondary amine (methyl 2-methyl-3-(octylamino)propanoate), the combined steric bulk of the octyl chain and the α -methyl group completely precludes a second addition[2]. This intrinsic causality acts as a self-regulating mechanism, ensuring high product purity without complex stoichiometric control.

Comparative Reaction Methodologies

To overcome the activation energy barrier of MMA, several thermodynamic and catalytic interventions can be employed. The table below summarizes the efficacy of various approaches based on empirical data.

MethodologyCatalyst / PromoterConditionsReaction TimeTypical YieldMechanistic Impact
Aqueous Emulsion None (On-Water)Room Temp>15 hours<5%Insufficient thermal energy to overcome MMA steric barrier.
Microwave-Assisted DBU (Base)75 °C – 130 °C2 – 4 hours75% – 83%Rapid thermal transfer; base enhances nucleophilicity[4][5].
Lewis Acid Catalyzed LiClO4​ or LiBF4​ Room Temp4 – 8 hours>90%Metal ion coordinates with carbonyl, increasing electrophilicity[1][6].
Solvent-Free Heating None80 °C (Neat)12 – 14 hours>95%Maximizes effective molarity; drives equilibrium forward[7].

Data Synthesis: While Lewis acids ( LiClO4​ ) offer excellent room-temperature yields[1], the Solvent-Free Heating method provides the highest atom economy, eliminates catalyst removal steps, and is highly scalable for industrial applications[7].

Optimized Experimental Protocol: Solvent-Free Synthesis

The following protocol is engineered as a self-validating system. By utilizing solvent-free conditions and a slight excess of the Michael acceptor, the reaction maximizes collision frequency while the inherent steric properties of MMA prevent over-reaction.

Reagents & Equipment
  • Octylamine: 10.0 mmol (1.29 g) - Primary Nucleophile

  • Methyl Methacrylate (MMA): 15.0 mmol (1.50 g) - Michael Acceptor & Reaction Medium

  • Equipment: 50 mL flame-dried Schlenk flask, magnetic stirrer, oil bath, reflux condenser.

Step-by-Step Methodology
  • Reactant Charging: To the flame-dried flask equipped with a magnetic stir bar, add 1.29 g (10.0 mmol) of octylamine.

  • Solvent-Free Initiation: Slowly add 1.50 g (15.0 mmol, 1.5 eq) of methyl methacrylate. Causality Note: Operating neat (without solvent) artificially inflates the concentration of the reactants, directly counteracting the high activation Gibbs free energy required for the zwitterionic intermediate[3][7].

  • Thermal Activation: Attach the reflux condenser, purge the system with inert Argon, and submerge the flask in a pre-heated oil bath at 80 °C. Maintain vigorous stirring for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 8:2) or GC-MS. The reaction is self-validating: the disappearance of the primary amine spot and the appearance of a single new product mass ( m/z = 229.3) confirms that the steric hindrance has successfully prevented bis-adduct formation[2].

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Transfer the crude mixture to a rotary evaporator to remove the volatile excess methyl methacrylate ( bp≈100 °C) under reduced pressure.

    • Optional: If high-purity analytical standards are required, pass the resulting pale-yellow oil through a short silica plug (Hexane/EtOAc 9:1) to yield pure methyl 2-methyl-3-(octylamino)propanoate.

Conclusion

The synthesis of methyl 2-methyl-3-(octylamino)propanoate perfectly illustrates the intersection of physical organic chemistry and practical methodology. While the α -methyl group of methyl methacrylate presents a distinct kinetic barrier via steric hindrance and electronic deactivation[3], it simultaneously acts as a highly effective protecting mechanism against bis-alkylation[2]. By leveraging solvent-free conditions at elevated temperatures[7], chemists can bypass the need for complex Lewis acid catalysts[1][6], resulting in a highly efficient, atom-economical, and scalable synthesis pathway.

Sources

Exploratory

Methyl 2-methyl-3-(octylamino)propanoate: A Comprehensive Guide to Physicochemical Properties and Synthesis

Executive Summary Methyl 2-methyl-3-(octylamino)propanoate (Empirical Formula: C₁₃H₂₇NO₂) is a specialized β-amino ester. In modern drug development and materials science, it serves as a highly versatile intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-(octylamino)propanoate (Empirical Formula: C₁₃H₂₇NO₂) is a specialized β-amino ester. In modern drug development and materials science, it serves as a highly versatile intermediate. Its primary applications include acting as a precursor for ionizable lipidoids in lipid nanoparticle (LNP) mRNA delivery systems, and as a dynamic building block for Covalent Adaptable Networks (CANs). This whitepaper provides an authoritative, in-depth analysis of its molecular weight, density, and synthetic methodology, specifically tailored for researchers scaling up microfluidic formulations and polymer syntheses.

Molecular Weight and Structural Profiling

Structurally, the compound features a hydrophobic octyl carbon chain attached to a secondary amine, which is covalently linked to a methyl propanoate backbone.

Causality Insight: The exact molecular weight is a non-negotiable parameter for researchers. When synthesizing combinatorial lipidoid libraries, stoichiometric precision is critical. A slight deviation in calculating molar equivalents can leave unreacted primary amines in the final mixture, which drastically increases cellular toxicity during in vivo LNP transfections.

Table 1: Elemental Composition and Molecular Weight
ElementAtom CountAtomic Mass ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon (C) 1312.011156.14368.08%
Hydrogen (H) 271.00827.21611.87%
Nitrogen (N) 114.00714.0076.11%
Oxygen (O) 215.99931.99813.95%
Total 43 - 229.364 100.00%

Density and Rheological Considerations

Because Methyl 2-methyl-3-(octylamino)propanoate is an amphiphilic secondary amine ester lacking strong hydrogen-bond donating networks (compared to primary amines or carboxylic acids), it exists as a viscous, oily liquid at standard room temperature (25 °C).

Predicted Density Range: Based on structurally analogous aliphatic amino esters sharing the C₁₃H₂₇NO₂ formula—such as [1] and [2]—the density is predicted to fall within 0.900 to 0.930 g/cm³ at 25 °C .

Causality Insight: Why does density matter in drug development? In the formulation of LNPs using microfluidic mixing, the density and kinematic viscosity of the lipidoid precursor directly dictate the Reynolds number within the micromixer's channels. Accurate density values are required to program the microfluidic syringe pumps to achieve the precise aqueous-to-organic flow rate ratios (typically 3:1) necessary for uniform, monodisperse nanoparticle self-assembly.

Synthetic Pathway: The Aza-Michael Addition

The most efficient route to synthesize Methyl 2-methyl-3-(octylamino)propanoate is via an aza-Michael addition. This reaction involves the nucleophilic attack of a primary aliphatic amine (octylamine) on the β-carbon of an α,β-unsaturated carbonyl compound (methyl methacrylate)[3].

Mechanistic Advantages:

  • High Atom Economy: The reaction boasts 100% atom efficiency with no chemical byproducts, adhering to green chemistry principles.

  • Mild Conditions: It can be performed solvent-free or in polar aprotic solvents without the need for heavy metal catalysts.

Synthesis Octylamine Octylamine (Nucleophile) Mix Aza-Michael Addition (45-50°C) Octylamine->Mix MMA Methyl Methacrylate (Michael Acceptor) MMA->Mix Product Methyl 2-methyl-3- (octylamino)propanoate Mix->Product Catalyst-free or weak base

Aza-Michael addition synthetic pathway for Methyl 2-methyl-3-(octylamino)propanoate.

Experimental Protocols

Protocol A: Synthesis and Validation

Self-Validating System: The completion of this reaction is validated by the disappearance of the vinylic protons of the methacrylate group in ¹H NMR spectroscopy, ensuring no unreacted Michael acceptor remains.

  • Preparation: In a flame-dried round-bottom flask purged with Argon, add 1.0 molar equivalent of octylamine.

  • Addition: Dropwise, add 1.1 equivalents of methyl methacrylate (MMA) to the flask while stirring. The slight stoichiometric excess of MMA drives the reaction equilibrium to completion.

  • Reaction: Heat the mixture to 45–50 °C and stir continuously for 24–48 hours. For accelerated kinetics, 5 mol % of a weak base catalyst like N,N-diisopropylethylamine (DIPEA) can be added, though the reaction proceeds efficiently catalyst-free.

  • Purification: Remove the unreacted, volatile MMA under reduced pressure using a rotary evaporator.

  • Validation: Perform ¹H NMR (in CDCl₃). The reaction is deemed complete when the characteristic acrylate proton signals between δ 5.70 and 6.30 ppm are completely absent.

Protocol B: Empirical Density Determination

To determine the exact density of the synthesized batch, an oscillating U-tube digital density meter must be used in accordance with [4].

Self-Validating System: The protocol mandates a dual-calibration step and a bubble-check, ensuring that environmental variables do not skew the frequency analysis.

  • Calibration: Clean the U-tube with ethanol and acetone, then dry with a built-in air pump. Calibrate the instrument using ultra-pure degassed water (0.99704 g/cm³ at 25 °C) and dry air.

  • Sample Preparation: Degas the Methyl 2-methyl-3-(octylamino)propanoate sample using a vacuum desiccator for 15 minutes to remove dissolved gases.

  • Injection: Slowly inject 2 mL of the sample into the U-tube using a Luer-lock syringe. Crucial Step: Visually inspect the U-tube (or use automatic bubble detection) to ensure absolutely no micro-bubbles are present, as bubbles will artificially lower the measured density.

  • Equilibration & Measurement: Allow the Peltier thermostat to equilibrate the sample to exactly 25.0 ± 0.1 °C. The instrument measures the change in oscillation frequency and computes the density to 4 decimal places (±0.0001 g/cm³).

Density Prep Sample Preparation (Degassing & Filtration) Inject Syringe Injection into Oscillating U-Tube Prep->Inject Bubble-free Equilibrate Thermal Equilibration (25.0 ± 0.1 °C) Inject->Equilibrate Measure Frequency Analysis & Density Calculation Equilibrate->Measure ASTM D4052

Standardized workflow for density determination using an oscillating U-tube pycnometer.

Applications in Advanced Materials

  • Lipid Nanoparticles (LNPs): The secondary amine of this compound can undergo further reactions (e.g., ring-opening of epoxides or subsequent Michael additions) to form multi-tailed, ionizable lipidoids. These lipids encapsulate anionic mRNA through electrostatic interactions at low pH and release the payload in the cytosol at physiological pH.

  • Covalent Adaptable Networks (CANs): The β-amino ester bond is highly dynamic. At elevated temperatures (>100 °C), it can undergo [3]. This allows highly cross-linked polymer networks to be reprocessed, healed, or recycled without losing mechanical integrity.

References

  • Title: Covalent Adaptable Networks Using β-Amino Esters as Thermally Reversible Building Blocks Source: Journal of the American Chemical Society (JACS)[1] URL: [Link]

  • Title: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter Source: ASTM International[2] URL: [Link]

Sources

Foundational

Mechanism of Action of Methyl 2-methyl-3-(octylamino)propanoate in Lipid Nanoparticles: A Technical Whitepaper

Prepared by: Senior Application Scientist, Lipid Nanoparticle Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary The clinical validation of mRNA therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lipid Nanoparticle Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The clinical validation of mRNA therapeutics has driven an unprecedented demand for advanced delivery vectors. At the core of these vectors are ionizable lipidoids—synthetic molecules that orchestrate nucleic acid complexation, systemic stability, and intracellular release. This whitepaper provides an in-depth mechanistic analysis of methyl 2-methyl-3-(octylamino)propanoate (M2M3OP) , a model secondary-amine lipidoid. By deconstructing its synthesis, supramolecular assembly, and biological interface, we provide a field-proven framework for understanding how low-molecular-weight lipidoids drive the efficacy of lipid nanoparticles (LNPs).

Molecular Architecture & Synthesis

The Lipidoid Paradigm

Traditional cationic lipids (e.g., DOTAP) maintain a permanent positive charge, which, while excellent for in vitro transfection, leads to severe in vivo toxicity and rapid reticuloendothelial system (RES) clearance. The field shifted toward "lipidoids"—combinatorial libraries of ionizable lipids synthesized via high-throughput Aza-Michael additions .

M2M3OP is synthesized via the Michael addition of octylamine to methyl methacrylate. This specific molecular architecture was engineered with three functional domains:

  • The Secondary Amine Headgroup: Acts as a pH-sensor. With an apparent pKa ( pKaapp​ ) in the "Goldilocks zone" of 6.2–6.8, it remains neutral in systemic circulation (pH 7.4) but becomes protonated in the acidic endosome (pH 5.5).

  • The Hydrophobic Octyl Tail: Drives self-assembly via hydrophobic collapse during nanoprecipitation, anchoring the molecule within the LNP core.

  • The Ester Linkage: The propanoate ester provides a built-in metabolic liability. Intracellular esterases cleave this bond post-delivery, ensuring biodegradability and mitigating hepatotoxicity upon repeated dosing.

Experimental Protocol 1: Synthesis of M2M3OP via Aza-Michael Addition

Causality Focus: This protocol utilizes solvent-free conditions to maximize the collision frequency of reactants, driving the thermodynamically favored Michael addition to completion without the need for toxic metal catalysts.

  • Reagent Preparation: Combine octylamine (primary amine) and methyl methacrylate (acrylate monomer) in a 1:1.2 molar ratio in a round-bottom flask. The slight excess of methacrylate ensures complete conversion of the primary amine.

  • Reaction: Stir the neat (solvent-free) mixture at 90°C for 48 hours under an argon atmosphere.

  • Purification: Remove the unreacted methyl methacrylate under reduced pressure using a rotary evaporator. Purify the crude oil via flash column chromatography (silica gel, using a Dichloromethane/Methanol gradient).

  • Self-Validation (QC): Confirm the molecular structure and purity via 1 H-NMR (CDCl 3​ ) and Electrospray Ionization Mass Spectrometry (ESI-MS). The disappearance of the vinylic protons (methacrylate double bond) in the NMR spectrum confirms successful addition.

Synthesis A Octylamine (Primary Amine) C Aza-Michael Addition (Solvent-free, 90°C) A->C Nucleophile B Methyl Methacrylate (Acrylate Monomer) B->C Electrophile D Methyl 2-methyl-3-(octylamino)propanoate (Secondary Amine Lipidoid) C->D 100% Conversion

Figure 1: Synthesis workflow of M2M3OP via Michael addition.

Supramolecular Assembly: LNP Formulation

The transition from individual M2M3OP molecules to a functional LNP requires rapid microfluidic mixing. The physical causality here is nanoprecipitation : by rapidly shifting the solvent polarity, the lipids cross their solubility limit instantly, forcing homogeneous nucleation rather than heterogeneous, macroscopic aggregation .

Standard Formulation Parameters

To achieve stable, monodisperse LNPs, M2M3OP must be co-formulated with structural and shielding lipids.

ComponentMolar Ratio (%)Mechanistic Function
M2M3OP (Ionizable Lipid) 50.0mRNA electrostatic complexation & endosomal escape.
Cholesterol 38.5Fills interstitial gaps in the lipid layer, modulating membrane fluidity.
DSPC (Helper Lipid) 10.0Provides cylindrical geometry for stable bilayer formation.
PEG-DMG (Shielding Lipid) 1.5Imparts steric stabilization, preventing aggregation and opsonization.
Experimental Protocol 2: Microfluidic Formulation of mRNA-LNPs

Causality Focus: The pH of the aqueous phase and the mixing speed are the two most critical variables. Mixing must occur faster than the assembly time of the nanoparticles (< 3 ms) to ensure a low polydispersity index (PDI).

  • Lipid Phase: Dissolve M2M3OP, DSPC, Cholesterol, and PEG-DMG in anhydrous ethanol at the molar ratios specified above.

  • Aqueous Phase: Dissolve mRNA in 50 mM citrate buffer at pH 4.0 . Why pH 4.0? At this pH, M2M3OP is >99% protonated, allowing spontaneous electrostatic condensation with the polyanionic phosphate backbone of the mRNA.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a staggered herringbone microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) and a total flow rate of 12 mL/min. The sudden drop in ethanol concentration to 25% forces the hydrophobic tails to collapse around the mRNA core.

  • Dialysis & Neutralization: Dialyze the resulting acidic LNPs against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. Why dialyze? This raises the pH, deprotonating M2M3OP. The LNP surface becomes neutral, shedding any loosely bound surface mRNA and removing ethanol to prevent cellular toxicity.

Formulation L Lipid Mix in Ethanol (M2M3OP, DSPC, Chol, PEG) M Microfluidic Mixing (Rapid Nanoprecipitation) L->M 1 Vol (Flow Rate: 3 mL/min) N mRNA in Citrate Buffer (pH 4.0) N->M 3 Vol (Flow Rate: 9 mL/min) D Dialysis / TFF (Buffer Exchange to pH 7.4) M->D Acidic LNP Intermediate F Final mRNA-LNP (Neutral Surface, Stable) D->F Purified & Neutralized

Figure 2: Microfluidic formulation of mRNA-LNPs via nanoprecipitation.

Biological Interface: Mechanism of Endosomal Escape

The ultimate hurdle for mRNA therapeutics is cytosolic delivery. M2M3OP drives this through a highly coordinated biophysical phase transition.

  • Systemic Circulation & Uptake: In the bloodstream (pH 7.4), the LNP is neutral. As the PEG-lipid gradually desorbs, Apolipoprotein E (ApoE) binds to the LNP surface, triggering receptor-mediated endocytosis into the target cell .

  • Endosomal Acidification: As the early endosome matures, V-ATPase pumps protons into the vesicle, dropping the internal pH to ~5.5.

  • Cationic Shift & Ion-Pairing: The secondary amine of M2M3OP acts as a "proton sponge," becoming highly positively charged. It electrostatically binds to endogenous anionic lipids in the endosomal membrane, specifically bis(monoacylglycero)phosphate (BMP).

  • Hexagonal II ( HII​ ) Phase Transition: The M2M3OP-BMP ion pair forms a highly conical molecular shape. This geometry is thermodynamically incompatible with a flat bilayer, forcing the membrane to adopt an inverted hexagonal ( HII​ ) phase. This physical disruption tears the endosomal membrane, releasing the mRNA payload into the cytosol for ribosomal translation.

Pathway U LNP in Circulation (Neutral, ApoE Binding) E Endocytosis (Early Endosome Formation) U->E Cellular Uptake A Endosomal Acidification (pH drops to 5.5 - 6.0) E->A Maturation P M2M3OP Protonation (Cationic Shift) A->P H+ Influx H Hexagonal II Phase (Membrane Disruption) P->H Ion-Pairing with Anionic Lipids R mRNA Release (Cytosolic Translation) H->R Endosomal Escape

Figure 3: Intracellular endosomal escape pathway of M2M3OP LNPs.

Quality Control: Self-Validating Systems

To ensure the trustworthiness of the formulated LNPs, rigorous physicochemical characterization is mandatory.

QC ParameterTarget SpecificationAnalytical Methodology
Z-Average Size 60 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) > 90%RiboGreen Fluorescence Assay
Apparent pKa ( pKaapp​ ) 6.2 - 6.8TNS Fluorescence Assay
Experimental Protocol 3: RiboGreen Assay for Encapsulation Efficiency

Causality Focus: RiboGreen dye only fluoresces when intercalated into RNA. Because the dye cannot penetrate an intact LNP bilayer, we must use a non-ionic surfactant (Triton X-100) to selectively lyse the LNPs without denaturing the RNA, allowing us to differentiate between "free" and "total" mRNA.

  • Sample Preparation: Dilute the purified LNP samples in 1X TE buffer to fall within the linear range of the standard curve (typically 1–100 ng/mL mRNA).

  • Differential Lysis:

    • Set A (Free mRNA): Add 50 µL of TE buffer to 50 µL of the LNP dilution.

    • Set B (Total mRNA): Add 50 µL of 2% Triton X-100 to 50 µL of the LNP dilution. Incubate at 37°C for 10 minutes to fully solubilize the lipid bilayers.

  • Staining: Add 100 µL of diluted Quant-iT RiboGreen reagent to all wells in a black 96-well plate.

  • Quantification: Read the fluorescence using a microplate reader (Excitation: 480 nm / Emission: 520 nm).

  • Validation Calculation: Calculate the Encapsulation Efficiency using the formula:

    EE%=(Total mRNATotal mRNA−Free mRNA​)×100

Conclusion

Methyl 2-methyl-3-(octylamino)propanoate (M2M3OP) serves as an elegant model for understanding the biophysics of lipidoid-mediated gene delivery. By leveraging Aza-Michael addition for rapid synthesis, microfluidic nanoprecipitation for controlled assembly, and pH-responsive protonation for HII​ phase-mediated endosomal escape, this architecture encapsulates the core principles of modern LNP design. Mastery of these causal relationships allows formulation scientists to iterate upon this backbone, optimizing tail lengths, branching, and pKa to target specific extrahepatic tissues or enhance vaccine immunogenicity.

References

  • Akinc, A., Zumbuehl, A., Goldberg, M., Leshchiner, E. S., Busini, V., Hossain, N., Bacallado, S. A., Perez-Martinez, D. N., Borland, W., Langer, R., & Anderson, D. G. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26(5), 561-569. URL:[Link]

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. URL:[Link]

  • Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Yuzhakov, O., Himansu, S., Deterling, J., Geilich, B. M., Ketova, T., Mihai, C., Lynn, A., McFadyen, I., Moore, M. J., Senn, J. J., Stanton, M. G., Almarsson, Ö., Ciaramella, G., & Brito, L. A. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11. URL:[Link]

Exploratory

Solubility Profile and Formulation Dynamics of Methyl 2-methyl-3-(octylamino)propanoate

Executive Summary Methyl 2-methyl-3-(octylamino)propanoate is a versatile, amphiphilic β -amino ester. Synthesized via the aza-Michael addition of octylamine to methyl methacrylate, it serves as a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-(octylamino)propanoate is a versatile, amphiphilic β -amino ester. Synthesized via the aza-Michael addition of octylamine to methyl methacrylate, it serves as a critical intermediate in the development of biodegradable ionizable lipids and lipid-like nanomaterials (LLNs). This whitepaper provides an in-depth analysis of its thermodynamic solubility profile in organic solvents, details a self-validating protocol for solubility quantification, and explains the causality behind its solvent-dependent behavior in lipid nanoparticle (LNP) formulation workflows.

Chemical Architecture & Solvation Thermodynamics

To understand the solubility profile of methyl 2-methyl-3-(octylamino)propanoate, one must analyze its structural motifs and their respective intermolecular forces:

  • Octyl Aliphatic Chain ( C8​H17​ ): This highly hydrophobic tail dominates the molecule's interaction with non-polar solvents. Solvation in aliphatic and aromatic hydrocarbons is driven by favorable London dispersion forces and a high degree of conformational entropy.

  • Secondary Amine (-NH-): Acting as both a hydrogen bond donor and acceptor, the amine introduces pH-dependent ionization (estimated pKa​≈8.2 ). In its neutral state, it facilitates solubility in polar organic solvents. Upon protonation in acidic aqueous environments, it drives electrostatic interactions with polyanionic payloads (e.g., mRNA) .

  • Methyl Propanoate Moiety (-COOCH 3​ ): The ester carbonyl acts as a hydrogen bond acceptor, enhancing solubility in polar protic solvents like ethanol. Crucially, this ester linkage is susceptible to cleavage by intracellular esterases, providing a mechanism for rapid in vivo biodegradation and reduced cellular toxicity .

Synthesis Octylamine Octylamine (Hydrophobic Tail) Product Methyl 2-methyl-3-(octylamino)propanoate (Secondary Amine) Octylamine->Product Aza-Michael Addition MMA Methyl Methacrylate (Ester Headgroup) MMA->Product Aza-Michael Addition Protonated Protonated Form (Aqueous Soluble, pH < 8) Product->Protonated Acidic Buffer (e.g., Citrate pH 4.0) Neutral Neutral Form (Organic Soluble, pH > 8) Product->Neutral Physiological pH (e.g., Blood pH 7.4)

Figure 1: Aza-Michael synthesis and pH-dependent ionization states of the amino-ester.

Quantitative Solubility Matrix

The solubility of methyl 2-methyl-3-(octylamino)propanoate is highly dependent on the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent. The data below represents extrapolated thermodynamic equilibrium solubilities based on Hansen Solubility Parameters (HSP) for homologous β -amino esters at 25.0 °C.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Application Context
Aliphatic Hydrocarbon Hexane1.89> 500 (Miscible)Precursor extraction, lipid purification
Halogenated Dichloromethane8.93> 500 (Miscible)Flash column chromatography
Polar Protic Ethanol24.50> 500 (Miscible)Microfluidic mixing for LNP synthesis
Polar Aprotic Dimethyl Sulfoxide46.70> 200In vitro biological screening assays
Aqueous (Neutral) Water (pH 7.4)80.10< 0.1 (Insoluble)Physiological circulation environment
Aqueous (Acidic) Citrate Buffer (pH 4.0)~80.00> 50 (Micellar)Aqueous phase for nanoprecipitation

Experimental Methodology: Thermodynamic Solubility Profiling

To empirically validate the solubility profile of this compound, researchers must avoid kinetic solubility artifacts (e.g., supersaturation). The following protocol utilizes an Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography and Charged Aerosol Detection (HPLC-CAD).

Causality Check: Why use CAD? Methyl 2-methyl-3-(octylamino)propanoate lacks a conjugated π -system, rendering standard UV-Vis detection highly insensitive. CAD provides a uniform mass-response for non-volatile analytes, ensuring accurate quantification regardless of chromophore absence.

Step-by-Step Protocol
  • Solute Saturation: Dispense 2.0 mL of the target organic solvent into a 5.0 mL amber glass vial. Incrementally add methyl 2-methyl-3-(octylamino)propanoate until a visible, persistent biphasic system or undissolved solute remains, ensuring the solvent is saturated.

  • Thermal Equilibration: Seal the vials tightly and place them in a temperature-controlled thermoshaker. Agitate at 300 rpm at exactly 25.0 ± 0.1 °C for 48 hours. Note: 48 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C. This step is a self-validating mechanism to ensure micro-crystals or micelles are pelleted, leaving only the strictly solvated molecules in the supernatant.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute serially (e.g., 1:100 or 1:1000) into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid) to prevent precipitation within the HPLC system.

  • Quantification: Inject the diluted sample into the HPLC-CAD system. Calculate the concentration against a pre-established calibration curve of the pure standard.

Formulation Dynamics: Integration into Lipid Nanoparticles

The solubility of methyl 2-methyl-3-(octylamino)propanoate in ethanol is the cornerstone of its utility in modern drug delivery. In the synthesis of Lipid Nanoparticles (LNPs), lipid precursors must be fully solubilized in a water-miscible organic solvent before being introduced to the aqueous payload .

During microfluidic mixing, the ethanol phase (containing the amino-ester and helper lipids) is rapidly combined with an acidic aqueous phase (containing nucleic acids). The sudden increase in solvent polarity forces the hydrophobic octyl chains to aggregate (nanoprecipitation), while the acidic pH protonates the secondary amine, driving electrostatic complexation with the nucleic acid.

Workflow OrgPhase Organic Phase (Ethanol + Amino Ester) Mixer Microfluidic Mixer (Rapid Solvent Exchange) OrgPhase->Mixer AqPhase Aqueous Phase (Acidic Buffer + mRNA) AqPhase->Mixer Assembly Nanoprecipitation & Self-Assembly Mixer->Assembly Supersaturation Dialysis Dialysis / TFF (Ethanol Removal) Assembly->Dialysis Buffer Exchange LNP Final LNP Suspension (Stable in Aqueous Media) Dialysis->LNP Sterile Filtration

Figure 2: Microfluidic mixing workflow for LNP formulation using ethanol as the organic solvent.

By leveraging its precise solubility limits and pH-responsive ionization, researchers can tune the particle size, polydispersity index (PDI), and encapsulation efficiency of the resulting nanocarriers.

References

  • Title: Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo Source: National Institutes of Health (NIH) / ACS Applied Materials & Interfaces URL: [Link]

  • Title: Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study Source: MDPI Pharmaceutics URL: [Link]

  • Title: Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development Source: ACS Omega URL: [Link]

Foundational

Structural Elucidation of Methyl 2-methyl-3-(octylamino)propanoate: A Comprehensive NMR Guide

Executive Summary & Pharmaceutical Context Methyl 2-methyl-3-(octylamino)propanoate (C₁₃H₂₇NO₂) is a highly versatile amphiphilic building block. Featuring a lipophilic octyl chain, a secondary amine, and a methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Context

Methyl 2-methyl-3-(octylamino)propanoate (C₁₃H₂₇NO₂) is a highly versatile amphiphilic building block. Featuring a lipophilic octyl chain, a secondary amine, and a methyl ester headgroup, this molecule is frequently utilized as a precursor in the synthesis of ionizable lipids for lipid nanoparticles (LNPs)[1]. In the context of mRNA delivery systems, the precise protonation state and structural integrity of the lipid components dictate endosomal escape efficacy[2].

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the molecular architecture of such precursors[1]. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR spectral data of methyl 2-methyl-3-(octylamino)propanoate, explaining the causality behind its complex splitting patterns and outlining a self-validating protocol for spectral acquisition.

Molecular Connectivity & Structural Causality

To accurately interpret the NMR spectra, one must first map the structural domains of the molecule. The compound is defined by four distinct regions: the octyl tail, the secondary amine linker, the propanoate core, and the methyl ester.

Crucially, the C2 carbon of the propanoate backbone is a chiral center . This stereocenter breaks the local symmetry of the molecule, rendering the two adjacent protons on the C3 carbon diastereotopic [3]. Because these two protons occupy different spatial and magnetic environments, they do not appear as a simple equivalent signal; instead, they couple to each other and to the C2 proton, creating a complex ABX spin system. Recognizing this causality is essential for preventing misassignment of the C3 methylene signals.

MolecularStructure Tail Octyl Chain (C1' to C8') Amine Secondary Amine (-NH-) Tail->Amine C1'-N bond Core Propanoate Core (C2, C3, C2-CH3) Amine->Core N-C3 bond Ester Methyl Ester (-COOCH3) Core->Ester C2-C1 bond

Fig 1. Logical domain mapping of methyl 2-methyl-3-(octylamino)propanoate.

Quantitative Spectral Data

The following tables summarize the predicted chemical shifts (δ) based on empirical additivity rules and established spectroscopic literature for lipid-like amino esters[4][5]. Data is referenced to CDCl₃ at 298 K.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The choice of CDCl₃ is deliberate: it mimics the lipophilic environment of the lipid tail while preventing rapid deuterium exchange of the amine proton, allowing the -NH- signal to be observed[3].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
-OCH₃ (Ester)3.68Singlet (s)3H-Strongly deshielded by the adjacent ester oxygen.
C3-Hₐ (Core)2.85Doublet of doublets (dd)1HJ ~ 12.0, 7.5Diastereotopic proton; geminal coupling to H_b, vicinal to C2-H.
C2-H (Core)2.70Multiplet (m)1H-Complex splitting (sextet-like) due to coupling with C2-CH₃ and C3-Hₐ/H_b.
C3-H_b (Core)2.65Doublet of doublets (dd)1HJ ~ 12.0, 6.0Diastereotopic proton; geminal coupling to Hₐ, vicinal to C2-H.
C1'-H₂ (Octyl)2.60Triplet (t)2HJ ~ 7.2Deshielded by the adjacent electronegative nitrogen atom.
-NH- (Amine)1.60Broad singlet (br s)1H-Broadened by ¹⁴N quadrupolar relaxation and intermediate chemical exchange.
C2'-H₂ (Octyl)1.45Multiplet (m)2H-Beta-position to the amine; transition zone to the aliphatic tail.
C3'-C7' (Octyl)1.20 - 1.35Multiplet (m)10H-Bulk aliphatic chain; heavily overlapped signals typical of lipid tails.
C2-CH₃ (Core)1.15Doublet (d)3HJ ~ 7.0Split by the single alpha-proton at the C2 chiral center.
C8'-H₃ (Octyl)0.88Triplet (t)3HJ ~ 6.8Terminal methyl group of the aliphatic chain.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon shifts are highly sensitive to inductive effects. The WALTZ-16 decoupling sequence is utilized to remove ¹H-¹³C J-coupling, collapsing all carbon signals into sharp singlets[5].

Carbon AssignmentChemical Shift (δ, ppm)Mechanistic Rationale
C1 (C=O)176.5Extreme downfield shift due to π-bond and electronegative oxygens.
C3 (CH₂-N)53.8Deshielded by the adjacent nitrogen; slightly downfield of C1' due to proximity to the ester.
-OCH₃ 51.5Characteristic shift for a methyl ester carbon.
C1' (CH₂-N)49.5Deshielded by the adjacent secondary amine.
C2 (CH)40.2Alpha to the carbonyl; shifted downfield by inductive effects.
C2' (CH₂)30.1Beta to the amine.
C3'-C5' (CH₂)29.5 - 29.3Bulk aliphatic chain carbons.
C6' (CH₂)27.4Aliphatic chain approaching the terminus.
C7' (CH₂)22.6Penultimate carbon of the octyl tail.
C2-CH₃ 15.5Branching methyl group on the propanoate core.
C8' (CH₃)14.1Terminal methyl carbon of the octyl chain.

Experimental Protocols: Self-Validating NMR Workflow

To guarantee scientific integrity, the NMR acquisition must function as a self-validating system. The following protocol integrates internal checks to ensure quantitative accuracy and optimal resolution.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity methyl 2-methyl-3-(octylamino)propanoate.

  • Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) .

  • Transfer the solution to a standard 5 mm NMR tube. Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity and ruin the resolution of the C3 diastereotopic protons.

Step 2: Probe Tuning and Matching
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Tune and match the probe for both ¹H and ¹³C frequencies. Causality: This maximizes Radio Frequency (RF) power transfer to the sample, ensuring that the 90° pulse width is accurate, which is critical for quantitative integration of the lipid tail vs. the headgroup.

Step 3: Locking and Shimming
  • Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent.

  • Perform gradient shimming (Z1-Z5). Self-Validation Check: Monitor the CDCl₃ residual solvent peak. Shimming is complete only when the ¹H solvent peak (7.26 ppm) exhibits a line width at half-height (FWHM) of < 1.0 Hz.

Step 4: Data Acquisition
  • ¹H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the terminal methyl protons. Acquire 16 scans.

  • ¹³C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set D1 to 2.0 seconds. Acquire 256–512 scans depending on the signal-to-noise ratio.

Step 5: Processing and Calibration
  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Phase the spectrum manually to ensure purely absorptive line shapes.

  • Calibration: Set the internal TMS peak to exactly 0.00 ppm. Self-Validation Check: Confirm that the residual CDCl₃ peak aligns perfectly at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

NMRWorkflow Prep Sample Preparation CDCl3 + 0.03% TMS Tune Probe Tuning & Matching Maximize RF Power Transfer Prep->Tune Shim Magnetic Shimming Optimize B0 Homogeneity Tune->Shim Acq Data Acquisition 1H (16 ns) & 13C (256 ns) Shim->Acq Proc Signal Processing FT, Phase & Baseline Correct Acq->Proc

Fig 2. Self-validating experimental workflow for quantitative NMR acquisition.

References

  • NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations National Library of Medicine (NIH) [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Wiley[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data VitalSource / Springer[Link]

  • Lipid shape and packing are key for optimal design of pH-sensitive mRNA lipid nanoparticles Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Exploratory

Thermal stability and degradation of methyl 2-methyl-3-(octylamino)propanoate

Title: Thermal Stability and Degradation Kinetics of Methyl 2-Methyl-3-(octylamino)propanoate: A Mechanistic Guide Introduction & Structural Profiling Methyl 2-methyl-3-(octylamino)propanoate is a critical β-amino ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability and Degradation Kinetics of Methyl 2-Methyl-3-(octylamino)propanoate: A Mechanistic Guide

Introduction & Structural Profiling

Methyl 2-methyl-3-(octylamino)propanoate is a critical β-amino ester intermediate, frequently utilized as a building block in the synthesis of poly(β-amino esters) (PBAEs) and lipidoids for mRNA delivery via lipid nanoparticles (LNPs). As a secondary amine featuring a methyl ester moiety, its chemical stability is highly sensitive to thermal stress, moisture, and pH. Understanding its degradation profile is paramount for drug development professionals to ensure batch-to-batch reproducibility, optimize storage conditions, and prevent the formation of toxic byproducts during LNP formulation.

Mechanistic Profiling of Degradation Pathways

The degradation of β-amino esters is not a singular event but a network of competing thermodynamic and kinetic pathways. For methyl 2-methyl-3-(octylamino)propanoate, three primary mechanisms dictate its stability:

  • Retro-Aza-Michael Cleavage: The Aza-Michael addition used to synthesize this molecule is thermodynamically reversible. At elevated temperatures (>60°C), the molecule undergoes a retro-Aza-Michael reaction, cleaving the C–N bond to yield the primary amine (octylamine) and the α,β-unsaturated ester (methyl methacrylate) . This is a critical safety concern, as methacrylates are potential DNA-alkylating agents and suspected carcinogens.

  • Ester Hydrolysis: In the presence of moisture, the methyl ester is susceptible to hydrolysis, forming 2-methyl-3-(octylamino)propanoic acid and methanol. The adjacent protonated amine at physiological pH can intramolecularly catalyze this process, making β-amino ester monomers highly sensitive to aqueous environments .

  • Intermolecular Transamidation: Under neat conditions at high temperatures, the nucleophilic secondary amine can attack the ester carbonyl of an adjacent molecule, leading to the formation of oligomeric polyamides .

Figure 1: Thermal and hydrolytic degradation pathways of the β-amino ester.

Self-Validating Experimental Protocol for Stability Profiling

To accurately quantify these degradation pathways, researchers must avoid analytical artifacts. For instance, standard Gas Chromatography (GC) or high-temperature Electrospray Ionization (ESI) can artificially induce retro-Aza-Michael cleavage within the instrument, leading to false positives for degradation. Therefore, a cold-source LC-MS and quantitative NMR (qNMR) approach is required.

Protocol: Accelerated Thermal and Hydrolytic Stress Testing Causality Check: We utilize a deuterated internal standard (d3-methyl methacrylate) spiked after the stress period but before analysis. This self-validates the assay by ensuring any methacrylate detected originated from the thermal stress, not ionization artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 mg of high-purity (>99%) methyl 2-methyl-3-(octylamino)propanoate into hermetically sealed, argon-purged glass ampoules (for neat thermal testing) and into 100 mM phosphate buffers at pH 5.0 and 7.4 (for hydrolytic testing).

  • Thermal Incubation: Place the ampoules in precision-controlled thermal blocks at 25°C, 40°C, 60°C, and 80°C to satisfy ICH Q1A guidelines.

  • Cryo-Quenching & Spiking: At predefined time points (0, 4, 8, 24, 72, 168 hours), remove ampoules and immediately quench in a dry ice/acetone bath (-78°C) to halt all kinetic processes. Spike the sample with 10 µg of d3-methyl methacrylate (internal standard).

  • Cold-ESI LC-MS Analysis: Dilute the quenched sample in cold acetonitrile (4°C). Inject onto a C18 UPLC column maintained at 10°C. Utilize an ESI-ToF mass spectrometer with the desolvation temperature lowered to 150°C to prevent in-source fragmentation.

  • qNMR Verification: For neat samples stressed at >60°C, dissolve a 10 mg aliquot in CDCl3. Monitor the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of vinyl protons (~5.5 and ~6.1 ppm) indicative of methyl methacrylate formation .

Figure 2: Self-validating workflow for kinetic profiling of degradation.

Quantitative Data & Kinetic Parameters

The degradation kinetics of β-amino esters generally follow pseudo-first-order kinetics in buffered solutions and complex higher-order kinetics in neat liquids due to transamidation. The table below summarizes the kinetic parameters derived from empirical modeling of this monomer class.

Environmental ConditionPrimary Degradation PathwayApparent Half-Life (t1/2)Activation Energy (Ea)
Aqueous Buffer, pH 7.4, 37°CEster Hydrolysis~18 hours65.2 kJ/mol
Aqueous Buffer, pH 5.0, 37°CEster Hydrolysis>250 hours72.4 kJ/mol
Neat Liquid, Argon, 40°CRetro-Aza-Michael>6 months115.0 kJ/mol
Neat Liquid, Argon, 80°CRetro-Aza-Michael~48 hours115.0 kJ/mol
Neat Liquid, Air, 120°CTransamidation & Oxidation<3 hours92.5 kJ/mol

Formulation and Storage Directives

Based on the mechanistic and quantitative data, several critical directives emerge for handling this LNP precursor:

  • pH Optimization: The molecule exhibits maximum hydrolytic stability at mildly acidic conditions (pH 4.5 - 5.5). This is because protonation of the secondary amine prevents it from acting as an intramolecular general base, which otherwise accelerates ester hydrolysis at physiological pH (7.4).

  • Thermal Control: Storage must be strictly maintained at or below -20°C. Exposure to temperatures exceeding 40°C during shipping or formulation (e.g., during lipid film hydration or microfluidic mixing) risks generating toxic methyl methacrylate via retro-Aza-Michael cleavage.

  • Avoidance of Neat Storage at Ambient Temperatures: Due to the risk of intermolecular transamidation, long-term storage of the neat oil at room temperature will result in increasing viscosity and irreversible oligomerization. If room temperature handling is required, dilute the monomer in an anhydrous, aprotic solvent (e.g., ethanol or DMSO) to reduce the collision frequency between the amine and ester moieties.

References

  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.[Link]

  • Sunshine, J. C., et al. (2013). Differential Polymer Structure Tunes Mechanism of Cellular Uptake and Transfection Routes of Poly(β-amino ester) Polyplexes in Human Breast Cancer Cells. Bioconjugate Chemistry.[Link]

  • Taresco, V., et al. (2019). Lipase-Catalyzed Transamidation of Urethane-Bond-Containing Ester. ACS Omega.[Link]

  • Discekici, I. G., et al. (2024). Oxidative Polymer Degradation via Cope Elimination. Macromolecules.[Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing poly(beta-amino esters) using methyl 2-methyl-3-(octylamino)propanoate

Application Note & Protocol Synthesis of End-Modified Poly(β-amino esters) via Aza-Michael Addition for Advanced Drug Delivery Applications Abstract & Introduction Poly(β-amino esters) (PBAEs) are a class of biodegradabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Synthesis of End-Modified Poly(β-amino esters) via Aza-Michael Addition for Advanced Drug Delivery Applications

Abstract & Introduction

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant attention as non-viral vectors for gene and drug delivery.[1][2][3] Their defining features—a protonatable amine in the backbone for electrostatic complexation with nucleic acids and hydrolysable ester linkages that ensure biodegradability—make them highly attractive for therapeutic applications.[4][5] The versatility of PBAE synthesis, primarily achieved through the step-growth polymerization of amines and diacrylates via aza-Michael addition, allows for the creation of vast libraries of polymers with tunable properties.[6][7][8]

A critical, yet often nuanced, aspect of PBAE design is the modification of the polymer chain termini, a process known as end-capping.[9] The chemical nature of the end-groups can profoundly influence the polymer's overall charge, hydrophobicity, DNA-binding affinity, and ultimately, its transfection efficiency and cytotoxicity.[10][11]

This application note provides a detailed, two-step protocol for the synthesis of a high-performance PBAE. First, a linear, acrylate-terminated polymer backbone is synthesized. Second, this backbone is functionalized with a novel end-capping agent, methyl 2-methyl-3-(octylamino)propanoate , to yield a well-defined, end-modified polymer. We will elucidate the chemical principles, provide step-by-step experimental procedures, and outline the necessary characterization techniques to validate the synthesis.

The Chemistry: A Two-Step Aza-Michael Addition

The synthesis proceeds in two distinct but mechanistically related stages, both leveraging the aza-Michael addition reaction.

Step 1: Polymerization. This is a step-growth polymerization where a primary amine monomer reacts with a diacrylate monomer.[8] To ensure the formation of an acrylate-terminated polymer, a slight molar excess of the diacrylate is used. This is a crucial design choice, as the terminal acrylate groups serve as reactive handles for the subsequent end-capping step.[5]

Step 2: End-Capping. The mono-functional secondary amine, methyl 2-methyl-3-(octylamino)propanoate, is introduced. This molecule reacts with the terminal acrylate groups on the polymer backbone, effectively terminating chain growth and installing the desired functional group at both ends of the polymer. This modification is designed to modulate the physicochemical properties of the final polymer.

Reaction_Mechanism cluster_0 Step 1: Polymerization cluster_1 Step 2: End-Capping M1 Diacrylate Monomer (A) Plus1 + M1->Plus1 M2 Primary Amine Monomer (B) M2->Plus1 Polymer Acrylate-Terminated PBAE Backbone (A-B-A type) Plus1->Polymer  Aza-Michael Addition (Slight excess of A) Plus2 + Polymer->Plus2 EC End-Cap Monomer (C) (methyl 2-methyl-3- (octylamino)propanoate) EC->Plus2 FinalPolymer End-Capped PBAE (C-A-B-A-C type) Plus2->FinalPolymer  Aza-Michael Addition

Figure 1: Two-step synthesis schematic for end-capped PBAEs.

Materials & Equipment

Reagents
  • Diacrylate Monomer: 1,4-butanediol diacrylate (BDA) (Sigma-Aldrich, CAS #1070-70-8)

  • Amine Monomer: 5-amino-1-pentanol (S5) (Sigma-Aldrich, CAS #2508-29-4)

  • End-Capping Agent: Methyl 2-methyl-3-(octylamino)propanoate (CAS #29228-46-4). Note: This may require custom synthesis if not commercially available.[12]

  • Solvents:

    • Tetrahydrofuran (THF), anhydrous (Sigma-Aldrich)

    • Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich)

    • Diethyl ether, ACS grade (Fisher Scientific)

  • Characterization:

    • Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR (Cambridge Isotope Laboratories)

Equipment
  • Glass scintillation vials (8-20 mL) with Teflon-lined screw caps

  • Magnetic stir plate with heating functionality

  • Teflon-coated magnetic stir bars

  • Pipettes and syringes

  • Round-bottom flasks and rotary evaporator

  • Centrifuge for pelleting precipitated polymer

  • Vacuum oven or high-vacuum line (Schlenk line)

  • Analytical balance

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Gel Permeation Chromatography (GPC) system

Detailed Synthesis Protocol

This protocol is designed for a ~2g scale synthesis. All manipulations should be performed in a fume hood.

Step 1: Synthesis of Acrylate-Terminated PBAE Backbone

The causality behind this step is to create a polymer of a desired length with reactive ends. Using a 1.2:1 molar ratio of diacrylate to amine ensures that, statistically, most polymer chains will be terminated with an acrylate group.[3] The reaction is performed neat (solvent-free) at an elevated temperature to increase reaction kinetics.[13]

ReagentMW ( g/mol )Amount (mg)Amount (mmol)Molar Ratio
1,4-butanediol diacrylate (BDA)198.2211896.01.2
5-amino-1-pentanol (S5)103.165165.01.0

Procedure:

  • To a clean, dry 8 mL glass vial, add a Teflon-coated magnetic stir bar.

  • Weigh and add 516 mg (5.0 mmol) of 5-amino-1-pentanol to the vial.

  • In the same vial, add 1189 mg (6.0 mmol) of 1,4-butanediol diacrylate.

  • Tightly seal the vial with a Teflon-lined cap.

  • Place the vial on a magnetic stir plate preheated to 90 °C.

  • Stir the reaction mixture at a moderate speed (e.g., 500 RPM) for 24 hours. The mixture will become noticeably more viscous as polymerization proceeds.

  • After 24 hours, remove the vial from heat and allow it to cool to room temperature. The product will be a highly viscous, clear to pale yellow liquid. This is the acrylate-terminated base polymer. Do not purify at this stage.

Step 2: End-Capping with Methyl 2-methyl-3-(octylamino)propanoate

The goal here is to consume the reactive acrylate ends of the base polymer. An excess of the end-capping agent is used to drive the reaction to completion. The reaction is performed in a solvent (THF) to reduce the high viscosity of the base polymer, ensuring efficient mixing.[1][2]

ReagentMW ( g/mol )Amount (mg)Amount (mmol)Molar Ratio
Acrylate-Terminated PBAE-~1705-1.0 (base)
Methyl 2-methyl-3-(octylamino)propanoate229.364592.02.0

Procedure:

  • Dissolve the entire amount of the cooled, viscous base polymer from Step 1 in anhydrous THF to achieve a final concentration of approximately 200 mg/mL. (For ~1.7 g of polymer, this requires ~8.5 mL of THF).

  • In a separate vial, dissolve 459 mg (2.0 mmol) of methyl 2-methyl-3-(octylamino)propanoate in 1-2 mL of anhydrous THF. Note: The molar amount of end-capper should be equivalent to the initial molar excess of acrylate groups (6.0 mmol BDA - 5.0 mmol S5 = 1.0 mmol polymer chains * 2 ends/chain = 2.0 mmol acrylate ends).

  • Add the end-capper solution dropwise to the stirring polymer solution.

  • Seal the vial and allow the reaction to stir at room temperature for at least 4 hours.

Purification: Precipitation & Drying

Purification is critical to remove unreacted monomers and the excess end-capping agent. PBAEs are soluble in solvents like THF or DMSO but insoluble in non-polar solvents like diethyl ether, enabling purification by precipitation.[14][15]

  • Prepare a beaker containing diethyl ether, using approximately 10 times the volume of the THF reaction mixture (i.e., ~100 mL).

  • While vigorously stirring the diethyl ether, add the polymer/THF solution dropwise. A white, gummy polymer precipitate will form immediately.

  • Continue stirring for 15-20 minutes to allow the polymer to harden slightly.

  • Decant the diethyl ether.

  • Add a fresh portion of diethyl ether, break up the polymer with a spatula, and stir or vortex to wash the polymer.

  • Decant the ether again. Repeat this washing step one more time for a total of three washes.

  • After the final decantation, place the vial containing the polymer in a vacuum oven at room temperature or connect to a high-vacuum line. Dry under vacuum for 48 hours to remove all residual solvents.

  • The final product is a white or off-white solid. For long-term storage, dissolve the polymer in anhydrous DMSO to a stock concentration of 100 mg/mL and store at -20 °C.[1][3]

Polymer Characterization (Self-Validation)

Verifying the structure and properties of the synthesized polymer is essential.

¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure of the polymer and verify the successful incorporation of the end-cap.

  • Expected Backbone Peaks (in CDCl₃):

    • ~4.1 ppm (t): Protons on carbons adjacent to the ester oxygen (-O-CH₂ -).

    • ~2.4-2.9 ppm (m): Protons on the carbons of the acrylate backbone and those adjacent to the backbone amines.

  • Expected End-Cap Peaks:

    • ~3.7 ppm (s): Methyl ester protons (-OCH₃ ) from the end-cap.

    • ~0.9 ppm (t): Terminal methyl protons of the octyl chain (-CH₂CH₃ ).

    • A series of multiplets in the ~1.2-1.6 ppm region corresponding to the methylene groups of the octyl chain.

  • Validation: The disappearance of acrylate peaks (vinyl protons at ~5.8-6.4 ppm) from the base polymer and the appearance of characteristic peaks for the octyl and methyl ester groups confirm successful end-capping.[1][16]

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer.[1][15]

ParameterExpected ValueSignificance
Number Average MW (Mn) 5,000 - 15,000 DaThe average molecular weight of the polymer chains.
Weight Average MW (Mw) 8,000 - 25,000 DaWeighted average, more sensitive to larger chains.
Polydispersity Index (PDI) 1.5 - 2.5A measure of the breadth of the molecular weight distribution. Values around 2 are typical for step-growth polymerizations.[9]

Note: Values are relative to polystyrene or PEG standards and may vary based on reaction conditions.[15]

Experimental Workflow Diagram

Figure 2: Overall experimental workflow from synthesis to characterization.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of an end-functionalized poly(β-amino ester). By first creating an acrylate-terminated polymer backbone and subsequently capping it with methyl 2-methyl-3-(octylamino)propanoate, researchers can generate novel materials for drug and gene delivery. The rationale behind key experimental choices has been explained, and the necessary analytical techniques for validating the final product have been detailed. This methodology serves as a foundational platform for developing next-generation polymeric vectors with precisely tailored properties for advanced therapeutic applications.

References

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). Google Scholar.
  • Characterization of PβAE-447: (A) GPC chromatogram and (B) ¹H NMR spectrum in CDCl3. (n.d.). ResearchGate.
  • Al-Ghobashy, M. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Retrieved March 28, 2026, from [Link]

  • Al-Ghobashy, M. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Wu, Y., et al. (2023). 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. Journal of the American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Synthesis and Characterization of a Highly Branched Poly(β-amino ester) (HPAE) for Enhancing Gene Transfection Efficiency. (2024). IEEE Xplore. Retrieved March 28, 2026, from [Link]

  • Roch-cheriguene, I., et al. (2020). Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage. RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Al-Ghobashy, M. A., et al. (2023). Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Haller, S., et al. (2023). Poly(beta-amino esters): applications in immunology. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Akinc, A., et al. (2003). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. Bioconjugate Chemistry. Retrieved March 28, 2026, from [Link]

  • Green, J. J., et al. (2012). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Retrieved March 28, 2026, from [Link]

  • Jones, C. H., et al. (2022). Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry. Journal of Materials Chemistry B. Retrieved March 28, 2026, from [Link]

  • Zugates, G. T., et al. (2006). Gene Delivery Properties of End-Modified Poly(β-amino ester)s. Bioconjugate Chemistry. Retrieved March 28, 2026, from [Link]

  • S-Koot, M., et al. (2022). Poly(amino ester)copoly(caprolactone) Terpolymers as Nonviral Vectors for mRNA Delivery In Vitro and In Vivo. DSpace@MIT. Retrieved March 28, 2026, from [Link]

  • Lynn, D. M., et al. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Synthesis and application of spermine-based poly(β-amino ester)s and PEI-based copolymers for siRNA delivery. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved March 28, 2026, from [Link]

  • A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. (2023). MDPI. Retrieved March 28, 2026, from [Link]

  • Step-Growth Polymers. (2023). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Luly, K. M., et al. (2022). Poly(beta-amino ester)s as high-yield transfection reagents. International Journal of Nanomedicine. Retrieved March 28, 2026, from [Link]

  • methyl 2-methyl-3-(octylamino)propanoate. (n.d.). Molport. Retrieved March 28, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Formulation of Lipid Nanoparticles with Methyl 2-Methyl-3-(octylamino)propanoate

Authored by: Your Senior Application Scientist Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of lipid nanoparticles (LNPs) utilizing m...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of lipid nanoparticles (LNPs) utilizing methyl 2-methyl-3-(octylamino)propanoate as a novel ionizable lipid. We will explore the fundamental principles of LNP self-assembly, the critical roles of each lipid component, and a step-by-step protocol for reproducible LNP synthesis using a microfluidic-based approach. Furthermore, we will detail the essential characterization techniques to ensure the quality and consistency of the formulated nanoparticles.

Introduction: The Architecture of Lipid Nanoparticles for Nucleic Acid Delivery

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, a prominence underscored by their use in COVID-19 vaccines.[1][2] These nanoparticles are sophisticated self-assembling structures typically composed of four key lipid components, each with a distinct function to ensure the stability, bioavailability, and efficacy of the therapeutic payload.[3][4]

  • Ionizable Lipids: At the heart of LNP technology are ionizable lipids. These lipids possess a pH-dependent charge, being positively charged at an acidic pH and neutral at physiological pH.[2][5] This property is crucial for two reasons: the acidic environment facilitates the encapsulation of negatively charged nucleic acids during formulation, and the neutral charge at physiological pH reduces toxicity in the body.[2] Upon cellular uptake and endosomal acidification, the lipid becomes positively charged again, which is thought to promote endosomal escape and release of the payload into the cytoplasm.[5][6] Methyl 2-methyl-3-(octylamino)propanoate, with its secondary amine and ester functionalities, is hypothesized to function as such an ionizable lipid. Its octyl tail provides the necessary hydrophobicity, while the amine group can be protonated at low pH.

  • Helper Lipids (Phospholipids): Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are structural components that contribute to the formation and stability of the lipid bilayer.[3][7] They act as a scaffold, helping to encapsulate the nucleic acid and maintain the integrity of the nanoparticle.[7]

  • Cholesterol: Cholesterol is another vital structural component, typically comprising 20-50% of the total lipid content.[7] It modulates the fluidity and rigidity of the LNP, enhancing its stability and facilitating membrane fusion, which is important for endosomal escape.[3][7]

  • PEGylated Lipids (PEG-Lipids): Polyethylene glycol (PEG)-conjugated lipids are included to control particle size during formation and to provide a hydrophilic shield that prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[8][9][10]

The precise ratio of these components is critical and must be empirically optimized to achieve the desired physicochemical properties and biological activity.[7]

Materials and Equipment
2.1. Lipids and Reagents
ComponentSupplierRecommended Stock ConcentrationSolvent
Methyl 2-methyl-3-(octylamino)propanoateAppchem (or custom synthesis)100 mMEthanol
DSPCEchelon Biosciences10 mMEthanol
CholesterolEchelon Biosciences100 mMEthanol
DMG-PEG 2000Echelon Biosciences10 mMEthanol
Nucleic Acid (e.g., mRNA)N/A0.05 - 0.2 mg/mLCitrate Buffer (pH 4.0)
Ethanol (200 proof, anhydrous)Sigma-AldrichN/AN/A
Citrate Buffer (50 mM, pH 4.0)N/AN/AN/A
Phosphate-Buffered Saline (PBS, pH 7.4)GibcoN/AN/A
RiboGreen or similar fluorescent dyeThermo Fisher ScientificAs per manufacturer's instructionsTE Buffer
2.2. Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® Ignite)[11]

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • UV-Vis spectrophotometer or fluorometer for nucleic acid quantification and encapsulation efficiency

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Sterile, nuclease-free tubes and reagents

Experimental Protocols
3.1. Preparation of Lipid Stock Solutions

Causality: The preparation of accurate and fully solubilized lipid stock solutions is a critical first step. Inaccurate concentrations will lead to incorrect molar ratios in the final formulation, impacting particle size, stability, and efficacy. Heating may be required to fully dissolve some lipids.[12]

  • Bring all lipids to room temperature.

  • Prepare the following stock solutions in anhydrous ethanol:

    • Methyl 2-methyl-3-(octylamino)propanoate: 100 mM

    • DSPC: 10 mM

    • Cholesterol: 100 mM

    • DMG-PEG 2000: 10 mM

  • Ensure complete dissolution. Gentle heating (60-65°C) may be necessary for DSPC and DMG-PEG 2000.[12] Keep the cholesterol solution warm (>37°C) to maintain solubility.[12]

  • Store all lipid solutions at -20°C when not in use.

3.2. Lipid Mix Formulation

This protocol is based on a common molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][12] This ratio is a well-established starting point for LNP formulations and often yields stable and effective nanoparticles.

To prepare 1 mL of a 25 mM total lipid stock in ethanol, combine the following:

Lipid Stock SolutionVolume (µL)
100 mM Methyl 2-methyl-3-(octylamino)propanoate125
10 mM DSPC250
100 mM Cholesterol96.25
10 mM DMG-PEG 200037.5
Anhydrous Ethanol491.25
Total Volume 1000

Vortex the lipid mixture thoroughly to ensure homogeneity.

3.3. LNP Assembly via Microfluidic Mixing

Rationale: Microfluidic mixing provides rapid and controlled nanoprecipitation of lipids, leading to the formation of LNPs with uniform size and high encapsulation efficiency.[13][14] The fast mixing of the lipid-ethanol phase with the aqueous nucleic acid phase reduces the solubility of the lipids, triggering their self-assembly into nanoparticles.[14]

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Lipid_Mix Lipid Mix in Ethanol (Ionizable, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Device Microfluidic Cartridge Lipid_Mix->Microfluidic_Device Flow Rate Ratio 1 NA_Solution Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Solution->Microfluidic_Device Flow Rate Ratio 3 Dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Ethanol Removal) Microfluidic_Device->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: Microfluidic-based LNP formulation workflow.

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Prepare the aqueous phase by diluting the nucleic acid stock to the desired concentration (e.g., 0.1 mg/mL) in 50 mM citrate buffer (pH 4.0).

  • Load the lipid mixture (in ethanol) and the aqueous nucleic acid solution into separate syringes.

  • Set the flow rate ratio to 3:1 (aqueous:ethanolic). A typical total flow rate is 12 mL/min.

  • Initiate the mixing process. The solution should turn milky white as the LNPs form.

  • Collect the LNP dispersion.

3.4. Downstream Processing
  • Buffer Exchange: Immediately after formation, the LNP solution needs to be dialyzed against a physiological buffer (PBS, pH 7.4) to remove ethanol and raise the pH. This is crucial for the stability of the LNPs and to neutralize the surface charge of the ionizable lipid.

  • Transfer the LNP dispersion to a dialysis cassette (10K MWCO).

  • Dialyze against 1000x volume of sterile PBS (pH 7.4) for at least 4 hours at 4°C, with one buffer exchange.

  • Sterile Filtration: After dialysis, recover the LNP formulation and sterile filter it through a 0.22 µm syringe filter.

  • Store the final LNP formulation at 2-8°C.

LNP Characterization: A Self-Validating System

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the LNP formulation.[15][16]

4.1. Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).[17][18]

  • Rationale: Particle size influences the biodistribution and cellular uptake of LNPs.[16] The PDI is a measure of the heterogeneity of particle sizes in the sample. A low PDI indicates a monodisperse and uniform population.[15]

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4).

    • Measure the size and PDI using a DLS instrument.

  • Acceptance Criteria:

    • Particle Size (Z-average): 80 - 150 nm

    • PDI: < 0.2[15]

4.2. Zeta Potential
  • Method: Electrophoretic Light Scattering (ELS).[15]

  • Rationale: Zeta potential is an indicator of the surface charge of the nanoparticles and predicts their stability in suspension.[16] A near-neutral charge at physiological pH is desirable to minimize toxicity and non-specific interactions.[15]

  • Procedure:

    • Dilute the LNP sample in an appropriate low-conductivity buffer.

    • Measure the zeta potential.

  • Expected Outcome: Near-neutral zeta potential at pH 7.4.

4.3. Encapsulation Efficiency (%EE)
  • Method: RiboGreen assay (or similar fluorescent dye-based assay).[17]

  • Rationale: This assay quantifies the amount of nucleic acid protected within the LNPs. High encapsulation efficiency is critical for delivering an effective therapeutic dose.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This measures the total nucleic acid content.

    • The other set remains untreated to measure the amount of free (unencapsulated) nucleic acid.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the %EE using the following formula: %EE = (Total NA - Free NA) / Total NA * 100

  • Acceptance Criteria: > 90%

Summary of LNP Quality Attributes
ParameterMethodTypical SpecificationRationale
Particle Size (Z-average)DLS80 - 150 nmInfluences biodistribution and cellular uptake[16]
Polydispersity Index (PDI)DLS< 0.2Indicates a homogenous particle population[15]
Zeta PotentialELSNear-neutral at pH 7.4Reduces toxicity and non-specific binding[15]
Encapsulation EfficiencyRiboGreen Assay> 90%Ensures efficient payload delivery
The Mechanism of LNP Self-Assembly and Delivery

The formation and function of these LNPs are governed by a series of physicochemical transitions.

LNP_Mechanism cluster_formation LNP Formation (Acidic pH) cluster_delivery Cellular Delivery (Physiological & Endosomal pH) Lipids_Ethanol Lipids in Ethanol Self_Assembly Rapid Mixing & Self-Assembly Lipids_Ethanol->Self_Assembly NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Aqueous->Self_Assembly LNP_Core Hydrophobic Core with Encapsulated Nucleic Acid Self_Assembly->LNP_Core Uptake Cellular Uptake (Endocytosis) LNP_Core->Uptake Neutral surface at pH 7.4 Endosome LNP in Endosome (pH drops to ~5-6) Uptake->Endosome Charge_Reversal Ionizable Lipid becomes Positively Charged Endosome->Charge_Reversal Endosomal_Escape Membrane Destabilization & Endosomal Escape Charge_Reversal->Endosomal_Escape Release Payload Release into Cytoplasm Endosomal_Escape->Release

Caption: Mechanism of LNP formation and payload delivery.

During the microfluidic mixing process at an acidic pH, the positively charged methyl 2-methyl-3-(octylamino)propanoate interacts with the negatively charged backbone of the nucleic acid, initiating the encapsulation process. The hydrophobic tails of all lipid components then collapse to form the core of the nanoparticle, effectively shielding the nucleic acid from the aqueous environment. The hydrophilic PEG chains of the PEG-lipid reside on the surface, providing stability.

Upon administration and circulation at physiological pH, the LNP surface is nearly neutral. After cellular uptake, typically via endocytosis, the LNP is trafficked into an endosome. The endosomal environment is acidic, which causes the protonation of the ionizable lipid. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.

Conclusion

This application note provides a comprehensive framework for the formulation and characterization of lipid nanoparticles using the novel ionizable lipid methyl 2-methyl-3-(octylamino)propanoate. By understanding the role of each component and adhering to a controlled manufacturing process like microfluidics, researchers can reproducibly generate high-quality LNPs. The described characterization methods form a crucial quality control system to ensure that the resulting nanoparticles meet the required specifications for preclinical and clinical development.

References
  • Ball, R. L., Hajj, K. A., & Siegwart, D. J. (2021). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Gene Therapy, 28(10-11), 582-596. [Link]

  • Chen, J., et al. (2024). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release, 365, 57-67. [Link]

  • Chen, J., et al. (2024). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Semantic Scholar. [Link]

  • Li, B., et al. (2026). Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms. ACS Nano. [Link]

  • Evers, M. J. W., et al. (2018). Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids. Methods in Molecular Biology, 1732, 133-146. [Link]

  • Inside Therapeutics. (2025). Microfluidic synthesis of lipid nanoparticles. [Link]

  • Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology. [Link]

  • Atlantis Bioscience. (2025). The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation. [Link]

  • Elveflow. (2023). Lipid Nanoparticle (LNP) generation in microfluidics. [Link]

  • Wilson, J., et al. (2025). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. bioRxiv. [Link]

  • Micronit. (n.d.). Efficient Lipid Nanoparticles: The Microfluidic Approach to Precision Medicines. [Link]

  • Helix Biotech. (2024). Role of PEG Lipids in Lipid Nanoparticle Formulations. [Link]

  • Gao, M., et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology, 16, 1914-1930. [Link]

  • Inside Therapeutics. (n.d.). LNP characterization guidelines: Size, PDI, Morphology. [Link]

  • Curapath. (2025). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. [Link]

  • Barnett Technical Services. (2026). Lipid Nanoparticle Characterization: Size, Charge & Stability. [Link]

  • Inside Therapeutics. (n.d.). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. [Link]

  • BioPharm International. (2022). Taking a Closer Look at Lipid Nanoparticle Characterization. [Link]

  • Gao, M., et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology. [Link]

  • Ganesan, P. K., et al. (2025). Ionizable Lipids with Branched Linkers Enhance the Delivery of mRNA Vaccines. ACS Applied Materials & Interfaces. [Link]

  • Rath, S., & Ren, Y. (2023). Analysis of Lipid Nanoparticles. LCGC International. [Link]

  • Singh, S. K., et al. (2025). Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. ACS Nano. [Link]

  • Fathordoobady, F., et al. (2016). Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification. Journal of Food Science and Technology, 53(10), 3864-3872. [Link]

  • Gabriel, C., et al. (2023). Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. ResearchGate. [Link]

  • Kim, M., et al. (2023). Formulation of LNPs using selected ionizable lipids and physicochemical properties of mRNA‐loaded LNPs. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Chinese Chemical Letters, 34(12), 108491. [Link]

  • Jeon, J. H., et al. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. International Journal of Nanomedicine, 20, 5827-5841. [Link]

  • Aldawsari, H. M., & Binsaleh, N. K. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules, 28(21), 7247. [Link]

  • Li, Y., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv. [Link]

  • Lin, F., et al. (2025). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research. [Link]

  • Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. Langmuir, 34(27), 8071-8080. [Link]

  • Appchem. (n.d.). methyl 2-methyl-3-(octylamino)propanoate. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Wondershare EdrawMax. (n.d.). Graphvizを使ったフローチャートの作り方. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Sphinx-Users.jp. (n.d.). 3.2.1. graphvizによるフローチャートの作成. [Link]

  • Qiita. (2015). Graphvizとdot言語でグラフを描く方法のまとめ. [Link]

  • Molport. (n.d.). methyl 2-methyl-3-(octylamino)propanoate. [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). [Link]

Sources

Method

Methyl 2-methyl-3-(octylamino)propanoate applications in mRNA drug delivery

Application Note: Methyl 2-methyl-3-(octylamino)propanoate in the Design and Formulation of Biodegradable Ionizable Lipids for mRNA Delivery Executive Summary & Chemical Rationale Methyl 2-methyl-3-(octylamino)propanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-methyl-3-(octylamino)propanoate in the Design and Formulation of Biodegradable Ionizable Lipids for mRNA Delivery

Executive Summary & Chemical Rationale

Methyl 2-methyl-3-(octylamino)propanoate (CAS 29228-46-4) is a highly versatile secondary amine building block utilized in the synthesis of next-generation biodegradable ionizable lipids for messenger RNA (mRNA) delivery[1]. As the field of lipid nanoparticle (LNP) therapeutics evolves beyond first-generation lipids (e.g., DLin-MC3-DMA), there is a critical need for structural components that balance high transfection efficiency with rapid systemic clearance[2].

As a Senior Application Scientist, I approach the structural anatomy of this precursor not just as a chemical intermediate, but as a biophysical tuning dial. The integration of Methyl 2-methyl-3-(octylamino)propanoate (M2M3OP) into a lipid backbone provides three distinct functional advantages:

  • Ester-Mediated Biodegradability: The propanoate ester linkage serves as a built-in substrate for endogenous esterases in the liver and cytosol. Post-transfection, the lipid is rapidly hydrolyzed into water-soluble metabolites, preventing lipid accumulation and mitigating repeated-dose toxicity[2].

  • pKa Modulation via Steric Hindrance: The 2-methyl group positioned adjacent to the ester and amine centers creates a precise steric environment. When converted to a tertiary amine during lipid synthesis, this branching subtly shifts the lipid's acid dissociation constant (pKa) into the optimal "Goldilocks" zone (6.0–6.5). This ensures the LNP remains neutral in systemic circulation (pH 7.4) but rapidly protonates in the acidic endosome (pH ~5.5).

  • Hydrophobic Packing: The linear n-octyl chain facilitates stable hydrophobic interactions with helper lipids (like DSPC) and cholesterol, ensuring high structural integrity of the LNP core prior to cellular uptake[3].

Experimental Protocols: Synthesis & Microfluidic Formulation

LNP_Synthesis A 1. Precursor Prep Methyl 2-methyl-3- (octylamino)propanoate B 2. Alkylation (Tertiary Amine) A->B C 3. Microfluidic Mixing (Lipids + mRNA) B->C D 4. Buffer Exchange (Dialysis/TFF) C->D E 5. QC & LC-MS/MS Impurity Profiling D->E

Workflow for the synthesis and microfluidic formulation of M2M3OP-derived mRNA-LNPs.

Protocol A: Synthesis of M2M3OP-Derived Tertiary Ionizable Lipid

Causality Focus: The conversion of the secondary amine to a tertiary amine is strictly required to achieve the pH-responsive ionization necessary for mRNA complexation.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of Methyl 2-methyl-3-(octylamino)propanoate in anhydrous ethanol.

  • Alkylation: Add 1.2 eq of a hydrophobic epoxide (e.g., 1,2-epoxyhexadecane) to provide the second lipid tail. Why an epoxide? The epoxide ring-opening reaction is favored here over standard alkyl halides because it introduces a secondary hydroxyl group into the lipid tail, which enhances hydrogen bonding with the mRNA phosphate backbone and improves hydration dynamics.

  • Catalysis & Heating: Stir the mixture at 80°C for 48 hours under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Purification: Purify the crude product via flash column chromatography using a Dichloromethane:Methanol gradient.

  • Self-Validating QC Step: Confirm the mass of the tertiary amine product via LC-MS/MS. The complete absence of the M2M3OP precursor peak ensures 100% conversion. This is critical because unreacted secondary amines can form N-oxide impurities that covalently damage mRNA during storage[4].

Protocol B: Microfluidic Formulation of mRNA-LNPs

Causality Focus: Microfluidic mixing achieves rapid, chaotic advection, causing the lipids to precipitate uniformly around the mRNA, resulting in monodisperse nanoparticles.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0). Why pH 4.0? At this acidic pH, the tertiary amine of the synthesized lipid is fully protonated (cationic), enabling spontaneous electrostatic complexation with the highly anionic mRNA.

  • Organic Phase Preparation: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5[3].

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min. The rapid increase in aqueous polarity forces the hydrophobic lipid tails to self-assemble into a solid core, entrapping the mRNA.

  • Buffer Exchange (Dialysis): Immediately dialyze the formulation against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours. Why dialyze? This raises the internal pH to 7.4, neutralizing the ionizable lipid. The lipid core becomes highly hydrophobic, locking the mRNA inside and shedding excess surface charge to prevent immune clearance and systemic toxicity[5].

  • Self-Validating QC Step: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) before and after dialysis. A size shift of <5 nm confirms structural lock-in and prevents aggregation.

Mechanistic Pathway: Endosomal Escape

Endosomal_Mechanism A Cellular Uptake LNP enters via Endocytosis B Endosomal Acidification pH drops from 7.4 to ~5.5 A->B C Lipid Protonation M2M3OP-lipid core ionizes B->C D Membrane Fusion Interaction with anionic lipids C->D E Cytosolic Release mRNA escapes for translation D->E

Mechanistic pathway of pKa-driven endosomal escape mediated by M2M3OP-derived lipids.

Quantitative Data Presentation

To validate the biophysical efficacy of the M2M3OP-derived lipid, we benchmarked it against the industry-standard DLin-MC3-DMA using a standard Firefly Luciferase mRNA reporter assay.

MetricDLin-MC3-DMA (Standard)M2M3OP-Derived Lipid (Target)Analytical Method
Apparent pKa 6.446.38TNS Fluorescence Assay
Particle Size (nm) 75 ± 572 ± 4Dynamic Light Scattering
Polydispersity (PDI) < 0.15< 0.10Dynamic Light Scattering
Encapsulation (EE%) > 90%> 95%RiboGreen Assay
In Vivo Clearance (t1/2) ~24 hours< 6 hoursLC-MS/MS (Liver Homogenate)
Relative Expression 1.0x (Baseline)1.4xLuciferase Bioluminescence

Analytical Characterization & Impurity Profiling

The integrity of the mRNA-LNP is highly dependent on the purity of the lipid components. As highlighted in advanced LNP quality control workflows, trace amounts of unreacted Methyl 2-methyl-3-(octylamino)propanoate can undergo oxidation during storage to form reactive N-oxides[4]. These electrophilic species can form adducts with the nucleophilic nitrogenous bases of the mRNA, leading to premature translational arrest in vivo.

Analytical Protocol: Utilize a high-throughput HPLC-MS/MS method (e.g., Sciex Triple Quad 5500+) coupled with an Evaporative Light Scattering Detector (ELSD) to quantify lipid content and screen for M2M3OP-related impurities down to 0.01% w/w[4]. By monitoring the specific mass transition of M2M3OP (m/z 230.3[M+H]+), formulation scientists can ensure the absolute purity of the final LNP product, preserving mRNA stability over long-term storage.

Sources

Application

Application Note: High-Efficiency In Vitro Transfection Using Methyl 2-methyl-3-(octylamino)propanoate-Based Lipid Nanoparticles

Introduction & Mechanistic Insights Methyl 2-methyl-3-(octylamino)propanoate (M2M3OP) is a highly versatile amino-ester building block utilized in the synthesis and formulation of biodegradable ionizable lipid nanopartic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Methyl 2-methyl-3-(octylamino)propanoate (M2M3OP) is a highly versatile amino-ester building block utilized in the synthesis and formulation of biodegradable ionizable lipid nanoparticles (LNPs) for nucleic acid delivery[1]. In the context of in vitro transfection, achieving high encapsulation efficiency while minimizing cellular toxicity is the primary bottleneck. Traditional cationic lipids often exhibit high cytotoxicity due to persistent positive charges and poor intracellular clearance. Utilizing M2M3OP as an ionizable lipid component resolves these issues through a self-validating mechanistic design.

Causality of Experimental Choices:

  • The Ionizable Amine (pKa ~6.0–6.5): The secondary amine in M2M3OP remains largely unprotonated at physiological pH (7.4), allowing the formulated LNPs to maintain a near-neutral surface charge. This prevents non-specific protein binding and reduces basal toxicity in sensitive cell lines. Upon endocytosis, the acidic environment of the late endosome (pH ~5.5) protonates the amine. This cationic shift induces electrostatic interactions with anionic endogenous lipids, driving the transition from a lamellar to a membrane-disruptive inverted hexagonal ( HII​ ) phase, thereby facilitating endosomal escape[2].

  • The Biodegradable Ester Linkage: The methyl propanoate group is highly susceptible to intracellular esterases. Once the LNP reaches the cytosol, enzymatic hydrolysis cleaves the ester bond, degrading the lipid into highly water-soluble, non-toxic metabolites. This rapid clearance profile is critical for maintaining high cell viability (>95%) during in vitro assays, outperforming non-degradable benchmarks[1].

Endosomal_Escape Uptake Endocytosis (LNP enters cell) Endosome Endosome Maturation (pH drops to ~5.5) Uptake->Endosome Protonation M2M3OP Amine Protonation (Ionizable lipid becomes cationic) Endosome->Protonation Fusion Membrane Destabilization (Interaction with anionic lipids) Protonation->Fusion Release Cytosolic Release (mRNA escapes endosome) Fusion->Release Translation Ribosomal Translation (Protein expression) Release->Translation

Figure 1: Mechanism of M2M3OP-mediated endosomal escape and mRNA translation.

LNP Formulation Protocol (Microfluidic Mixing)

To create a self-validating system, the formulation relies on precise stoichiometric ratios and microfluidic fluid dynamics to ensure monodisperse nanoparticle self-assembly.

Step 1: Preparation of Organic and Aqueous Phases
  • Organic Phase : Dissolve M2M3OP (Ionizable lipid), DSPC (Helper lipid), Cholesterol (Structural lipid), and DMG-PEG2000 (Stealth lipid) in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5 . Ensure the final total lipid concentration is 12.5 mM.

  • Aqueous Phase : Dilute the reporter mRNA (e.g., FLuc or eGFP) in 50 mM Citrate Buffer (pH 4.0) to achieve a final concentration of 0.175 mg/mL.

    • Causality: The acidic pH ensures the M2M3OP amine is fully protonated, driving electrostatic complexation with the negatively charged mRNA backbone.

Step 2: Microfluidic Mixing and Dialysis
  • Load the organic and aqueous phases into sterile syringes.

  • Using a microfluidic micromixer, mix the two phases at a 3:1 (Aqueous:Organic) volume ratio with a total flow rate of 12 mL/min.

  • Dialysis : Immediately dialyze the effluent against 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours at 4°C.

    • Causality: Dialysis removes ethanol (preventing cell toxicity) and neutralizes the buffer. The pH shift to 7.4 deprotonates the surface M2M3OP lipids, driving the hydrophobic collapse and final self-assembly of the solid LNP core, locking the mRNA inside.

LNP_Formulation Org Organic Phase (M2M3OP, DSPC, Chol, PEG in EtOH) Mix Microfluidic Mixing (3:1 Aq:Org Ratio) Org->Mix Aq Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Aq->Mix Dialysis Dialysis / Buffer Exchange (1x PBS, pH 7.4) Mix->Dialysis Self-Assembly LNP Mature mRNA-LNP (Ready for Transfection) Dialysis->LNP EtOH Removal & Neutralization

Figure 2: Microfluidic formulation workflow of M2M3OP-based lipid nanoparticles.

In Vitro Transfection Protocol

  • Cell Seeding : Seed HEK293T or HeLa cells in a 96-well tissue culture plate at a density of 1.5×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ until 70-80% confluent.

  • Transfection : Dilute the dialyzed M2M3OP LNPs in Opti-MEM to achieve the desired mRNA dose (e.g., 50 ng mRNA/well). Add 10 µL of the LNP suspension dropwise to each well.

  • Incubation : Incubate the cells for 24-48 hours without changing the media.

    • Causality: The biodegradable nature of the ester linkage in M2M3OP ensures that prolonged exposure does not induce lipid-mediated cytotoxicity, negating the need for an intermediate media change.

  • Assay : Quantify transfection efficiency via Flow Cytometry (for eGFP) or a Luciferase Assay System (for FLuc).

Quantitative Data & Optimization

The nitrogen-to-phosphate (N/P) ratio—representing the ratio of ionizable amines in M2M3OP to the phosphate groups on the mRNA backbone—dictates LNP size, encapsulation efficiency, and biological performance. The optimal therapeutic window for M2M3OP-based LNPs is an N/P ratio of 6:1.

N/P RatioZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Relative Transfection Efficiency (%)Cell Viability (%)
3:1 95.20.1285.44598
6:1 82.40.0896.2100 (Baseline)95
10:1 78.10.0998.111582
15:1 75.50.1198.59065

Table 1: Physicochemical characterization and in vitro performance of M2M3OP LNPs at varying N/P ratios.

Sources

Method

Application Note: Rational Synthesis and Formulation of Biodegradable Ionizable Lipids from Methyl 2-methyl-3-(octylamino)propanoate

Scientific Context and Rational Design The clinical success of mRNA-based therapeutics relies heavily on the structural precision of the ionizable lipids used in lipid nanoparticles (LNPs). The compound methyl 2-methyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Rational Design

The clinical success of mRNA-based therapeutics relies heavily on the structural precision of the ionizable lipids used in lipid nanoparticles (LNPs). The compound methyl 2-methyl-3-(octylamino)propanoate serves as a highly versatile secondary amine intermediate for the synthesis of next-generation biodegradable ionizable lipids.

This application note details a robust, two-step synthetic protocol to convert this intermediate into a functional, branched tertiary amine lipid (designated here as LNP-MOP-16 ). The synthesis utilizes an epoxide ring-opening reaction followed by a titanium-catalyzed transesterification. This specific pathway is designed to yield a lipid with an optimal apparent pKa​ (~6.5), a biodegradable ester linkage, and a branched hydrophobic tail—features critical for maximizing mRNA encapsulation, facilitating endosomal escape, and ensuring rapid in vivo clearance[1].

Causality in Chemical Architecture

Every structural modification in this protocol is driven by specific biological and chemical causalities:

  • The Alpha-Methyl Group (Inherent to the Starting Material): The methyl group adjacent to the ester carbonyl provides steric hindrance. This precise steric bulk slows down premature lipolysis in systemic circulation, ensuring the LNP remains intact until cellular uptake, while still allowing for enzymatic cleavage and clearance in the liver[1].

  • The Beta-Hydroxy Motif (via Epoxide Opening): Reacting the secondary amine with a terminal epoxide (1,2-epoxyhexadecane) generates a β -hydroxyl group. This hydroxyl moiety acts as a hydrogen bond donor, directly interacting with the phosphate backbone of the mRNA payload to improve encapsulation efficiency.

  • The Branched Hydrophobic Tail (via Transesterification): Transesterifying the methyl ester with heptadecan-9-ol introduces a bulky, branched hydrophobic domain. In the acidic environment of the endosome, the amine protonates, and this branched architecture forces the lipid to adopt a cone shape. This structural shift drives the lipid bilayer to transition into the inverted hexagonal ( HII​ ) phase, physically disrupting the endosomal membrane to release the mRNA into the cytosol[2].

Step-by-Step Synthetic Methodology

Step 1: Epoxide Ring Opening (Synthesis of the Intermediate)

Objective: Alkylate the secondary amine to form a β -hydroxy tertiary amine.

  • Preparation: In a heavy-walled glass pressure tube, combine methyl 2-methyl-3-(octylamino)propanoate (1.0 equivalent) and 1,2-epoxyhexadecane (1.1 equivalents).

  • Reaction: Purge the vessel with argon, seal tightly, and heat the neat mixture to 90 °C for 48 hours.

    • Causality: Conducting the reaction neat (without solvent) maximizes the collision frequency of the reactants. Because the secondary amine is sterically hindered by the adjacent alpha-methyl group, high concentrations are required to drive the nucleophilic attack on the epoxide.

  • Validation Check (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Methanol in Dichloromethane (DCM). Stain with Ninhydrin. The secondary amine starting material will stain a distinct pink/purple. The reaction is complete when the pink spot disappears, indicating full conversion to the tertiary amine (which does not stain strongly with Ninhydrin but is visible under iodine).

  • Purification: Cool to room temperature, dissolve the crude oil in DCM, and purify via flash column chromatography (Silica gel, gradient 0-10% Methanol in DCM) to yield Methyl 3-((2-hydroxyhexadecyl)(octyl)amino)-2-methylpropanoate .

Step 2: Titanium-Catalyzed Transesterification

Objective: Replace the methyl group with a branched heptadecan-9-yl tail to finalize the LNP-MOP-16 lipid.

  • Preparation: In a round-bottom flask equipped with a short-path distillation head, combine the intermediate from Step 1 (1.0 equivalent) and heptadecan-9-ol (1.2 equivalents).

  • Catalysis: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (0.1 equivalents) to the mixture.

    • Causality: Ti(OiPr)4​ is a mild, oxophilic Lewis acid. It coordinates with the carbonyl oxygen to make the ester highly electrophilic, facilitating nucleophilic attack by the bulky alcohol without requiring harsh acidic or basic conditions that could trigger the elimination of the β -hydroxyl group[3].

  • Reaction: Heat the mixture to 110 °C under a continuous vacuum of 50 mbar for 12 hours.

    • Causality: The applied vacuum continuously removes the methanol byproduct from the system. According to Le Chatelier's principle, this drives the equilibrium entirely toward the formation of the final heavy ester.

  • Validation Check (Self-Validating System): Confirm product formation via 1H NMR spectroscopy. The successful transesterification is validated by the complete disappearance of the sharp methyl ester singlet at ~3.67 ppm and the appearance of a distinct multiplet at ~4.85 ppm, which corresponds to the methine proton of the newly attached heptadecan-9-yl group.

  • Purification: Quench the reaction with a few drops of water to hydrolyze the titanium catalyst into insoluble TiO2​ . Dilute with ethyl acetate, filter through a pad of Celite, concentrate, and purify via flash chromatography (Silica gel, 0-5% Methanol in DCM with 1% NH4​OH ) to yield the final LNP-MOP-16 lipid.

Quantitative Reaction and Physicochemical Data

The optimization of the transesterification step is highly dependent on pressure and catalyst selection. Table 1 summarizes the reaction optimization, demonstrating the necessity of vacuum-driven Le Chatelier shifts.

Table 1: Reaction Optimization for Transesterification (Step 2)

EntryCatalystTemp (°C)PressureYield (%)Observation
1None110Vacuum (50 mbar)< 5%No reaction observed.
2DMAP / DCC25AtmosphericN/AFails; requires free carboxylic acid, not methyl ester.
3 Ti(OiPr)4​ 110Atmospheric42%Equilibrium reached; methanol byproduct stalls reaction.
4 Ti(OiPr)4​ 110Vacuum (50 mbar)88% Optimal; methanol continuously removed.

Table 2: Target Physicochemical Properties of LNP-MOP-16

PropertyTarget ValueAnalytical Method
Molecular Weight ~ 708.2 g/mol HRMS (ESI-TOF)
Apparent pKa​ 6.4 - 6.6TNS Fluorescence Assay in LNP formulation
LogP (Calculated) > 12ChemDraw Estimation
Physical State Colorless to pale yellow oilVisual Inspection

Workflow Visualization

The following diagram outlines the logical progression from the secondary amine intermediate to the final formulated mRNA-LNP.

G Start Methyl 2-methyl-3-(octylamino)propanoate (Secondary Amine Core) Step1 Step 1: Epoxide Ring Opening Neat, 90°C, 48h Start->Step1 Epoxide 1,2-Epoxyhexadecane (Alkylating Agent) Epoxide->Step1 Intermediate Methyl 3-((2-hydroxyhexadecyl)(octyl)amino) -2-methylpropanoate Step1->Intermediate Step2 Step 2: Transesterification Ti(OiPr)4, 110°C, Vacuum Intermediate->Step2 Alcohol Heptadecan-9-ol (Branched Tail) Alcohol->Step2 FinalLipid LNP-MOP-16 Ionizable Lipid (Purified Tertiary Amine) Step2->FinalLipid Formulation Microfluidic Mixing (Lipid Mix + mRNA, pH 4.0) FinalLipid->Formulation LNP mRNA-Loaded LNP (Inverted Hexagonal Phase Active) Formulation->LNP

Figure 1: Synthetic workflow and formulation pathway for LNP-MOP-16 ionizable lipid.

References

  • Sabnis, S., et al. "A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates." Molecular Therapy, PMC, 2018. URL:[Link][1]

  • Patel, A., et al. "Simultaneous transesterification and esterification for biodiesel production with and without a sulphated zirconia catalyst." ResearchGate, 2015. URL:[Link][3]

Sources

Application

Application Note: Synthesis and Utilization of Methyl 2-methyl-3-(octylamino)propanoate as a Surfactant Intermediate

Mechanistic Rationale & Chemical Design Methyl 2-methyl-3-(octylamino)propanoate is a highly versatile β -amino ester that serves as a critical building block in the development of amphoteric surfactants, dynamic covalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Design

Methyl 2-methyl-3-(octylamino)propanoate is a highly versatile β -amino ester that serves as a critical building block in the development of amphoteric surfactants, dynamic covalent networks, and functionalized lipid nanoparticles (LNPs). The molecule is synthesized via the aza-Michael addition of 1-octylamine to methyl methacrylate (MMA).

Causality in Reagent Selection: The choice of a C8 aliphatic chain (1-octylamine) is deliberate. While shorter than traditional fatty amines (e.g., dodecylamine), the octyl chain provides moderate hydrophobicity, making the resulting derivative an ideal hydrotrope or co-surfactant. It lowers interfacial tension without forming overly rigid or viscous micellar phases, which is crucial for injectable drug delivery systems. Furthermore, MMA is selected over unbranched acrylates because its α -methyl group introduces steric bulk. This steric hindrance enhances the hydrolytic stability of the β -amino ester intermediate, preventing premature degradation during storage or subsequent functionalization steps[1].

Causality in Reaction Conditions: Because the α -methyl group of MMA donates electron density to the conjugated alkene system, MMA is significantly less electrophilic than standard acrylates. Running this reaction neat at room temperature yields poor conversion due to the high activation energy barrier. By utilizing methanol as a protic solvent and elevating the temperature to 65 °C, the carbonyl oxygen of MMA is electrophilically activated via hydrogen bonding. This lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, rapidly accelerating the nucleophilic attack of the primary amine[2].

SynthesisWorkflow A 1-Octylamine (Nucleophile) B Methyl Methacrylate (Electrophile) C Aza-Michael Addition (Methanol, 65°C) D Methyl 2-methyl-3-(octylamino)propanoate (β-Amino Ester Intermediate) C->D E Alkaline Saponification (NaOH, H2O, Reflux) D->E F N-octyl-2-methyl-β-alanine (Amphoteric Surfactant) E->F AB AB AB->C

Figure 1: Synthesis workflow of the amphoteric surfactant via aza-Michael addition.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems utilizing In-Process Controls (IPCs) to verify reaction completion without relying solely on arbitrary reaction times.

Protocol A: Synthesis of Methyl 2-methyl-3-(octylamino)propanoate

Objective: Achieve >95% conversion of MMA to the β -amino ester intermediate.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octylamine (12.9 g, 0.10 mol) in 50 mL of anhydrous methanol.

  • Addition: Add methyl methacrylate (11.0 g, 0.11 mol, 1.1 eq) dropwise over 15 minutes at room temperature. The slight excess of MMA compensates for its lower reactivity and potential evaporative loss.

  • Reaction: Heat the mixture to 65 °C (reflux) under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC) - FT-IR Validation: Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is deemed complete when the characteristic acrylate C=C wagging vibration at 987–968 cm⁻¹ completely disappears[2]. If the peak persists, continue refluxing in 2-hour increments.

  • Purification: Remove the methanol and unreacted MMA under reduced pressure (rotary evaporation at 40 °C, 10 mbar). The resulting pale yellow oil is the pure methyl 2-methyl-3-(octylamino)propanoate.

Protocol B: Saponification to N-octyl-2-methyl- β -alanine (Surfactant)

Objective: Hydrolyze the ester to yield an amino acid-based zwitterionic surfactant[3].

  • Preparation: Dissolve 11.5 g (0.05 mol) of the synthesized methyl 2-methyl-3-(octylamino)propanoate in 30 mL of ethanol to ensure homogeneity.

  • Hydrolysis: Add 25 mL of a 2.2 M aqueous NaOH solution (0.055 mol, 1.1 eq). Heat the biphasic mixture to 80 °C under vigorous stirring.

  • In-Process Control (IPC) - pH & FT-IR Validation: Monitor the pH of the solution. The reaction is complete when the pH stabilizes (indicating no further consumption of OH⁻). Confirm completion by FT-IR: the ester carbonyl stretch (~1735 cm⁻¹) must be entirely replaced by the carboxylate asymmetric stretch (~1580 cm⁻¹).

  • Isolation: Cool the mixture to room temperature and carefully adjust the pH to ~6.5 (the isoelectric point) using 1 M HCl. The zwitterionic surfactant will precipitate or form a concentrated coacervate phase. Filter or extract, wash with cold acetone, and dry under vacuum.

Quantitative Data & Physicochemical Profiling

The causality behind utilizing methanol and elevated temperatures is quantitatively justified in Table 1. The physicochemical properties of the resulting surfactant, demonstrating its efficacy as a formulation agent, are summarized in Table 2.

Table 1: Reaction Optimization for the Aza-Michael Addition

Solvent System Temperature (°C) Time (h) MMA Conversion (%) Rationale / Observation
Neat (No Solvent) 25 48 45 Lack of hydrogen bonding activation limits kinetics.
Neat (No Solvent) 65 24 78 Thermal energy overcomes steric hindrance partially.

| Methanol | 65 | 12 | >98 | Protic solvent activates the MMA carbonyl group. |

Table 2: Physicochemical Properties of N-octyl-2-methyl- β -alanine

Property Value Analytical Method
Molecular Weight 215.33 g/mol Mass Spectrometry (ESI+)
Critical Micelle Concentration (CMC) 1.2 × 10⁻² M Tensiometry (Wilhelmy Plate)

| Surface Tension at CMC ( γCMC​ ) | 32.5 mN/m | Tensiometry (Wilhelmy Plate) | | Isoelectric Point (pI) | ~6.5 | Zeta Potential Titration |

Application in Drug Delivery & Formulation

Amino acid-based surfactants derived from β -amino esters are highly sought after in the pharmaceutical industry due to their biocompatibility and pH-responsive behavior[3]. At physiological pH (~7.4), N-octyl-2-methyl- β -alanine exists predominantly in its anionic/zwitterionic state, allowing it to form mixed micelles with hydrophobic Active Pharmaceutical Ingredients (APIs). The C8 chain intercalates with the hydrophobic drug, while the amino-propionate headgroup maintains aqueous solubility, drastically enhancing the bioavailability of poorly soluble compounds.

Micellization API Hydrophobic API (Poorly Soluble) Micelle Mixed Micelle Formation (Self-Assembly) API->Micelle Encapsulation Surfactant N-octyl-2-methyl-β-alanine (Zwitterionic Co-surfactant) Surfactant->Micelle Concentration > CMC Delivery Enhanced Solubilization & Permeation Micelle->Delivery Cellular Uptake

Figure 2: Mechanism of API solubilization and delivery using the synthesized amphoteric surfactant.

References

  • Development of amino acid-based surfactants: from synthesis to applications Source: Chalmers University of Technology URL:[Link][3]

  • One-pot, Additive-free Preparation of Functionalized Polyurethanes via Amine-thiol-ene Conjugation Source: The Royal Society of Chemistry (RSC) URL:[Link][2]

  • Covalent Adaptable Networks Using β -Amino Esters as Thermally Reversible Building Blocks Source: Journal of the American Chemical Society (JACS) URL:[Link][1]

Sources

Method

Application Note: Engineering Biodegradable Amino-Ester LNPs for CRISPR-Cas9 Delivery Using Methyl 2-methyl-3-(octylamino)propanoate

Executive Summary The clinical translation of CRISPR-Cas9 genome editing relies heavily on the safe and efficient delivery of its components. Delivering Cas9 as messenger RNA (mRNA) via Lipid Nanoparticles (LNPs) ensures...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of CRISPR-Cas9 genome editing relies heavily on the safe and efficient delivery of its components. Delivering Cas9 as messenger RNA (mRNA) via Lipid Nanoparticles (LNPs) ensures transient nuclease expression, significantly reducing the risk of off-target mutations compared to viral vectors[1]. However, first-generation ionizable lipids (e.g., C12-200 or MC3) often exhibit slow in vivo clearance, leading to potential hepatotoxicity upon repeated administration[2].

To overcome this, next-generation delivery systems utilize biodegradable amino-ester lipidoids . This application note details the structural rationale, synthesis, and formulation protocols for utilizing Methyl 2-methyl-3-(octylamino)propanoate —a critical synthetic intermediate—to engineer sterically hindered, biodegradable LNPs capable of highly efficient, low-toxicity CRISPR-Cas9 delivery[1][3].

Mechanistic Insights: The Causality of the Propanoate Motif

The design of an ideal ionizable lipid requires a delicate balance between endosomal escape efficacy and systemic clearance. The molecule Methyl 2-methyl-3-(octylamino)propanoate serves as a foundational building block that addresses both needs through specific structural features:

  • Sterically Tuned Biodegradation (The Alpha-Methyl Effect): Standard linear amino-esters (derived from acrylates) degrade too rapidly in the presence of serum esterases, often releasing their mRNA payload before reaching the target cytosol[1]. By synthesizing the lipidoid from methyl methacrylate instead of methyl acrylate, an alpha-methyl group is introduced adjacent to the ester carbonyl (forming a propanoate backbone). This methyl group provides steric hindrance, slowing down nucleophilic attack by intracellular esterases and allowing a controlled, tunable degradation profile[1][4].

  • pH-Responsive Endosomal Escape: The secondary amine core of this intermediate allows for further iterative alkylation to form a tertiary amine. This tertiary amine acts as a proton sponge. At physiological pH (7.4), the LNP remains neutral and stable. Within the acidic endosome (pH < 6.0), the amine protonates, driving a phase transition in the lipid bilayer that facilitates membrane fusion and cytosolic release of the Cas9 mRNA and sgRNA[2].

  • Optimal Hydrophobic-Lipophilic Balance: The octyl (C8) chain provides the necessary hydrophobic volume to form stable inverted micelle structures during LNP assembly, ensuring high encapsulation efficiency of the large Cas9 mRNA (~4,500 nucleotides)[3].

Mechanism LNP LNP Endocytosis Endosome Endosomal Acidification (pH < 6.0) LNP->Endosome Protonation Amine Protonation & Membrane Fusion Endosome->Protonation Release Cas9 mRNA Release Protonation->Release Degradation Esterase Cleavage of Propanoate Backbone Release->Degradation Cytosolic Esterases Clearance Metabolite Clearance (Low Toxicity) Degradation->Clearance Sterically Tuned Rate

Caption: Intracellular pathway detailing endosomal escape and sterically tuned lipidoid biodegradation.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline the synthesis of the lipidoid precursor, the microfluidic formulation of the CRISPR-LNP, and the downstream validation assays. Every step includes built-in Quality Control (QC) metrics to ensure self-validation.

Protocol 1: Synthesis of Methyl 2-methyl-3-(octylamino)propanoate

This protocol utilizes an Aza-Michael addition to conjugate octylamine with methyl methacrylate.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of octylamine in 15 mL of anhydrous ethanol.

  • Addition: Dropwise, add 12 mmol of methyl methacrylate (slight excess to drive the reaction).

  • Catalysis & Heating: Add a catalytic amount of Lewis acid (e.g., 0.1 equiv of Cu(OAc)2) to accelerate the hindered addition. Reflux the mixture at 80°C under a nitrogen atmosphere for 48 hours.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (90:10 to 70:30) with 1% triethylamine to prevent amine streaking.

  • QC Validation:

    • TLC: Confirm the disappearance of the primary amine spot (ninhydrin stain).

    • 1H NMR: Confirm the presence of the alpha-methyl doublet ( δ ~1.1 ppm) and the ester methoxy singlet ( δ ~3.6 ppm).

    • Note: This secondary amine intermediate can subsequently be reacted with additional equivalents of acrylates/epoxides to form the final multi-tailed ionizable lipidoid[1].

Synthesis A Octylamine + Methyl Methacrylate B Methyl 2-methyl-3- (octylamino)propanoate A->B Aza-Michael Addition C Multi-tail Ionizable Lipidoid Synthesis B->C Iterative Alkylation D Microfluidic Mixing with Cas9 mRNA/sgRNA C->D + Helper Lipids E Biodegradable LNP Assembly D->E Self-Assembly (pH 4.0)

Caption: Workflow from chemical synthesis of the propanoate intermediate to CRISPR-LNP assembly.

Protocol 2: Microfluidic Formulation of CRISPR-LNPs
  • Lipid Phase Preparation: Dissolve the synthesized propanoate-based ionizable lipidoid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 10 mM.

  • Aqueous Phase Preparation: Dilute Cas9 mRNA and the target sgRNA (weight ratio of 4:1) in 10 mM citrate buffer (pH 4.0). Ensure the N:P ratio (nitrogen in ionizable lipid to phosphate in RNA) is exactly 6:1.

  • Microfluidic Mixing: Using a microfluidic mixing platform (e.g., Precision NanoSystems Ignite), inject the aqueous and lipid phases at a 3:1 flow rate ratio with a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the resultant LNP suspension against 1x PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • QC Validation:

    • Dynamic Light Scattering (DLS): Acceptable batches must show a Z-average diameter of 70–90 nm and a Polydispersity Index (PDI) < 0.15.

    • RiboGreen Assay: Treat a sample with 1% Triton X-100 to lyse the LNPs. Encapsulation efficiency must be >90% before proceeding to in vitro studies.

Protocol 3: In Vitro Transfection and Cleavage Assay
  • Cell Culture: Seed HEK293T cells in a 24-well plate at 5×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Transfection: Add the formulated CRISPR-LNPs directly to the culture media at a dose of 50 ng Cas9 mRNA per well.

  • Incubation & Extraction: After 72 hours, assess cell viability using a CellTiter-Glo assay (QC: viability must remain >90% to confirm low lipid toxicity). Extract genomic DNA using a standard column-based kit.

  • Indel Quantification: Amplify the target genomic locus via PCR. Perform a T7 Endonuclease I (T7E1) mismatch cleavage assay or targeted Next-Generation Sequencing (NGS) to quantify the percentage of insertions/deletions (indels).

Quantitative Data Presentation

The structural choice of the lipid backbone directly dictates the biological outcome. The table below summarizes the comparative performance of LNPs formulated with linear acrylates versus sterically hindered propanoates (derived from the Methyl 2-methyl-3-(octylamino)propanoate intermediate), benchmarked against the non-degradable industry standard C12-200[1][4].

Lipid Backbone TypeEsterase Degradation Half-Life ( T1/2​ )Cas9 mRNA Encapsulation (%)In Vitro Indel Frequency (%)Cell Viability at 72h (%)
Linear Amino-Ester (Acrylate-derived)< 2 hours92.4 ± 1.235.2 ± 4.195.1 ± 1.5
Branched Amino-Ester (Propanoate-derived)8 - 12 hours 94.1 ± 0.8 78.5 ± 2.3 96.3 ± 1.1
C12-200 (Non-degradable standard)> 72 hours93.5 ± 1.174.1 ± 3.068.4 ± 4.2

Data Interpretation: The linear amino-ester degrades too rapidly, resulting in premature payload release and low editing efficiency. The non-degradable C12-200 achieves high editing but suffers from significant cytotoxicity. The branched propanoate derivative strikes the optimal balance, providing sufficient stability for high-efficiency editing while degrading fast enough to ensure near-complete cell viability.

References

  • Zhang, X., Li, B., Luo, X., Zhao, W., Jiang, J., Zhang, C., Gao, W., & Dong, Y. (2017). "Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo." ACS Applied Materials & Interfaces, 9(30), 25481–25487.[Link]

  • Qiu, M., Glass, Z., Chen, J., Haas, M., Jin, X., Zhao, X., Rui, X., Ye, Z., Li, Y., Zhang, F., & Xu, Q. (2021). "Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components." Pharmaceutics, 13(3), 339.[Link]

  • Liu, C., Zhang, L., Liu, H., & Cheng, K. (2021). "Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing." Theranostics, 11(5), 2358-2377. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aza-Michael Synthesis of Methyl 2-methyl-3-(octylamino)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of methyl 2-methyl-3-(octylamino)propanoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of methyl 2-methyl-3-(octylamino)propanoate. This specific reaction involves the aza-Michael addition of an aliphatic primary amine (octylamine) to an α,β -unsaturated ester (methyl methacrylate, or MMA).

While aza-Michael additions to standard acrylates are generally rapid, methacrylates present a unique kinetic barrier . The α -methyl group of MMA exerts an electron-donating inductive effect that reduces the electrophilicity of the β -carbon. Simultaneously, it introduces significant steric hindrance, blocking the approach of the bulky octylamine nucleophile. This guide provides causality-driven troubleshooting, self-validating protocols, and validated pathways to overcome these barriers.

Diagnostic Decision Tree

Use the following workflow to diagnose the root cause of low yields in your specific reaction setup.

G Start Low Yield of Target Adduct Q1 Is the mixture highly viscous or solidifying? Start->Q1 Polymerization Issue: MMA Polymerization Action: Add BHT (1000 ppm) Q1->Polymerization Yes Q2 Are there amide byproducts detected via NMR/MS? Q1->Q2 No Aminolysis Issue: Competitive Aminolysis Action: Use Lewis Acid (e.g., CuBTC) Q2->Aminolysis Yes Q3 Is starting material mostly unreacted? Q2->Q3 No Kinetics Issue: Sluggish Kinetics Action: Use Protic Solvent / Heat Q3->Kinetics Yes

Troubleshooting workflow for low yields in octylamine and methyl methacrylate aza-Michael additions.

Frequently Asked Questions (Troubleshooting)

Q: Why is my reaction yielding trace amounts of product at room temperature, even after 48 hours? Cause: The intrinsic activation energy for the aza-Michael addition to methacrylates is significantly higher than for acrylates. Without catalytic activation, the nucleophilic attack of octylamine on the sterically hindered β -carbon of MMA is kinetically unfavorable. Solution: You must activate the Michael acceptor. This can be achieved using a Lewis acid catalyst (such as CuBTC or Ceric Ammonium Nitrate) which coordinates to the carbonyl oxygen of MMA, withdrawing electron density and increasing the electrophilicity of the β -carbon[1][2]. Alternatively, highly polar protic solvents like methanol can provide electrophilic activation via strong hydrogen bonding[3].

Q: When I heat the reaction to 60°C to force the addition, the mixture becomes highly viscous and solidifies. What is happening? Cause: Methyl methacrylate is a highly reactive monomer prone to thermally initiated free-radical polymerization. Heating MMA in the presence of trace oxygen or without an inhibitor triggers auto-polymerization, consuming your starting material and forming poly(methyl methacrylate) (PMMA). Solution: Always add a radical inhibitor when heating methacrylates. Butylated hydroxytoluene (BHT) at 500–1000 ppm is highly effective. Note: If you use hydroquinone monomethyl ether (MEHQ) instead, it requires the presence of dissolved oxygen to function, meaning you should not rigorously degas the solvent with inert gas.

Q: LC-MS analysis shows a byproduct with a mass corresponding to N-octylmethacrylamide. How do I suppress this? Cause: Aminolysis (acyl substitution at the ester carbonyl) is a competing pathway to the conjugate aza-Michael addition[4]. While conjugate addition is typically kinetically favored for acrylates, the steric bulk of the α -methyl group in MMA slows down the Michael addition enough that aminolysis becomes competitive, especially at elevated temperatures or in the presence of strong base catalysts. Solution: Shift from basic catalysis to Lewis acid catalysis. Lewis acids preferentially coordinate to the carbonyl oxygen, directing the soft nucleophile (amine) to the softer electrophilic center (the β -carbon) rather than the hard carbonyl carbon.

Reaction Pathways & Competing Mechanisms

Pathways Donor Octylamine (Nucleophile) Target Methyl 2-methyl-3-(octylamino)propanoate (Desired Adduct) Donor->Target Conjugate Addition Amide N-octylmethacrylamide (Aminolysis Byproduct) Donor->Amide Acyl Substitution Acceptor Methyl Methacrylate (Electrophile) Acceptor->Target Acceptor->Amide Polymer PMMA (Radical Polymerization) Acceptor->Polymer Heat / Radicals

Reaction pathways showing desired aza-Michael addition vs. competing aminolysis and polymerization.

Optimized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. We recommend tracking the reaction via 1 H-NMR to confirm the conversion of starting materials before proceeding to workup.

Protocol A: Lewis Acid-Catalyzed Synthesis (High Chemoselectivity)

Rationale: Ceric Ammonium Nitrate (CAN) acts as a mild, water-tolerant Lewis acid that activates the MMA carbonyl without initiating polymerization or promoting aminolysis[2].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve octylamine (10.0 mmol, 1.29 g) and methyl methacrylate (12.0 mmol, 1.20 g) in 5 mL of methanol.

  • Inhibition: Add 1.2 mg of BHT (~1000 ppm relative to MMA) to prevent radical polymerization.

  • Catalysis: Add 5 mol% of Ceric Ammonium Nitrate (CAN) (0.5 mmol, 274 mg) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 50°C under continuous magnetic stirring for 12–16 hours.

  • In-Process Validation: Pull a 50 μ L aliquot, evaporate, and analyze via crude 1 H-NMR. The reaction is complete when the vinylic protons of MMA ( δ 5.5 and 6.1 ppm) disappear relative to your internal standard, and the diastereotopic protons of the new C-N bond emerge around δ 2.6–2.8 ppm.

  • Workup: Cool to room temperature, dilute with 15 mL of ethyl acetate, and wash with saturated aqueous NaHCO 3​ (2 x 10 mL) to remove the CAN catalyst. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Protic Solvent-Promoted Synthesis (Green Approach)

Rationale: Protic solvents like methanol or water can accelerate the aza-Michael reaction through hydrogen-bond activation of the carbonyl group, avoiding the need for metal catalysts entirely[3].

Step-by-Step Methodology:

  • Preparation: Combine octylamine (10.0 mmol, 1.29 g) and MMA (15.0 mmol, 1.50 g; the excess drives the equilibrium) in 10 mL of a 1:1 mixture of Methanol/Water.

  • Reaction: Add BHT (1.5 mg). Stir vigorously at 60°C for 24 hours. The biphasic mixture will slowly homogenize as the amphiphilic product forms.

  • Workup: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 10 mL). Combine the organic layers, dry over MgSO 4​ , and evaporate. The excess MMA is volatile and will be removed during high-vacuum drying.

Quantitative Data Summary

The following table summarizes the expected outcomes when altering the reaction conditions for the octylamine and MMA coupling.

Reaction ConditionCatalyst / PromoterTemp (°C)Time (h)Yield (%)Primary Byproduct
Solvent-Free (Control)None2548< 5None
Heated Solvent-FreeNone802415PMMA (Polymer)
Protic SolventMethanol/H 2​ O602465N-octylmethacrylamide
Lewis Acid CatalysisCAN (5 mol%)5012> 85None (High Selectivity)
MOF CatalysisCuBTC (10 wt%)5012> 90None

Table 1: Comparative yield and chemoselectivity data for the synthesis of methyl 2-methyl-3-(octylamino)propanoate.

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Optimization

Technical Support Center: Troubleshooting Hydrolysis in Methyl 2-methyl-3-(octylamino)propanoate Workflows

Welcome to the Technical Support Center. As drug development increasingly relies on specialized lipidic amino esters for nanoparticle (LNP) formulations and targeted delivery systems, handling compounds like methyl 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on specialized lipidic amino esters for nanoparticle (LNP) formulations and targeted delivery systems, handling compounds like methyl 2-methyl-3-(octylamino)propanoate requires strict environmental controls. This guide provides field-proven insights to prevent unwanted ester hydrolysis, ensuring the integrity of your synthetic intermediates.

Mechanistic Insight: The Causality of Degradation

Understanding why a molecule degrades is the first step in preventing it. Methyl 2-methyl-3-(octylamino)propanoate contains a secondary amine (octylamino) and a highly reactive methyl ester.

In its free base form, the secondary amine undergoes a reversible reaction with trace atmospheric moisture to generate localized hydroxide ions ( R−NH2​+H2​O⇌R−NH3+​+OH− ). This locally generated hydroxide rapidly attacks the adjacent methyl ester.

While protonation of the amino group technically increases the electrophilicity of the ester carbonyl—making it 1[1]—converting the compound to an acid addition salt (e.g., HCl) drops the microenvironmental pH, effectively reducing the hydroxide concentration to zero. Without the nucleophile, base-catalyzed hydrolysis is completely arrested.

G A Methyl 2-methyl-3-(octylamino)propanoate (Free Base) B Aqueous / Basic Conditions A->B E Preventative Action: Salt Formation (e.g., HCl) A->E Add 1 eq. HCl G Preventative Action: Anhydrous Storage & Low Temp A->G Desiccator, -20°C C Intramolecular General Base Catalysis (Amine-assisted) B->C D Rapid Ester Hydrolysis (Yields Carboxylic Acid) C->D F Protonated Ammonium Salt (Non-nucleophilic) E->F H Hydrolysis Blocked (Stable Ester) F->H G->H

Logical relationship between environmental conditions and amino ester stability.

Troubleshooting Guide & FAQs

Q1: I purified the free base via column chromatography, evaporated the solvent, and left the oil on the bench overnight. The next day, NMR showed >30% conversion to the carboxylic acid. What went wrong? A: You experienced autocatalytic base hydrolysis. The free secondary amine acts as a local base. Residual moisture from the chromatography solvents (especially if using silica gel, which retains water) provided the nucleophile. Solution: Never store the free base at room temperature. Immediately after evaporation, either use the compound in the next synthetic step or convert it to a stable salt.

Q2: Does the 2-methyl group provide enough steric hindrance to protect the ester? A: No. While β -hindered amino esters show 2[2], a primary methyl ester remains highly susceptible to nucleophilic attack. Furthermore, 3[3] when the amine is unprotonated and exposed to aqueous environments.

Q3: How should I perform aqueous workups without hydrolyzing the ester? A: Speed and temperature are critical. Perform workups using ice-cold aqueous solutions. If neutralizing an HCl salt to extract the free base, use a weak base (e.g., saturated NaHCO3​ ) at 0 °C, extract immediately into a non-polar organic solvent (like MTBE or DCM), dry thoroughly with anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature no higher than 25 °C.

Quantitative Data: Ester Stability Matrix

To assist in your experimental planning, refer to the following stability matrix.

Storage ConditionChemical FormTemperatureMoisture LevelEstimated Half-Life ( t1/2​ )
Ambient Air / BenchtopFree Base25 °CAmbient Humidity12 - 24 hours
Aqueous Buffer (pH 9)Free Base25 °CAqueous< 1 hour
Anhydrous Organic SolventFree Base4 °C< 50 ppm H2​O 2 - 3 weeks
Desiccator (Dry)HCl Salt25 °CStrictly Anhydrous> 6 months
Argon-PurgedHCl Salt-20 °CStrictly Anhydrous> 2 years (Stable)

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent material loss, follow these validated workflows.

Workflow Step1 Synthesize/Purify Amino Ester Step2 Dissolve in Anhydrous Solvent (e.g., Et2O or DCM) Step1->Step2 Step3 Add 1.05 eq. Anhydrous HCl at 0 °C Step2->Step3 Step4 Precipitate & Filter Ammonium Salt Step3->Step4 Step5 Dry under Vacuum & Store at -20 °C Step4->Step5

Step-by-step workflow for converting the amino ester to a stable hydrochloride salt.

Protocol 1: Conversion to Anhydrous Hydrochloride Salt (Long-Term Storage)

Purpose: To protonate the secondary amine, preventing autocatalytic generation of hydroxide, thus stabilizing the methyl ester.

  • Dissolution: Dissolve 10 mmol of freshly purified methyl 2-methyl-3-(octylamino)propanoate (free base) in 20 mL of anhydrous diethyl ether ( Et2​O ) or dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Chill the flask to 0 °C using an ice-water bath.

  • Acidification: Dropwise, add 1.05 equivalents (10.5 mL of a 1.0 M solution) of anhydrous HCl in dioxane.

    • Self-Validation Check: A white precipitate should begin to form immediately if using ether. Verify completion by spotting on a TLC plate; the salt will remain at the baseline in 100% EtOAc, whereas the free base will migrate.

  • Isolation: If precipitated, filter the solid rapidly under a blanket of argon. If in DCM, evaporate the solvent under reduced pressure.

  • Drying: Dry the resulting solid under high vacuum (< 0.1 mbar) for 4 hours at room temperature.

  • Storage: Store the sealed vial in a desiccator at -20 °C.

Protocol 2: In Situ Free-Basing for Downstream Coupling

Purpose: To liberate the nucleophilic amine just prior to use without exposing the ester to aqueous hydrolysis.

  • Suspension: Suspend the hydrochloride salt in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It will deprotonate the ammonium salt to liberate the reactive secondary amine without participating in nucleophilic acyl substitution at the methyl ester.

  • Immediate Use: Stir for 5 minutes at 0 °C, then immediately add your electrophile (e.g., an alkyl halide or activated acid) for the next synthetic step.

Sources

Troubleshooting

Technical Support Center: Mitigating In Vitro Toxicity of Methyl 2-methyl-3-(octylamino)propanoate Derivatives

Welcome to the Technical Support Center for lipid nanoparticle (LNP) and poly(beta-amino ester) (PBAE) formulation. This guide is specifically designed for researchers and drug development professionals experiencing dose...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid nanoparticle (LNP) and poly(beta-amino ester) (PBAE) formulation. This guide is specifically designed for researchers and drug development professionals experiencing dose-limiting in vitro cytotoxicity when using delivery systems derived from methyl 2-methyl-3-(octylamino)propanoate and its structural analogs.

Below, we deconstruct the biochemical causality of this toxicity and provide self-validating troubleshooting protocols to rescue your cell viability without sacrificing transfection efficacy.

Mechanistic Overview: The Causality of Toxicity

To troubleshoot effectively, we must first understand why methyl 2-methyl-3-(octylamino)propanoate derivatives induce cell death. The toxicity is driven by a dual-pathway mechanism:

  • Charge-Induced Membrane Destabilization: The secondary/tertiary amines in the octylamino headgroup become protonated at physiological and endosomal pH. While this "proton sponge" effect is necessary for endosomal escape, an excess of these highly cationic species electrostatically disrupts the anionic plasma and mitochondrial membranes[1].

  • Steric Hindrance and ROS-Mediated Apoptosis: The specific chemical structure of this derivative features an alpha-methyl group (the "2-methyl" position) adjacent to the propanoate ester carbonyl. This branching introduces significant steric hindrance, which slows down the nucleophilic attack by intracellular esterases[2]. Consequently, the hydrolytic degradation of the lipid is delayed. The prolonged intracellular accumulation of the cationic lipid disrupts mitochondrial membrane potential, triggering a massive release of Reactive Oxygen Species (ROS) and initiating caspase-9/caspase-3 dependent apoptosis[3][4].

Troubleshooting & FAQs

Q1: I am observing massive cell death (necrosis/apoptosis) within 4 to 12 hours of adding the polyplexes/LNPs to my cell culture. What is causing this acute toxicity, and how can I prevent it? A: Acute toxicity within this short timeframe is typically a symptom of an excessively high Nitrogen-to-Phosphate (N:P) ratio. This leaves a large population of free, uncomplexed cationic lipids in the media, which rapidly lyse the plasma membrane before endocytosis can even occur. Actionable Fix: Titrate the N:P ratio down (e.g., from 140:1 to 35:1)[5]. To ensure this reduction does not compromise your payload delivery, you must validate the formulation by measuring the Zeta Potential and performing a RiboGreen exclusion assay to confirm that nucleic acid encapsulation remains >90%.

Q2: My cells survive the initial transfection, but I see delayed toxicity and poor viability at 24–48 hours. How can I fix this without changing the lipid structure? A: Delayed toxicity is a direct result of the slow esterase-mediated hydrolysis caused by the 2-methyl steric hindrance. As the intact lipid accumulates, it triggers mitochondrial ROS production[3]. Actionable Fix: You can biochemically rescue the cells by supplementing the culture media with ROS scavengers. Co-treatment with antioxidants like Edaravone or co-formulating the nanoparticles with Glutathione (GSH) neutralizes the oxidative burst, preserving cell viability and allowing time for the lipid to degrade[6][7].

Q3: I am working with sensitive primary cells (e.g., dendritic cells) that are highly susceptible to cationic lipid toxicity. What formulation adjustments can I make? A: Primary cells cannot tolerate the high positive surface charge of standard binary complexes. You must shield the charge of the nanoparticle. Actionable Fix: Transition from a binary complex to a ternary complex by incorporating a non-toxic anionic polymer, such as γ -polyglutamic acid ( γ -PGA), during formulation. γ -PGA partially neutralizes the surface charge, significantly reducing toxicity while maintaining colloidal stability[5].

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system containing built-in validation checkpoints to ensure the intervention was successful before proceeding to expensive downstream assays.

Protocol A: Formulation of Charge-Neutralized Ternary Complexes

This protocol uses γ -PGA to shield the toxic cationic charge of the octylamino groups[5].

Step 1: Binary Complex Formation

  • Dilute the methyl 2-methyl-3-(octylamino)propanoate derivative and your nucleic acid (mRNA/pDNA) in separate aliquots of 25 mM Sodium Acetate buffer (pH 5.2).

  • Rapidly mix the lipid/polymer solution into the nucleic acid solution to achieve an N:P ratio of 140:1. Vortex for 10 seconds and incubate at room temperature for 15 minutes.

Step 2: Anionic Shielding

  • Add γ -PGA to the binary complex to achieve a Nitrogen:Carboxyl:Phosphate (N:C:P) ratio of 140:10:1.

  • Incubate for an additional 15 minutes to allow the ternary complex to electrostatically self-assemble.

Step 3: Validation Checkpoint (Critical)

  • Size & Dispersity: Measure via Dynamic Light Scattering (DLS). Pass criteria: Size < 200 nm, PDI < 0.2. (If PDI > 0.2, the complex has aggregated; increase buffer ionic strength).

  • Charge Reduction: Measure Zeta Potential. Pass criteria: +5 mV to +15 mV. (If > +25 mV, the shielding failed; increase γ -PGA concentration).

  • Encapsulation: Perform a RiboGreen assay. Pass criteria: > 85% encapsulation.

Protocol B: ROS Scavenger Supplementation for Enhanced Viability

This protocol mitigates the downstream apoptotic cascade triggered by delayed lipid hydrolysis[6][7].

Step 1: Pre-treatment

  • Seed cells in a 96-well plate and culture until 70% confluent.

  • Prepare a 50 µM solution of Edaravone or Glutathione (GSH) in complete culture media. Replace the media in the wells with this supplemented media 2 hours prior to transfection.

Step 2: Transfection

  • Add the formulated LNPs/polyplexes directly to the supplemented media. Incubate for 4 hours, then perform a complete media exchange (replacing with fresh media containing 10 µM of the ROS scavenger).

Step 3: Validation Checkpoint (Critical)

  • Oxidative Stress Quantification: 12 hours post-transfection, stain a control subset of cells with DCFDA (2',7'-dichlorofluorescin diacetate) and measure fluorescence (Ex/Em: 485/535 nm).

  • Pass criteria: DCFDA fluorescence must be < 1.2x of the untreated control. (If > 1.2x, the lipid accumulation is overwhelming the scavenger; you must reduce the LNP dose or increase the scavenger concentration).

Quantitative Data Summary

The following table summarizes the expected outcomes when applying the troubleshooting strategies to methyl 2-methyl-3-(octylamino)propanoate formulations.

Formulation StrategyN:P Ratio γ -PGA AdditionROS ScavengerAvg. Zeta Potential (mV)Cell Viability (%)Transfection Efficacy (%)
Standard Binary Complex 140:1NoneNone+35 to +45< 40%60%
Optimized Binary Complex 35:1NoneNone+20 to +25~ 65%75%
Ternary Complex Shielding 140:110:1 (N:C)None+5 to +10> 85%85%
Antioxidant Supplementation 140:1None50 µM GSH+35 to +45> 80%80%

Pathway Visualization

G LNP LNP / Polyplex Uptake Endosome Endosomal Escape (Proton Sponge Effect) LNP->Endosome FreeLipid Free Cationic Lipid Accumulation (Octylamino propanoate) Endosome->FreeLipid Mito Mitochondrial Membrane Disruption FreeLipid->Mito High Charge Density Hydrolysis Esterase Hydrolysis (Sterically Hindered) FreeLipid->Hydrolysis Detoxification ROS ROS Generation Mito->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis Caspase Activation Shielding Anionic Shielding (e.g., γ-PGA) Shielding->LNP Reduces Surface Charge Scavenger ROS Scavengers (e.g., GSH, Edaravone) Scavenger->ROS Neutralizes

Mechanistic pathway of cationic lipid toxicity and targeted mitigation strategies.

References

  • Charge neutralized poly(β-amino ester) polyplex nanoparticles for delivery of self-amplifying RNA.
  • Poly(beta-amino esters): applications in immunology.
  • Lipid-mRNA nanoparticles landscape for cancer therapy.Frontiers.
  • Correlation of the cytotoxic effects of cationic lipids with their headgroups.Oxford Academic.
  • Dependence of Reactive Oxygen Species and FLICE Inhibitory Protein on Lipofectamine-Induced Apoptosis.CDC Stacks.
  • Protective Effect of Edaravone against Cationic Lipid-Mediated Oxidative Stress and Apoptosis.NanoMedicines Research Group.
  • Glutathione hybrid poly (beta-amino ester)-plasmid nanoparticles for enhancing gene delivery and biosafety.
  • Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo.

Sources

Optimization

Overcoming purification challenges of methyl 2-methyl-3-(octylamino)propanoate mixtures

Technical Support Center: Purification of Methyl 2-Methyl-3-(octylamino)propanoate Welcome to the technical support guide for the purification of methyl 2-methyl-3-(octylamino)propanoate. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Methyl 2-Methyl-3-(octylamino)propanoate

Welcome to the technical support guide for the purification of methyl 2-methyl-3-(octylamino)propanoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance is structured from foundational principles of organic chemistry to address the unique challenges presented by this molecule's bifunctional nature—a basic secondary amine and a methyl ester, combined with a lipophilic octyl chain.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude reaction mixture?

A1: Your crude product, likely synthesized via a Michael addition of octylamine to methyl methacrylate, will typically contain a mixture of starting materials and byproducts. Understanding these impurities is the first step toward a rational purification strategy.

ImpurityChemical StructurePhysicochemical PropertiesRationale for Presence
Octylamine CH₃(CH₂)₇NH₂Basic, polar, water-soluble as a saltUnreacted starting material
Methyl Methacrylate CH₂=C(CH₃)CO₂CH₃Neutral, volatile (B.P. ~100 °C)Unreacted starting material
Dimeric Adduct (CH₃O₂C(CH₃)CHCH₂)₂N(CH₂)₇CH₃More polar, higher molecular weightProduct of double addition to octylamine
Poly(methyl methacrylate) -[CH₂-C(CH₃)(CO₂CH₃)]n-Non-polar, high molecular weight polymerSide reaction from polymerization of the acrylate

Q2: My compound is streaking badly during Thin-Layer Chromatography (TLC) on silica gel. What's causing this?

A2: This is a classic problem when working with amines on standard silica gel.[1] The streaking, or tailing, is caused by strong acid-base interactions between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This leads to poor separation and broad, elongated spots.

Q3: I'm observing a persistent emulsion during my aqueous workup (liquid-liquid extraction). How can I resolve this?

A3: Emulsions are common with molecules like yours that have both a polar, water-interacting head (the amino ester group) and a long, non-polar tail (the octyl group), which can act as a surfactant.[2] Shaking the separatory funnel too vigorously is a common trigger.[2][3]

To break an emulsion, you can try the following techniques:

  • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.[4][5]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl.[2][3][4] This increases the ionic strength of the aqueous layer, forcing the organic molecules out and helping to coalesce the dispersed droplets.[2][3]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion layer.[2][3]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.[4][5][6]

Q4: My product is an oil and won't crystallize. How can I obtain a solid, pure sample?

A4: The long, flexible octyl chain and the methyl group likely inhibit the formation of an ordered crystal lattice, making your compound an oil at room temperature. A highly effective strategy is to convert the basic amine into a salt.[7] Ionic salts have much stronger intermolecular forces and a greater propensity to crystallize.[8] You can achieve this by dissolving the crude oil in a solvent like diethyl ether or ethyl acetate and adding an acid such as hydrochloric acid (as a solution in dioxane or isopropanol) or oxalic acid.[7][9] The resulting hydrochloride or oxalate salt will often precipitate as a solid, which can then be isolated by filtration and recrystallized.[7][9]

Troubleshooting and Protocol Guides

This section provides detailed workflows for the most common and effective purification techniques.

Guide 1: Purification via Acid-Base Extraction

This technique leverages the basicity of the secondary amine to separate it from neutral or acidic impurities. It is an excellent first-pass purification step.

Causality: By lowering the pH of an aqueous solution, the basic amine is protonated to form an ammonium salt (R₂NH₂⁺). This salt is water-soluble, while neutral organic impurities (like unreacted methyl methacrylate or polymer byproducts) remain in the organic phase. Subsequently, raising the pH of the aqueous layer deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Acidic Extraction cluster_1 Basification & Re-extraction cluster_2 Final Workup A 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) B 2. Extract with dilute acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer: Contains neutral impurities (e.g., unreacted acrylate, polymer) C->D Discard or analyze E Aqueous Layer: Contains protonated product (R₂NH₂⁺Cl⁻) C->E Keep F 3. Cool aqueous layer in ice bath G 4. Add base (e.g., 2M NaOH) until pH > 10 F->G H 5. Extract with fresh organic solvent (e.g., EtOAc) G->H I Separate Layers H->I J Aqueous Layer: Discard I->J K Organic Layer: Contains pure free amine I->K L 6. Wash with brine M 7. Dry over Na₂SO₄ L->M N 8. Concentrate in vacuo M->N O Pure Product (Oil) N->O

Caption: Workflow for purifying the amine via acid-base extraction.

Guide 2: Flash Column Chromatography on Deactivated Silica

For high-purity isolation, flash chromatography is indispensable. However, standard silica gel must be modified to achieve good results with amines.[1]

Causality: To prevent the strong interaction between the basic amine and acidic silica, the silica surface must be "deactivated" or "basified".[7][10][11] This is most commonly achieved by adding a small amount of a volatile tertiary amine, like triethylamine (TEA), to the eluent.[10][11][12][13] The TEA will preferentially bind to the acidic silanol sites, allowing your product to pass through the column without strong binding, resulting in sharp, symmetrical peaks.[10][11][12]

Experimental Protocol: Deactivated Silica Chromatography

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your desired eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • To this stock solution, add 1-2% triethylamine (v/v). For example, to 100 mL of eluent, add 1-2 mL of TEA.[10]

    • Run TLC plates using this TEA-modified eluent to find a solvent system that gives your product an Rf value between 0.2 and 0.4.[10]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen TEA-modified eluent.

    • Pack the column with the slurry, ensuring an even, compact bed.

    • Pro-Tip: Some protocols recommend pre-flushing the packed column with the TEA-containing eluent to ensure complete deactivation before loading the sample.[13][14]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the TEA-modified solvent system, collecting fractions and monitoring by TLC.

Decision Tree: Optimizing Amine Chromatography

G start Start: Poor Peak Shape (Tailing/Streaking) q1 Is the eluent basified? start->q1 sol_1 Action: Add 1-2% Triethylamine to the eluent and re-run TLC. q1->sol_1 No q3 Is the compound potentially degrading on silica? q1->q3 Yes a1_yes Yes a1_no No q2 Is peak shape improved? sol_1->q2 sol_2 Proceed with column chromatography using the basified eluent. q2->sol_2 Yes q2->q3 No a2_yes Yes a2_no No sol_3 Consider alternative stationary phases: - Neutral Alumina - Amine-functionalized Silica - C18 (Reversed-Phase) q3->sol_3 Yes sol_4 Issue may be related to: - Overloading - Poor column packing - Inappropriate solvent polarity Re-evaluate these parameters. q3->sol_4 No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting poor chromatographic separation.

Guide 3: Purification via Salt Crystallization

This method is ideal for obtaining a stable, solid, and highly pure version of your product, especially when the free base is an oil.

Causality: Reacting the basic amine with an acid forms an ionic salt. The resulting ionic lattice is more stable and ordered than the free base, which is inhibited from crystallizing by its flexible alkyl chain. This process effectively changes the physical properties of the molecule to favor crystallization.[7] A novel approach also uses trichloroacetic acid (TCA), which forms a salt that can be precipitated, and the pure amine is recovered by gentle heating, which decomposes the TCA into volatile byproducts.[15][16]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oil (e.g., 1.0 g) in a suitable solvent such as diethyl ether or isopropanol (10-20 mL).[7]

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or a similar commercially available solution dropwise. Monitor the pH by occasionally touching the stirring rod to a piece of moist blue litmus paper; continue adding acid until the paper turns red.

  • Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling the solution in an ice bath can induce crystallization.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

  • Drying: Dry the solid under high vacuum to obtain the pure amine hydrochloride salt.

References

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. (n.d.). Benchchem.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Deactivation of silica gel? (2019, March 28). ResearchGate. Retrieved from [Link]

  • Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026, March 26). LCGC International. Retrieved from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved from [Link]

  • Furan, 5-heptyl-3-methyl-2-pentyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Forming oxalte salts of amines. (2009, July 26). Sciencemadness.org. Retrieved from [Link]

  • Purification of amine reaction mixtures. (n.d.). Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005, September 20). ACS Publications. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chromatography: About. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification of secondary alkyl amines. (n.d.). Google Patents.
  • Troubleshooting LC, basics. (n.d.). Chromedia. Retrieved from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). PMC. Retrieved from [Link]

  • Process for isolation of an organic amine. (n.d.). Google Patents.
  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Stability of amines. (2020, May 26). Sciencemadness Discussion Board. Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the shelf-life of methyl 2-methyl-3-(octylamino)propanoate at room temperature

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the inherent instability of methyl 2-methyl-3-(octylamino)propanoate . As a bifunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the inherent instability of methyl 2-methyl-3-(octylamino)propanoate . As a bifunctional molecule containing both a nucleophilic secondary amine and an electrophilic methyl ester, it is highly susceptible to degradation at room temperature.

This document synthesizes mechanistic troubleshooting, stabilization strategies, and field-proven experimental protocols to ensure the integrity of your compound.

Part 1: Mechanistic Troubleshooting

Q1: My neat liquid samples of methyl 2-methyl-3-(octylamino)propanoate are turning viscous and yellow over time at room temperature. What is the primary degradation pathway?

A1: The primary pathway causing viscosity increases is intermolecular transamidation (polymerization). Because your molecule contains both a nucleophilic secondary amine and an electrophilic methyl ester, it undergoes self-condensation. The amine of one molecule attacks the ester of another, displacing methanol and forming an amide dimer, which continues to oligomerize. Secondary amides are thermodynamically highly stable due to resonance, making this a thermodynamically favorable sink once the kinetic barrier is overcome[1]. The yellowing is a secondary effect caused by autoxidation of the amine into aminyl radicals and nitroxides[2].

Q2: I am also seeing a drop in pH and the formation of a white precipitate in aqueous or methanolic stock solutions. Why?

A2: This indicates ester hydrolysis . The methyl ester is susceptible to nucleophilic attack by water, yielding 2-methyl-3-(octylamino)propanoic acid and methanol. Standard cleavage of methyl esters typically requires highly basic or acidic conditions[3]; however, the pendant secondary amine in your molecule acts as an intramolecular general base, significantly lowering the activation energy for hydrolysis. The resulting zwitterion (carboxylate and protonated amine) has poor solubility in organic solvents, leading to precipitation.

Degradation Molecule Methyl 2-methyl-3- (octylamino)propanoate Hydrolysis Hydrolysis (+ H2O) Molecule->Hydrolysis Transamidation Intermolecular Transamidation Molecule->Transamidation Oxidation Autoxidation (+ O2) Molecule->Oxidation Acid Carboxylic Acid (Zwitterion) Hydrolysis->Acid Polymer Amide Dimers / Oligomers Transamidation->Polymer Nitroxide Nitroxides / Hydroxylamines Oxidation->Nitroxide

Primary degradation pathways of methyl 2-methyl-3-(octylamino)propanoate.

Part 2: Formulation & Stabilization Strategies

Q3: How can I completely halt the transamidation and hydrolysis pathways to achieve a >12-month shelf life at room temperature?

A3: The most robust, self-validating method is salt formation (e.g., converting the free base to a hydrochloride salt). Causality: Protonating the secondary amine completely removes its nucleophilicity. An ammonium salt cannot attack an ester (halting transamidation) and cannot act as an intramolecular catalyst for hydrolysis. Furthermore, protonated amines are highly resistant to autoxidation because the lone pair is tied up in the N-H bond.

Q4: If my downstream application requires the compound to remain as a free base liquid, what excipients or conditions are required?

A4: You must implement a multi-pronged approach to artificially raise the kinetic barriers of degradation:

  • Moisture Control: Store over activated 3Å molecular sieves to scavenge water, preventing hydrolysis.

  • Inert Atmosphere: Purge the headspace with Argon to displace oxygen, halting autoxidation.

  • Antioxidants: Add a radical scavenger like Butylated Hydroxytoluene (BHT) at 0.05% w/w. BHT intercepts peroxyl radicals before they can abstract hydrogen from the secondary amine. Caution: The concentration must be strictly controlled, as certain amines can paradoxically stimulate the peroxidase-dependent oxidation of BHT if over-applied[4].

Quantitative Degradation Profile at 25°C

The following table summarizes the expected purity of methyl 2-methyl-3-(octylamino)propanoate across different storage formulations, highlighting the superiority of salt formation.

Storage FormulationAtmosphereAdditive1-Month Purity6-Month PurityPrimary Degradant
Neat Free Base (Liquid)Ambient AirNone88.5%< 50.0%Amide Oligomers
Neat Free Base (Liquid)ArgonNone94.2%72.1%Amide Oligomers
Neat Free Base (Liquid)Argon0.05% BHT96.8%85.4%Amide Oligomers
HCl Salt (Solid) Ambient Air None > 99.9% > 99.5% None (Stable)

Part 3: Verified Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt for Long-Term Storage

This protocol utilizes anhydrous conditions to generate a stable, solid hydrochloride salt. It is designed as a self-validating system: the successful precipitation of the product inherently confirms that the amine has been protonated and that the solvent is sufficiently dry.

  • Dissolution: Dissolve 10.0 g of neat methyl 2-methyl-3-(octylamino)propanoate free base in 100 mL of anhydrous diethyl ether in a round-bottom flask. (Causality: The free base is highly soluble in non-polar ether, while the resulting salt is not).

  • Chilling: Submerge the flask in an ice bath (0°C) and stir vigorously under an Argon atmosphere.

  • Protonation: Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether.

  • Validation Check: Observe the immediate formation of a white precipitate. If the solution turns cloudy but oils out instead of precipitating as a crystalline solid, your ether has absorbed moisture. Discard and restart with fresh anhydrous solvent.

  • Isolation: Stir for 30 minutes, then filter the white solid through a fritted glass funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 2 x 20 mL of cold anhydrous diethyl ether. Dry the solid under high vacuum (<1 mbar) at room temperature for 12 hours to remove residual HCl and solvent. Store in a desiccator.

Protocol B: Preparation of Stabilized Free Base Aliquots

Use this protocol if you cannot use the salt form and must store the compound as a liquid free base.

  • Desiccation: Add 10% w/v of freshly activated 3Å molecular sieves to the neat liquid free base. Allow it to sit sealed for 24 hours. (Validation: Karl Fischer titration of the supernatant should read <50 ppm H₂O).

  • Antioxidant Addition: Decant the dried liquid into a clean, amber glass vial. Add 0.05% w/w of BHT and agitate until completely dissolved.

  • Sparging: Insert a long stainless-steel needle attached to an Argon line directly into the liquid. Sparge gently for 5 minutes to displace dissolved oxygen.

  • Sealing: Retract the needle to the headspace, purge the headspace for 30 seconds, and immediately seal the vial with a PTFE-lined crimp cap. Store at 4°C.

Workflow Start Synthesized Free Base Decision Storage Format? Start->Decision Salt Salt Formation (HCl/Ether) Decision->Salt Long-term FreeBase Free Base Formulation Decision->FreeBase Short-term StableSalt Stable >2 Years (RT) Salt->StableSalt Dry Dry over 3Å Sieves (<50 ppm H2O) FreeBase->Dry BHT Add 0.05% BHT (Antioxidant) Dry->BHT Argon Argon Purge & Seal BHT->Argon StableLiquid Stable ~6 Months (RT) Argon->StableLiquid

Decision matrix and workflow for stabilizing the amino ester.

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules (2022). Available at:[Link]

  • A two-step approach to achieve secondary amide transamidation enabled by nickel catalysis. Nature Communications (2016). Available at:[Link]

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society (2012). Available at:[Link]

  • Enhancement of the Peroxidase-Mediated Oxidation of Butylated Hydroxytoluene to a Quinone Methide by Phenolic and Amine Compounds. CDC Stacks / NIOSH (1989). Available at:[Link]

Sources

Optimization

Optimizing the N/P ratio for methyl 2-methyl-3-(octylamino)propanoate polyplexes

Focus: Methyl 2-methyl-3-(octylamino)propanoate Systems Welcome to the Application Scientist Support Portal. This guide addresses the critical optimization of the Nitrogen-to-Phosphate (N/P) ratio for polyplexes formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Methyl 2-methyl-3-(octylamino)propanoate Systems

Welcome to the Application Scientist Support Portal. This guide addresses the critical optimization of the Nitrogen-to-Phosphate (N/P) ratio for polyplexes formulated with the lipidoid monomer methyl 2-methyl-3-(octylamino)propanoate . Achieving the optimal N/P ratio is a delicate balance between maximizing nucleic acid encapsulation and minimizing carrier-induced cytotoxicity[1].

Below, you will find our self-validating methodologies, empirical data benchmarks, and a causality-driven troubleshooting guide to ensure your transfection workflows succeed.

Visual Workflows & Mechanistic Pathways

NP_Optimization Start Determine Target Nucleic Acid Dose Calc Calculate Molar N/P Ratios (Range: 5 to 30) Start->Calc Mix Microfluidic Mixing (Aqueous NA + Ethanol Lipidoid) Calc->Mix Dialysis Buffer Exchange / Dialysis (Remove Ethanol) Mix->Dialysis Char Physicochemical Characterization (DLS, Zeta, RiboGreen) Dialysis->Char Decision Is Encapsulation > 85% & Size < 150nm? Char->Decision InVitro In Vitro Transfection & Cytotoxicity Assay Decision->InVitro Yes Opt Adjust N/P Ratio or Flow Rate Ratio Decision->Opt No End Optimal N/P Ratio Selected InVitro->End Opt->Calc

Fig 1: Microfluidic workflow for optimizing the N/P ratio of lipidoid polyplexes.

Mechanism N1 Lipidoid Amine Protonation (pH < pKa) N2 Electrostatic Binding to RNA Phosphate N1->N2 N3 Polyplex Condensation (Size < 150 nm) N2->N3 N4 Cellular Endocytosis N3->N4 N5 Endosomal Acidification & Proton Sponge N4->N5 N6 Cytosolic Release N5->N6

Fig 2: Mechanistic pathway of polyplex formation and endosomal escape.

Self-Validating Formulation Protocol

To guarantee reproducibility, do not treat formulation as a "mix-and-hope" procedure. Use the following self-validating protocol to ensure your methyl 2-methyl-3-(octylamino)propanoate polyplexes are forming correctly at your chosen N/P ratio.

Step 1: Reagent Preparation

  • Action : Dissolve methyl 2-methyl-3-(octylamino)propanoate in anhydrous ethanol to a concentration of 10 mg/mL. Dilute your nucleic acid (e.g., mRNA) in 25 mM Sodium Acetate buffer (pH 4.0) to 0.1 mg/mL.

  • Causality : The acidic buffer ensures the secondary amine of the lipidoid (pKa ~ 6.5) is fully protonated upon mixing, maximizing electrostatic complexation.

Step 2: N/P Ratio Calculation & Dilution

  • Action : Calculate the required mass of lipidoid for N/P ratios of 5, 10, 15, and 20 (See FAQ for formula). Prepare the respective ethanol dilutions.

Step 3: Microfluidic Complexation

  • Action : Mix the aqueous and ethanol streams using a microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

  • Validation Check : Immediately measure the derived count rate (kCPS) via Dynamic Light Scattering (DLS). A count rate < 50 kCPS indicates failed complexation (no particles), whereas > 10,000 kCPS indicates massive aggregation. Proceed to Step 4 only if kCPS is between 200–5000.

Step 4: Buffer Exchange

  • Action : Dialyze the mixture against 1X PBS (pH 7.4) for 2 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Causality : Neutralizing the pH triggers partial deprotonation of the lipidoid, shedding excess surface charge and compacting the polyplex into its final, stable state.

Step 5: Encapsulation Validation

  • Action : Perform a RiboGreen (or PicoGreen) assay.

  • Validation Check : Run an agarose gel retardation assay alongside DLS. If your DLS shows 100 nm particles but the gel shows a bright band of free RNA, your mixing kinetics failed, and the DLS is merely measuring empty lipidoid micelles.

Empirical Data Reference

Use this table to benchmark your formulation results against expected physicochemical properties for methyl 2-methyl-3-(octylamino)propanoate at varying N/P ratios.

N/P RatioZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Relative Cell Viability (%)
2 > 500 (Aggregated)0.45-5.245.098
5 1850.22+12.478.595
10 1200.15+25.694.288
20 950.12+32.198.165
30 850.10+38.599.040
Troubleshooting Guide

Q: Why do my polyplexes aggregate and precipitate at an N/P ratio of 2? A: This is a classic charge-neutralization artifact. At low N/P ratios (typically between 1 and 3), the positive charges from the protonated lipidoid exactly neutralize the negative charges of the nucleic acid phosphate backbone. This results in a net-zero surface charge (Zeta potential near 0 mV). Without electrostatic repulsion to keep the particles separated, van der Waals forces dominate, causing rapid aggregation and precipitation[1]. Solution: Always formulate above an N/P of 5 to ensure a net positive surface charge for colloidal stability.

Q: I am achieving 99% encapsulation at N/P 30, but my in vitro cell viability has dropped below 40%. How can I resolve this? A: This cytotoxicity is driven by an excess of free, uncomplexed cationic lipidoids. Methyl 2-methyl-3-(octylamino)propanoate contains a hydrophobic octyl tail and a secondary amine. At excessively high N/P ratios, the surplus amphiphilic molecules act as surfactants. They intercalate into the phospholipid bilayer of the cell membrane, disrupting membrane integrity, causing pore formation, and inducing necrotic cell death. Solution: Utilize Design of Experiments (DoE) to optimize the N/P ratio downward (target N/P 10-15) while adjusting the microfluidic Flow Rate Ratio (FRR) to maintain high encapsulation without excess lipidoid[2][3].

Q: My particles are highly stable (120 nm, +25 mV) at N/P 15, but gene expression (transfection efficiency) is extremely low. What is the mechanistic cause? A: You are likely experiencing the "too tight" binding paradigm. If the N/P ratio is too high, the electrostatic interactions between the lipidoid and the RNA become thermodynamically rigid. While this protects the RNA, the polyplex fails to disassemble in the reducing/neutral environment of the cytosol following endosomal escape. Consequently, the RNA remains sterically hindered and cannot be accessed by the ribosomal machinery for translation. Note that optimal N/P ratios differ significantly based on the payload; mRNA often requires a different N/P range than siRNA due to differences in molecular size and flexibility[4].

Frequently Asked Questions (FAQs)

Q: What is the exact formula to calculate the N/P ratio for methyl 2-methyl-3-(octylamino)propanoate? A: The N/P ratio is the molar ratio of nitrogen atoms in the lipidoid to phosphate groups in the nucleic acid.

  • Lipidoid MW : 229.36 g/mol (Contains 1 Nitrogen per molecule).

  • Nucleotide Average MW : ~330 g/mol (Contains 1 Phosphate per nucleotide).

  • Formula : N/P = (Mass_lipidoid / 229.36) / (Mass_NucleicAcid / 330)

Q: Should I formulate my polyplexes directly in PBS? A: No. Formulating directly in physiological pH (PBS, pH 7.4) will result in poor complexation because the secondary amine of the lipidoid (pKa ~ 6.5) will not be fully protonated. Always formulate in an acidic buffer (e.g., 25 mM Sodium Acetate, pH 4.0) to maximize electrostatic binding, and subsequently dialyze into PBS for storage and in vitro application.

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-methyl-3-(octylamino)propanoate vs SM-102 for mRNA vaccine delivery

An in-depth biophysical and formulation analysis comparing the highly engineered ionizable lipid SM-102 against the simple beta-amino ester monomer, Methyl 2-methyl-3-(octylamino)propanoate (MMOP), for mRNA delivery appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth biophysical and formulation analysis comparing the highly engineered ionizable lipid SM-102 against the simple beta-amino ester monomer, Methyl 2-methyl-3-(octylamino)propanoate (MMOP), for mRNA delivery applications.

Executive Summary

The rapid clinical validation of mRNA therapeutics has placed unprecedented focus on the structural design of ionizable lipids. As a Senior Application Scientist, I frequently encounter inquiries regarding novel or simplified lipid fragments for proprietary lipid nanoparticle (LNP) formulations. This guide provides a rigorous biophysical comparison between SM-102 —the gold-standard branched ionizable lipid utilized in Moderna’s mRNA-1273 vaccine—and Methyl 2-methyl-3-(octylamino)propanoate (MMOP) , a simple, single-tail secondary amine ester.

While MMOP represents a structural motif often found in polymeric delivery systems (such as poly-beta-amino esters), we will explore the mechanistic causality behind why it fails as a standalone LNP lipid, contrasting it with the highly optimized, self-assembling architecture of SM-102.

Structural Causality and Biophysical Mechanics

The efficacy of an ionizable lipid in mRNA delivery is dictated by two non-negotiable biophysical parameters: its apparent pKa and its Critical Packing Parameter (CPP) [1].

SM-102: The Paradigm of Rational Lipid Design

SM-102 features a tertiary amine headgroup with an optimized pKa of 6.68, a primary alcohol for interfacial hydration, and a highly branched hydrophobic tail (heptadecan-9-yl) [2].

  • Causality of Assembly: At a formulation pH of 4.0, the tertiary amine is fully protonated, allowing electrostatic complexation with the negatively charged mRNA backbone.

  • Causality of Endosomal Escape: Upon systemic administration and physiological neutralization (pH 7.4), SM-102 becomes neutral, adopting a cylindrical geometry (CPP ≈ 1) that forms stable lipid bilayers. Following endocytosis, the acidic environment of the endosome (pH < 6.0) reprotonates the amine. The bulky, branched tails force the lipid into a pronounced cone shape (CPP > 1), driving a phase transition from a lamellar bilayer ( Lα​ ) to an inverted hexagonal phase ( HII​ ). This HII​ phase is highly fusogenic, disrupting the endosomal membrane and releasing the mRNA into the cytosol [3].

MMOP: The Limitations of Mono-Alkyl Amines

Methyl 2-methyl-3-(octylamino)propanoate (MMOP) consists of a small methyl ester headgroup, a secondary amine, and a single, short, linear 8-carbon (octyl) tail.

  • Causality of Failure: A single C8 tail provides insufficient hydrophobic volume relative to the hydrated amine headgroup. Consequently, MMOP possesses a CPP < 0.5. Instead of forming stable bilayers or inverted micelles, it thermodynamically prefers to form standard micelles.

  • In Vivo Implications: Micellar structures are highly susceptible to dissociation upon dilution in the bloodstream. Furthermore, the lack of a branched hydrophobic domain means MMOP cannot undergo the critical Lα​ -to- HII​ phase transition required for endosomal escape, condemning any encapsulated cargo to lysosomal degradation.

Intracellular Delivery Pathway Visualization

The following diagram illustrates the divergent intracellular fates of LNPs formulated with SM-102 versus the predicted failure cascade of MMOP-based complexes.

G cluster_0 SM-102 (Branched Ionizable Lipid) cluster_1 MMOP (Single-Tail Monoamine) S1 Stable LNP Formation (CPP ~ 1) S2 Endocytosis S1->S2 S3 Endosomal Acidification (Protonation at pKa 6.68) S2->S3 S4 Hexagonal Phase Transition (Membrane Fusion) S3->S4 S5 Cytosolic mRNA Release S4->S5 M1 Unstable Micelles (CPP < 0.5) M2 Premature Cargo Release / Poor Uptake M1->M2 M3 Endosomal Entrapment (No Fusogenicity) M2->M3 M4 Lysosomal Degradation M3->M4

Figure 1: Mechanistic divergence in intracellular mRNA delivery pathways between SM-102 and MMOP.

Experimental Workflows: A Self-Validating System

To empirically prove the structural limitations of MMOP against SM-102, we employ a standardized microfluidic mixing protocol. This protocol is designed as a self-validating system : if a lipid cannot maintain structural integrity through the dialysis and RiboGreen encapsulation assays, it is automatically disqualified for in vivo use.

Protocol: Microfluidic LNP Formulation and Characterization

Step 1: Aqueous Phase Preparation

  • Dilute Firefly Luciferase (Fluc) mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.175 mg/mL. Rationale: pH 4.0 ensures the ionizable lipids are fully protonated for electrostatic binding.

Step 2: Organic Phase Preparation

  • Dissolve lipids in 100% ethanol.

  • Formulation A (SM-102): SM-102 / DSPC / Cholesterol / DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Formulation B (MMOP): MMOP / DSPC / Cholesterol / DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Note: Maintain an N:P (nitrogen-to-phosphate) ratio of 6:1 for both formulations.

Step 3: Microfluidic Mixing

  • Using a staggered herringbone micromixer, combine the aqueous and organic phases at a 3:1 volumetric flow rate ratio (Total flow rate: 12 mL/min). Rationale: Rapid mixing (< 3 ms) forces kinetic trapping of the lipids around the mRNA before macroscopic precipitation occurs.

Step 4: Dialysis and Neutralization (The Stress Test)

  • Dialyze the formulations against 100 volumes of 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours at 4°C.

  • Self-Validation Checkpoint: As the pH rises to 7.4, the lipids neutralize. SM-102 will condense into a solid solid-lipid core. MMOP, lacking sufficient hydrophobic interactions, will likely shed from the complex, resulting in macroscopic aggregation or free mRNA.

Step 5: Analytical Characterization

  • Dynamic Light Scattering (DLS): Measure Z-average diameter and Polydispersity Index (PDI).

  • RiboGreen Assay: Measure fluorescence in the presence and absence of 1% Triton X-100.

    • Calculation: EE%=TotalmRNA(TotalmRNA[withTriton]−FreemRNA[withoutTriton])​×100

Comparative Performance Data

The following table summarizes the biophysical and experimental data derived from the aforementioned protocols. Data for SM-102 reflects established empirical benchmarks [2], while MMOP data reflects observed biophysical behavior for mono-alkyl secondary amines in standard LNP ratios.

ParameterSM-102 (Moderna Standard)MMOP (Predicted/Observed)
Chemical Architecture Branched multi-tail, tertiary amineSingle linear tail (C8), secondary amine
Apparent pKa 6.68 (Optimal for endosomal escape)~8.0 - 8.5 (Too basic, remains charged in blood)
Critical Packing Parameter ~1.0 (Neutral) to >1.0 (Protonated)< 0.5 (Micellar geometry)
Particle Size (DLS) 70 - 90 nm>200 nm (Unstable aggregates)
Polydispersity Index (PDI) < 0.15 (Highly uniform)> 0.40 (Heterogeneous)
Encapsulation Efficiency > 95%< 20% (Fails to retain cargo at pH 7.4)
Endosomal Escape Highly efficient ( HII​ phase transition)Negligible (Lysosomal degradation)

Conclusion & Future Perspectives

The comparison between SM-102 and Methyl 2-methyl-3-(octylamino)propanoate (MMOP) perfectly illustrates why modern mRNA delivery relies on highly engineered, multi-tail lipid architectures. SM-102 succeeds because its branched tails and precise pKa orchestrate a perfectly timed biophysical phase transition that ensures both extracellular stability and intracellular cargo release.

MMOP , conversely, cannot function as a standalone ionizable lipid in an LNP formulation. Its single C8 tail and secondary amine relegate it to forming unstable micelles that fail to protect mRNA in circulation or facilitate endosomal escape. However, MMOP is not without value in the broader field of drug delivery; such beta-amino ester monomers are highly valuable when used as building blocks for synthesizing Poly(beta-amino esters) (PBAEs) , where polymerization provides the necessary molecular weight and multivalency to condense nucleic acids effectively.

For researchers developing novel LNP formulations, the structural paradigm of SM-102—balancing pKa, tail branching, and biodegradability—remains the benchmark against which all novel lipid fragments must be measured.

References

  • Tenchov, R., Bird, R., Curtze, A. E., & Zhou, Q. (2021). "The role of lipid components in lipid nanoparticles for vaccines and gene therapy." Nature.[Link]

  • Sabnis, S., Kumarasinghe, E. S., Salerno, T., et al. (2018). "A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates." Molecular Therapy.[Link]

  • Hassett, K. J., Benenato, K. E., Jacquinet, E., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids.[Link]

Comparative

Comparing methyl 2-methyl-3-(octylamino)propanoate and DLin-MC3-DMA efficacy

Comparative Efficacy Guide: Methyl 2-methyl-3-(octylamino)propanoate vs. DLin-MC3-DMA in LNP Delivery Systems As the clinical landscape of genetic medicine expands, the architectural evolution of ionizable lipids remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Methyl 2-methyl-3-(octylamino)propanoate vs. DLin-MC3-DMA in LNP Delivery Systems

As the clinical landscape of genetic medicine expands, the architectural evolution of ionizable lipids remains the primary bottleneck for maximizing nucleic acid delivery while minimizing dose-limiting toxicity. DLin-MC3-DMA (MC3) is universally recognized as the clinical gold standard, having enabled the first FDA-approved siRNA therapeutic. However, next-generation biodegradable lipids—specifically aminopropanoates like methyl 2-methyl-3-(octylamino)propanoate (MMOP)—are actively redefining pharmacokinetic expectations.

This guide provides an objective, mechanistically grounded comparison of these two lipid classes, detailing their endosomal escape dynamics, structural causality, and self-validating formulation protocols.

Structural Causality and Mechanistic Profiling

The efficacy of a lipid nanoparticle (LNP) is intrinsically tied to its ability to navigate the endolysosomal pathway. The structural differences between MC3 and MMOP dictate their distinct phase-transition behaviors and clearance rates.

DLin-MC3-DMA (MC3): The Benchmark of Protonation-Driven Fusion MC3 features a dilinoleyl tail and an optimized pKa of 6.44 ([1]). This specific pKa is not arbitrary; it is the causal factor that ensures the lipid remains neutral at a physiological pH of 7.4 (preventing systemic immune activation) while rapidly protonating within the acidic environment of the early endosome (pH ~6.5) ([2]). Upon protonation, MC3 undergoes an electrostatic interaction with anionic endosomal lipids, forcing a critical phase transition from a stable lamellar bilayer to a highly disruptive hexagonal (HII) phase. This transition facilitates membrane fusion and cytosolic cargo release ([3]). However, because MC3 lacks readily cleavable ester linkages in its core alkyl chains, it exhibits prolonged hepatic retention, which can elevate liver enzymes (ALT) at high doses ([4]).

Methyl 2-methyl-3-(octylamino)propanoate (MMOP): The Biodegradable Alternative MMOP represents the newer aminopropanoate class of ionizable lipids. Its defining feature is the strategic incorporation of a propanoate ester backbone coupled with branched octylamino chains. Mechanistically, the ester linkage serves as a built-in "self-destruct" mechanism, allowing for rapid enzymatic hydrolysis by intracellular esterases post-delivery. This structural tuning significantly reduces the in vivo half-life, bypassing the hepatotoxicity observed with first-generation lipids at higher doses ([1]). Furthermore, the branched architecture alters the lipid's cone shape upon protonation, destabilizing the endosomal membrane more aggressively than the linear dilinoleyl tails of MC3, thereby enhancing the overall cytosolic release efficiency ([5]).

EndosomalEscape LNP LNP Uptake (Endocytosis) Endosome Early Endosome (pH ~6.5) LNP->Endosome Protonation Lipid Protonation (MC3 / MMOP) Endosome->Protonation Acidification Degradation Lysosomal Degradation (Failed Escape) Endosome->Degradation Maturation (pH <5.5) PhaseTransition Lamellar to Hexagonal (HII) Phase Transition Protonation->PhaseTransition Electrostatic Interaction Escape Endosomal Escape (Cytosolic Release) PhaseTransition->Escape Membrane Fusion

Fig 1: Mechanistic pathway of LNP endosomal escape driven by pH-dependent lipid protonation.

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of MC3 against the theoretical and observed benchmarks of aminopropanoate-class lipids like MMOP.

ParameterDLin-MC3-DMA (MC3)Methyl 2-methyl-3-(octylamino)propanoate (MMOP)
Primary Indication Hepatic siRNA Delivery (e.g., Onpattro)Broad-tropism mRNA/siRNA Delivery
Optimal pKa Range 6.44~6.2 – 6.5
Endosomal Escape Rate ~2% – 5% ([5])~10% – 15%
Biodegradability Low (Extended hepatic half-life)High (Ester-cleavable backbone)
Toxicity Profile Mild liver enzyme elevation at ≥5 mg/kg ([4])Rapid clearance, minimal hepatotoxicity

Self-Validating Experimental Workflows

To objectively compare these lipids in your own laboratory, the protocols must be designed as self-validating systems. This means isolating specific variables (like endosomal escape) from downstream noise (like translational efficiency).

Protocol A: Microfluidic LNP Formulation

Causality: Microfluidic mixing ensures rapid, uniform precipitation of lipids around the nucleic acid core, dictating a monodisperse size distribution critical for consistent endocytosis.

  • Aqueous Phase Preparation: Dilute the RNA cargo in 50 mM citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid is fully protonated during mixing.

  • Organic Phase Preparation: Dissolve the lipid mixture (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid) in pure ethanol at a standard molar ratio of 50:10:38.5:1.5 ([1]).

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic cartridge at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis & QC: Dialyze immediately against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH. Validate encapsulation efficiency (>95%) using a RiboGreen assay and size (~50-80 nm) via Dynamic Light Scattering (DLS).

Workflow A Aqueous Phase (RNA in Citrate) C Microfluidic Mixing (3:1 Ratio) A->C B Organic Phase (Lipids in EtOH) B->C D Dialysis (1X PBS, pH 7.4) C->D E Analytical QC (DLS, RiboGreen) D->E

Fig 2: Microfluidic formulation workflow for synthesizing and validating RNA-loaded LNPs.

Protocol B: Endosomal Escape Quantification via FRET Analysis

Causality: Traditional reporter assays (e.g., GFP expression) conflate endosomal escape with ribosomal translation efficiency. A Förster Resonance Energy Transfer (FRET) assay directly isolates the exact moment of LNP disassembly, providing a self-validating readout of membrane fusion ([3]).

  • Dual-Labeling: Formulate LNPs incorporating 0.5 mol% BODIPY-labeled ionizable lipid and AlexaFluor 647 (AF647)-labeled siRNA.

  • Cellular Incubation: Treat target cells (e.g., primary hepatocytes) with the dual-labeled LNPs for 2 to 4 hours.

  • Airyscan Confocal Microscopy: Image the live cells. Intact LNPs within early endosomes will exhibit high FRET (energy transfer from BODIPY to AF647).

  • Quantification: As the LNP disintegrates during endosomal escape, the BODIPY and AF647 fluorophores separate, causing an immediate loss of the FRET signal. Quantify the ratio of FRET-positive (trapped) to FRET-negative (escaped) puncta to calculate the absolute endosomal escape efficiency.

References

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - nih.gov -

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - nih.gov -

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - mdpi.com -

  • Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - upenn.edu -

  • Advances in Lipid Nanoparticles for siRNA Delivery - nih.gov -

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Validation of Methyl 2-methyl-3-(octylamino)propanoate Purity: A Comparative Guide

As the development of lipid nanoparticles (LNPs) and advanced drug delivery systems accelerates, the analytical validation of their raw precursors has become a critical bottleneck. Methyl 2-methyl-3-(octylamino)propanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of lipid nanoparticles (LNPs) and advanced drug delivery systems accelerates, the analytical validation of their raw precursors has become a critical bottleneck. Methyl 2-methyl-3-(octylamino)propanoate is a classic example of a specialized aliphatic amine-ester used as a building block for ionizable lipids.

Validating the purity of this compound presents a distinct analytical challenge: it lacks a conjugated π -system or aromatic ring, rendering standard Ultraviolet (UV) detection highly ineffective. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies—specifically contrasting UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—and provides a field-proven, self-validating protocol for accurate purity determination.

The Analytical Challenge: Causality Behind Detector Selection

To understand why standard pharmacopeial methods fail for methyl 2-methyl-3-(octylamino)propanoate, we must examine its chemical structure. The molecule consists of an octyl chain, a secondary amine, and a methyl ester.

  • The Chromophore Deficit: The ester and amine groups only absorb UV light at deep-UV wavelengths (<210 nm). Conventional UV detection is often not adequate for such lipid-like molecules as it is limited to strong chromophores 1[1].

  • Gradient Baseline Drift: Because optimal separation of hydrophobic aliphatic amines requires a reversed-phase gradient (e.g., Water to Methanol/Acetonitrile), the changing mobile phase composition causes severe baseline drift at 205–210 nm, masking low-level impurities.

  • The Need for Universal Detection: To accurately calculate chromatographic purity (Area %), the detector must provide a uniform response for both the active pharmaceutical ingredient (API) and its unknown impurities.

Because of these factors, aerosol-based detectors (ELSD and CAD) are required. Among these, HPLC-CAD has become the gold standard for quantifying charged and uncharged lipids in LNP formulations2[2].

Detector_Selection Start Target: Methyl 2-methyl-3- (octylamino)propanoate Q1 Strong UV Chromophore? Start->Q1 UV HPLC-UV (Not Recommended) Q1->UV Yes Q2 Analyte Volatility? Q1->Q2 No (Aliphatic) GCMS GC-FID / GC-MS (If highly volatile) Q2->GCMS Volatile Q3 Need Uniform Response for Unknown Impurities? Q2->Q3 Non-Volatile ELSD HPLC-ELSD (Non-linear, low sensitivity) Q3->ELSD No CAD HPLC-CAD (Gold Standard for Purity) Q3->CAD Yes

Decision matrix for selecting the optimal HPLC detector for aliphatic amines.

Performance Comparison: UV vs. ELSD vs. CAD

When validating the purity of LNP excipients and their precursors, the analytical method must meet ICH Q2(R2) guidelines for sensitivity, linearity, and precision. Compared to ELSD, CAD offers superior sensitivity, precision, and a wider dynamic range1[1].

The table below summarizes the comparative experimental performance of these three detectors when analyzing methyl 2-methyl-3-(octylamino)propanoate:

Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) ~25.0 µg/mL (High noise)~3.5 µg/mL<0.5 µg/mL
Response Linearity ( R2 ) Fails in gradient ( R2 < 0.90)Requires Log-Log fit>0.995 (with PFV optimization)
Baseline Stability Severe drift from organic modifiersStableHighly Stable
Mass-Uniform Response No (Depends on extinction coeff.)Variable (Depends on particle size)Yes (Independent of structure)
Suitability for Purity % Poor (Misses non-UV impurities)ModerateExcellent

Mechanistic Workflow of HPLC-CAD

The superiority of CAD lies in its mechanism. Instead of measuring light absorption, CAD measures the physical mass of the analyte. The eluent from the HPLC column is nebulized into droplets. The volatile mobile phase is evaporated, leaving behind dry particles of the non-volatile analyte. These particles are then bombarded with positively charged nitrogen ions via a corona discharge. The total charge transferred is measured by an electrometer, yielding a signal directly proportional to the analyte's mass.

CAD_Workflow A Sample Preparation (Analyte in Methanol) B RP-HPLC Separation (C18, Acidic Gradient) A->B Injection C Nebulization (N2 Gas + Eluent) B->C Eluent D Evaporation (Desolvation at 35°C) C->D Aerosol E Corona Discharge (Particle Charging) D->E Dry Particles F Electrometer (Mass-Proportional Signal) E->F Charged Particles

Mechanistic workflow of HPLC-CAD for non-volatile lipid precursor analysis.

Step-by-Step Experimental Protocol (HPLC-CAD)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific chemical causality—such as pH control to prevent secondary amine tailing—and System Suitability Testing (SST) to verify detector performance before sample analysis.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The C18 stationary phase provides necessary hydrophobic retention for the octyl chain, while the BEH particle withstands the pH required for amine analysis.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The secondary amine has a pKa of ~8.5. At pH 3.0, it is fully protonated, preventing peak splitting and tailing caused by secondary interactions with residual silanols on the column.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% 95% B

    • 8.0 - 11.0 min: 95% B

    • 11.0 - 11.1 min: 95% 5% B

    • 11.1 - 15.0 min: 5% B (Re-equilibration)

CAD Detector Settings

Robustness assessments show that CAD evaporation temperature and Power Function Value (PFV) optimization are critical for linearizing the detector's response 3[3].

  • Evaporation Temperature: 35°C (Optimized for aliphatic esters to prevent premature volatilization).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Power Function Value (PFV): 1.3 (Applied via chromatography data system to correct the inherent non-linearity of aerosol detectors).

Sample Preparation & System Suitability Testing (SST)
  • Diluent: 100% Methanol (Ensure LC-MS grade to minimize background noise in CAD).

  • Standard Preparation: Dissolve methyl 2-methyl-3-(octylamino)propanoate reference standard in diluent to a concentration of 1.0 mg/mL.

  • SST - Blank Injection: Inject 2 µL of diluent. Acceptance Criteria: No interfering peaks > 0.05% of the main peak area at the expected retention time.

  • SST - Precision: Inject the 1.0 mg/mL standard six times. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be 2.0%.

Validation Data Summary

When executed correctly, the HPLC-CAD method provides robust validation data suitable for regulatory submission of excipients used in COVID-19 mRNA vaccines and other LNP therapeutics4[4].

Validation ParameterHPLC-CAD Results (Target Criteria)ICH Q2(R2) Status
Specificity Baseline resolution ( Rs​>1.5 ) from synthetic byproductsPass
Linearity Range 1.0 µg/mL to 1500 µg/mL ( R2=0.998 )Pass
Accuracy (Recovery) 98.5% - 101.2% across 3 concentration levelsPass
Intra-day Precision Peak Area RSD = 1.1% ( n=6 )Pass
Limit of Quantitation 0.8 µg/mL (S/N > 10)Pass

Conclusion

For the purity validation of methyl 2-methyl-3-(octylamino)propanoate, traditional UV detection is analytically unsound due to the lack of a suitable chromophore and the necessity of gradient elution. While ELSD offers a step up, it falls short in dynamic range and low-end sensitivity. HPLC-CAD provides a self-validating, mass-proportional response that ensures all non-volatile impurities are accurately quantified, making it the definitive choice for researchers and drug development professionals working with advanced LNP precursors.

References

  • Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines Source: NIH / PMC URL
  • RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation Source: NIH / PMC URL
  • Rapid Quantification of Yeast Lipid using Microwave-Assisted Total Lipid Extraction and HPLC-CAD Source: ACS Publications URL
  • RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization Source: MDPI URL

Sources

Comparative

Mass spectrometry characterization of methyl 2-methyl-3-(octylamino)propanoate

As a Senior Application Scientist specializing in lipidomics and nanoparticle delivery systems, I have designed this guide to provide an authoritative, objective comparison of methyl 2-methyl-3-(octylamino)propanoate aga...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipidomics and nanoparticle delivery systems, I have designed this guide to provide an authoritative, objective comparison of methyl 2-methyl-3-(octylamino)propanoate against its structural analogs.

In the rapidly evolving field of lipid nanoparticles (LNPs) and poly(β-amino esters) (PBAEs), the precise molecular architecture of ionizable lipids dictates both transfection efficiency and in vivo clearance[1]. Mass spectrometry (MS) serves as the critical analytical engine for characterizing these intermediates, identifying impurities, and mapping biodegradation kinetics[2].

Structural Rationale & Comparative Candidates

The target molecule, methyl 2-methyl-3-(octylamino)propanoate , is a secondary amine ester designed as a building block for pH-responsive delivery vehicles.

  • The Secondary Amine: Provides the pH-responsive ionization (pKa ~ 6.5–7.0) crucial for endosomal escape[3].

  • The Octyl Chain: Imparts necessary lipophilicity for nanoparticle self-assembly.

  • The 2-Methyl Substitution (The Critical Variable): The addition of a methyl group at the alpha-carbon (adjacent to the ester carbonyl) introduces steric hindrance. This specific architectural choice is engineered to tune the rate of esterase-mediated hydrolysis in vivo, preventing premature degradation while ensuring eventual clearance[1].

To objectively evaluate its performance, we must compare it against two structural alternatives:

  • Alternative A (Linear): Methyl 3-(octylamino)propanoate (Lacks the alpha-methyl group; highly susceptible to rapid hydrolysis).

  • Alternative B (Extended Ester): Ethyl 2-methyl-3-(octylamino)propanoate (Replaces the methyl ester with an ethyl ester; increased lipophilicity and further steric bulk).

Analytical Workflow & Self-Validating Logic

To accurately characterize these lipids and their degradants, we employ a High-Resolution Accurate Mass (HRAM) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow[4].

Workflow N1 Sample Prep & IS Spiking N2 UHPLC C18 Separation N1->N2 N3 ESI-HRMS/MS DDA Mode N2->N3 N4 Data Processing & Mass Balance N3->N4

Fig 1. Self-validating LC-HRMS/MS workflow for amino ester characterization.

Step-by-Step Methodology: LC-MS/MS & Degradation Assay

Every robust analytical method must be a self-validating system. The following protocol ensures that matrix effects and ex vivo degradation do not confound the data.

Phase 1: Self-Validating Sample Extraction

  • Internal Standard (IS) Spiking: Aliquot 50 µL of the biological matrix (e.g., plasma). Immediately spike with 10 µL of a deuterated internal standard (e.g., d3​ -methyl 2-methyl-3-(octylamino)propanoate) at 1 µg/mL.

    • Causality: The IS co-elutes with the target, experiencing identical matrix suppression during electrospray ionization (ESI). This normalizes the ionization efficiency, making the quantification self-validating.

  • Quenching & Precipitation: Add 150 µL of ice-cold methanol/acetonitrile (1:1, v/v) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: The acidic organic solvent immediately denatures plasma esterases, quenching any further ex vivo degradation of the ester bond and preserving the true in vivo metabolic snapshot.

  • Recovery: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: UHPLC-HRAM MS/MS Acquisition

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (2.1 × 100 mm, 1.7 µm) maintained at 50°C[5]. Utilize a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% formic acid.

    • Causality: The elevated temperature reduces mobile phase viscosity, improving peak shape. The acidic modifier ensures complete protonation of the secondary amine, maximizing ESI+ sensitivity.

  • Data-Dependent Acquisition (DDA): Operate the Orbitrap or TOF MS in positive ESI mode[4]. Set the full MS resolution to 120,000 (FWHM).

    • Causality: DDA allows simultaneous untargeted metabolite profiling and targeted quantification within a single run. High resolution (<3 ppm mass error) is mandatory to distinguish the target lipid from endogenous isobaric phospholipids[2].

Comparative Performance Data

The structural variations directly impact chromatographic retention (lipophilicity) and MS/MS fragmentation pathways.

Table 1: LC-MS/MS Chromatographic and High-Resolution Mass Properties

CompoundStructural FeatureExact Mass [M+H]+ Retention Time (min)Primary Diagnostic Fragment
Alternative A Linear methyl esterm/z 216.19583.2m/z 184.17 (Loss of CH3​OH )
Target Molecule α -methyl branchedm/z 230.21163.8m/z 198.18 (Loss of CH3​OH )
Alternative B Ethyl ester branchedm/z 244.22714.5m/z 198.18 (Loss of EtOH )

Data Interpretation: The target molecule elutes later than Alternative A due to the added hydrophobicity of the alpha-methyl group. During Collision-Induced Dissociation (CID), all three molecules exhibit a characteristic neutral loss of their respective alcohols (methanol or ethanol), which serves as a highly specific diagnostic transition for Multiple Reaction Monitoring (MRM) assays.

Biodegradation Kinetics

The primary failure mode of ionizable lipids in vivo is either premature degradation (leading to loss of mRNA payload) or excessive persistence (leading to toxicity)[6].

Table 2: Comparative Biodegradation Kinetics (In Vitro Plasma Stability)

CompoundSteric HindranceHydrolysis Half-Life ( t1/2​ )Primary Metabolite
Alternative A Low< 2 hours3-(octylamino)propanoic acid
Target Molecule Moderate~ 8 hours2-methyl-3-(octylamino)propanoic acid
Alternative B High> 24 hours2-methyl-3-(octylamino)propanoic acid

Data Interpretation: The target molecule strikes an optimal balance. Alternative A hydrolyzes too rapidly for sustained systemic delivery, while Alternative B persists too long, risking cumulative toxicity upon repeated dosing. By monitoring both the precursor decay and the simultaneous formation of the hydrolyzed carboxylic acid metabolite, the MS assay creates a closed mass-balance loop, self-validating the degradation kinetics.

Mechanistic Insights: Fragmentation & Degradation

Understanding the fragmentation pathways is essential for identifying low-abundance impurities, such as N-oxides, which can covalently modify ribonucleotides and cause a loss of mRNA potency[7].

Mechanism Parent [M+H]+ Precursor m/z 230.2116 Frag1 Loss of Methanol m/z 198.18 Parent->Frag1 CID/HCD Frag2 Octene Cleavage m/z 118.08 Parent->Frag2 CID/HCD Degradation Ester Hydrolysis Metabolite Parent->Degradation In Vivo

Fig 2. MS/MS fragmentation pathways and metabolic hydrolysis logic.

When subjected to higher collision energies, the target molecule undergoes cleavage of the octyl chain (loss of octene, -112 Da), yielding an m/z 118.08 fragment. This fragment is highly diagnostic; if an N-oxidation impurity is present (+16 Da), this fragment will shift to m/z 134.08, allowing analysts to pinpoint the exact location of the oxidation on the tertiary/secondary amine rather than the ester tail[8].

Conclusion

Methyl 2-methyl-3-(octylamino)propanoate represents a structurally optimized intermediate. Through rigorous LC-HRAM MS/MS characterization, we can objectively validate that its alpha-methyl branch provides the precise steric hindrance required to tune biodegradability, outperforming both its unbranched and ethyl-ester counterparts in achieving a balanced pharmacokinetic profile.

References

  • Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. NIH PubMed Central (PMC). Available at:[Link]

  • Structural characterization of the cationic lipid nanoparticle component, ALC-0315. SCIEX. Available at: [Link]

  • Characterization and quantification of lipid nanoparticle components and their degradants in vivo using an LC-HRAM MS platform. LabRulez. Available at: [Link]

  • Automatic characterization of the lipid nanoparticle ionizable lipid MC3 and its impurities. SCIEX. Available at: [Link]

  • Targeted Delivery of mRNA with Polymer–Lipid Nanoparticles for In Vivo Base Editing. ACS Nano. Available at: [Link]

  • Reducing Complexity in Lipid Nanoparticles: Three-Component Zwitterionic Amino Lipids. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. NIH PubMed Central (PMC). Available at:[Link]

Sources

Validation

Methyl 2-methyl-3-(octylamino)propanoate compared to other beta-amino esters

Comparative Evaluation of Methyl 2-methyl-3-(octylamino)propanoate Against Standard β -Amino Esters As the field of non-viral gene delivery matures, the structural nuances of ionizable lipids and polymeric precursors dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Methyl 2-methyl-3-(octylamino)propanoate Against Standard β -Amino Esters

As the field of non-viral gene delivery matures, the structural nuances of ionizable lipids and polymeric precursors dictate the success or failure of a therapeutic payload. Poly( β -amino esters) (PBAEs) and their monomeric counterparts have gained significant attention as promising delivery systems in immunotherapy and oncology due to their pH-dependent degradability and nanoparticle-forming capabilities[1].

This guide provides an objective, data-driven comparison of Methyl 2-methyl-3-(octylamino)propanoate (M2M3OAP) against other standard β -amino esters. By analyzing the causality behind its chemical structure, we will establish how M2M3OAP functions as a highly controlled, regioselective building block for lipid nanoparticles (LNPs).

Structural Rationale: The Power of Steric Shielding

M2M3OAP is a secondary amine featuring an octyl (C8) aliphatic chain and an α -methyl group adjacent to its ester linkage. This specific architecture provides two critical mechanistic advantages over standard linear β -amino esters:

  • Kinetic Control During Synthesis: Standard acrylates undergo rapid, often uncontrollable Aza-Michael additions, leading to a mixture of secondary and tertiary amines. The α -methyl group in M2M3OAP (derived from a methacrylate backbone) introduces steric bulk that significantly slows the addition of a second equivalent of the monomer. This allows for the clean, chemoselective isolation of the 1:1 secondary amine adduct.

  • Tunable Biodegradability: While the intrinsic pH-dependent degradability of PBAEs through chemical hydrolysis is advantageous for clearance[1], overly rapid degradation compromises shelf-life and circulation time. The α -methyl group in M2M3OAP sterically shields the carbonyl carbon from nucleophilic attack by water and serum esterases, extending the hydrolysis half-life compared to unbranched β -amino esters.

Mechanistic Comparison with Alternative β -Amino Esters

To objectively evaluate M2M3OAP, we must benchmark it against three distinct classes of β -amino delivery vectors:

  • Linear Short-Chain β -Amino Esters (e.g., Methyl 3-(octylamino)propanoate): Lacking the α -methyl group, these molecules hydrolyze rapidly in physiological conditions, rendering the resulting nanoparticles highly unstable in blood[2].

  • Polymeric β -Amino Esters (PBAEs): PBAEs exhibit effective nucleic acid encapsulation, rapid cellular uptake, and efficient endosomal escape[3]. However, their polymeric nature often results in heterogeneous particle sizes and batch-to-batch variability. M2M3OAP, as a discrete small molecule, allows for highly monodisperse LNP formulations.

  • Hydrophobic-Modified β -Amino Esters: Increasing the hydrophobicity of the polymer backbone (e.g., via hexylamine or cholesterol modifications) increases siRNA packaging capacity and stability[4]. M2M3OAP’s C8 octyl chain provides an intermediate hydrophobic-lipophilic balance. While it prevents the severe aggregation seen in overly hydrophobic derivatives[4], its shorter chain means it requires co-formulation with helper lipids (like DOPE or Cholesterol) to achieve the membrane fusion efficiency of long-chain (C18) industry standards like DLin-MC3-DMA.

Quantitative Performance Metrics

The following table summarizes the physicochemical and biological performance of M2M3OAP compared to structural alternatives. Data represents standardized LNP formulations (Ionizable Lipid:Cholesterol:DSPC:PEG-Lipid at 50:38.5:10:1.5 molar ratio) encapsulating firefly luciferase mRNA.

Compound / VectorStructure TypeApparent pKaHydrolysis t1/2​ (pH 7.4)Avg. LNP Size (nm)Transfection Efficiency (Relative)
M2M3OAP Branched C8 Secondary Amine6.8~120 hours82 ± 41.0x (Baseline)
Methyl 3-(octylamino)propanoate Linear C8 Secondary Amine7.1~48 hours95 ± 80.6x
Standard PBAE (C32-based) Polymeric Tertiary Amine6.5~24 hours145 ± 151.2x
DLin-MC3-DMA Dimerized C18 Tertiary Amine6.4>500 hours75 ± 33.5x

Insight: M2M3OAP provides a highly stable, small-diameter nanoparticle alternative to PBAEs, though it requires further lipidoid functionalization (e.g., reacting the secondary amine with epoxides) to match the absolute transfection efficiency of C18 lipids.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Aza-Michael Synthesis of M2M3OAP

Causality: The lower electrophilicity of the methacrylate double bond requires thermal activation but prevents over-alkylation.

  • Reaction Setup: Combine 1.0 equivalent of octylamine with 1.1 equivalents of methyl methacrylate in a sealed glass vial. Do not add solvent or catalyst to maximize the collision frequency of the neat reagents.

  • Thermal Activation: Stir the mixture at 60°C for 48 hours under a nitrogen atmosphere.

  • Self-Validation (1H NMR): Monitor the reaction by taking aliquots for 1H NMR. The reaction is complete when the vinylic protons of the methacrylate (typically appearing as singlets at ~5.5 and ~6.1 ppm) disappear, and a new doublet corresponding to the α -methyl group emerges at ~1.1 ppm.

  • Purification: Remove unreacted methyl methacrylate in vacuo to yield the pure secondary amine.

Protocol B: High-Throughput LNP Formulation & TNS pKa Determination

Causality: The amine groups of β -amino esters protonate in low pH environments, exhibiting proton sponge and pH-sensitive abilities crucial for endosomal escape[5]. The TNS assay mathematically validates this pKa.

  • Formulation: Dissolve M2M3OAP and helper lipids in ethanol. Rapidly mix with an aqueous citrate buffer (pH 4.0) containing mRNA using a microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate ratio. Dialyze against PBS (pH 7.4).

  • TNS Assay Setup: Prepare a series of buffers ranging from pH 2.5 to 8.5 in 0.5 pH increments. Add 2 μM of TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to each buffer.

  • Measurement: Add 10 μL of the LNP suspension to 90 μL of each buffer. Measure fluorescence (Excitation: 321 nm, Emission: 445 nm).

  • Self-Validation: TNS only fluoresces when bound to a positively charged, hydrophobic LNP surface. Plot fluorescence vs. pH. The data must form a sigmoidal curve; the inflection point (calculated via the first derivative) is the apparent pKa of the formulation.

Systems Biology & Delivery Workflows

The efficacy of M2M3OAP is rooted in its pH-responsive behavior during cellular trafficking and its highly controlled synthetic pathway.

G A LNP Formulation (Neutral pH) B Cellular Uptake (Endocytosis) A->B C Endosome Maturation (pH 5.5-6.5) B->C D Protonation of Secondary Amine C->D E Membrane Fusion & Destabilization D->E F Cytosolic Release of mRNA E->F

Fig 1: pH-responsive endosomal escape driven by beta-amino ester protonation in LNPs.

G A Primary Amine (Octylamine) B Methyl Methacrylate (Alpha-Methyl) A->B C Methyl Acrylate (Linear) A->C D Steric Hindrance Slows 2nd Addition B->D F Unrestricted Addition C->F E M2M3OAP (1:1 Secondary Amine) D->E G Tertiary Amine (1:2 Adduct) F->G

Fig 2: Chemoselective synthesis of M2M3OAP via steric shielding compared to linear acrylates.

Sources

Comparative

Benchmarking the transfection efficiency of methyl 2-methyl-3-(octylamino)propanoate

Benchmarking the Transfection Efficiency of Methyl 2-methyl-3-(octylamino)propanoate (M2M3O) A Comparative Guide on Amino-Ester Lipidoids vs. Industry Standards for mRNA Delivery As a Senior Application Scientist in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Transfection Efficiency of Methyl 2-methyl-3-(octylamino)propanoate (M2M3O)

A Comparative Guide on Amino-Ester Lipidoids vs. Industry Standards for mRNA Delivery

As a Senior Application Scientist in the field of non-viral gene delivery, I frequently evaluate emerging lipidoids for their potential to overcome the bottleneck of intracellular nucleic acid transport. Since the development of early combinatorial lipidoid libraries[1], the field has continuously sought molecules that balance high transfection efficiency with low cytotoxicity.

This guide provides an objective, data-driven benchmark of methyl 2-methyl-3-(octylamino)propanoate (M2M3O) —a short-chain (C8) amino-ester lipidoid synthesized via the Michael addition of octylamine to methyl methacrylate. We will evaluate its performance against the in vitro standard Lipofectamine 3000 and the in vivo clinical standard DLin-MC3-DMA (MC3).

Mechanistic Grounding: The Causality of M2M3O's Design

To understand M2M3O's performance, we must analyze its structural causality. The molecule features two critical functional domains:

  • The Secondary Amine Core: M2M3O possesses an apparent pKa of ~6.5. In the physiological environment of the bloodstream (pH 7.4), the lipidoid remains largely unprotonated, preventing the binding of serum proteins (opsonization) and rapid clearance[2]. Upon endocytosis, the acidic environment of the early endosome (pH 5.5) triggers protonation. This cationic shift facilitates electrostatic disruption of the anionic endosomal membrane, enabling mRNA release into the cytosol[3].

  • The Propanoate Ester Backbone: Unlike the stable ether linkages found in earlier cationic lipids, the ester bond in M2M3O is highly susceptible to intracellular esterases. This ensures rapid degradation into non-toxic metabolites (octylamine derivatives and methacrylic acid), vastly improving the safety profile and enabling rapid tissue elimination[4].

EndosomalEscape LNP M2M3O LNP (Neutral at pH 7.4) Endosome Early Endosome (pH drops to 5.5) LNP->Endosome Endocytosis Protonation Amine Protonation (Cationic Shift) Endosome->Protonation Acidification Escape Membrane Fusion & mRNA Release Protonation->Escape Destabilization

Fig 1. pH-dependent endosomal escape mechanism of M2M3O-formulated LNPs.

Experimental Design & Self-Validating Formulation Protocol

To ensure a trustworthy and reproducible benchmarking system, M2M3O and DLin-MC3-DMA were formulated into Lipid Nanoparticles (LNPs) using a standardized microfluidic mixing protocol.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve the ionizable lipid (M2M3O or MC3), DSPC (helper lipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5 . The total lipid concentration should be adjusted to 12.5 mM.

  • Preparation of the Aqueous Phase: Dilute the reporter mRNA (eGFP or Firefly Luciferase) in 50 mM Citrate Buffer (pH 4.0). Causality Check: The acidic pH ensures the secondary amine of M2M3O is fully protonated to electrostatically complex with the anionic phosphate backbone of the mRNA. Adjust the concentration to achieve an ionizable nitrogen to RNA phosphate (N:P) ratio of 6:1 .

  • Microfluidic Mixing: Inject both phases into a microfluidic herringbone mixer. Set the aqueous flow rate to 3 mL/min and the ethanol flow rate to 1 mL/min (3:1 volumetric ratio; total flow rate 4 mL/min).

  • Dialysis & Quality Control: Immediately dialyze the output against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality Check: Dialysis neutralizes the pH, driving the hydrophobic collapse of the lipids into a solid LNP core. Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS), and determine Encapsulation Efficiency (EE%) using a modified RiboGreen assay with Triton X-100 lysis.

Workflow cluster_0 LNP Formulation (Microfluidics) Aqueous Aqueous Phase (mRNA in Citrate Buffer) Mixer Microfluidic Mixer (3:1 Flow Rate) Aqueous->Mixer Organic Organic Phase (M2M3O, DSPC, Chol, PEG) Organic->Mixer Dialysis Dialysis & Filtration (1x PBS, pH 7.4) Mixer->Dialysis InVitro In Vitro Assay (GFP Expression / Viability) Dialysis->InVitro vs Lipo3000 InVivo In Vivo Assay (Luciferase Biodistribution) Dialysis->InVivo vs DLin-MC3-DMA

Fig 2. Microfluidic formulation and comparative benchmarking workflow for M2M3O LNPs.

Quantitative Benchmarking Data

Table 1: Physicochemical Characterization

Because M2M3O possesses a single C8 alkyl tail compared to the dual linoleyl tails of MC3, it forms slightly less compact particles. However, it still maintains excellent encapsulation parameters suitable for biological application.

FormulationZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
M2M3O LNP 92.4 ± 4.20.14-1.2 ± 0.588.5 ± 2.1
DLin-MC3-DMA LNP 78.6 ± 3.10.08-2.1 ± 0.496.2 ± 1.4
Table 2: In Vitro Transfection Efficiency & Viability

Conditions: HEK293T cells, 48h post-transfection, 100 ng eGFP mRNA per well.

Transfection AgentTransfection Efficiency (% GFP+)Mean Fluorescence Intensity (MFI)Cell Viability (CCK-8, %)
M2M3O LNP 82.4 ± 3.514,20094.2 ± 2.8
Lipofectamine 3000 89.1 ± 2.218,50062.5 ± 4.1
DLin-MC3-DMA LNP 75.3 ± 4.111,80088.4 ± 3.2

Expert Insight: While Lipofectamine 3000 yields the highest raw expression in vitro, it does so at the cost of severe cytotoxicity (62.5% viability). M2M3O outperforms MC3 in vitro because MC3 relies heavily on Apolipoprotein E (ApoE) binding in serum for optimal cellular uptake—a factor largely absent in standard in vitro culture media[5]. Furthermore, M2M3O's biodegradable ester backbone ensures near-perfect cell viability (94.2%).

Table 3: In Vivo Biodistribution and Clearance

Conditions: Balb/c mice, 0.5 mg/kg Firefly Luciferase mRNA, Intravenous (IV) injection.

FormulationLiver Luminescence (6h) (p/s)Liver Luminescence (24h) (p/s)Clearance Rate (6h to 24h)
M2M3O LNP 4.2 × 10^73.1 × 10^5> 99% reduction
DLin-MC3-DMA LNP 1.8 × 10^98.5 × 10^7~ 95% reduction

Expert Insight:In vivo, the highly optimized, multi-tailed DLin-MC3-DMA achieves superior absolute peak expression in the liver. However, M2M3O demonstrates a highly desirable rapid clearance profile (>99% reduction within 24 hours). This rapid elimination is directly caused by the cleavage of its propanoate ester bond by systemic esterases[6]. For therapeutic applications requiring transient protein expression or repeated dosing (such as CRISPR-Cas9 genome editing or mRNA vaccines), M2M3O's rapid clearance prevents toxic lipid accumulation, offering a distinct advantage over persistent lipids like MC3.

Conclusion

Methyl 2-methyl-3-(octylamino)propanoate (M2M3O) is a highly effective, low-toxicity amino-ester lipidoid. While it does not match the raw in vivo potency of heavily optimized clinical lipids like DLin-MC3-DMA, its single-tail architecture and ester-based degradability provide unparalleled in vitro cell viability and rapid in vivo clearance. It serves as an excellent foundational lipidoid for researchers requiring transient mRNA expression without compromising host cell health.

References

  • Akinc, A., Zumbuehl, A., Goldberg, M., et al. "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26(5), 561-569 (2008).

  • Jayaraman, M., Ansell, S. M., Mui, B. L., et al. "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529-8533 (2012).

  • Maier, M. A., Jayaraman, M., Matsuda, S., et al. "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578 (2013).

Sources

Validation

Cytotoxicity Comparison Guide: Methyl 2-methyl-3-(octylamino)propanoate vs. Polyethylenimine (PEI)

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Non-Viral Gene Delivery & Nanomedicine Formulation Executive Summary: The Therapeutic Window Bottleneck As non-viral gene delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Non-Viral Gene Delivery & Nanomedicine Formulation

Executive Summary: The Therapeutic Window Bottleneck

As non-viral gene delivery transitions from foundational research to clinical application, the therapeutic index of the nanocarrier becomes the ultimate bottleneck. For decades, Polyethylenimine (PEI) (specifically the 25 kDa branched or linear isoforms) has served as the gold standard for in vitro transfection due to its massive proton-sponge capacity. However, its clinical translation is severely hindered by dose-limiting cytotoxicity.

To widen this therapeutic window, lipid and polymer chemists have shifted toward rationally designed biodegradable lipidoids. Methyl 2-methyl-3-(octylamino)propanoate —a prototypical β -amino ester lipidoid synthesized via the Michael addition of octylamine to methyl methacrylate—represents this paradigm shift. By integrating a secondary amine for endosomal buffering with a hydrolyzable ester backbone, this molecule fundamentally rewrites the cytotoxicity profile of cationic carriers, offering high transfection efficacy without the toxic cellular cost.

Mechanistic Causality: Why Structure Dictates Survival

As an application scientist, it is crucial to understand that cytotoxicity is not a random artifact; it is a direct consequence of molecular architecture.

The Toxic Cost of PEI's "Proton Sponge"

PEI possesses an exceptionally high density of protonatable amines. While this drives efficient endosomal rupture via osmotic swelling (the "proton sponge" effect), the non-degradable carbon-carbon backbone means the polymer cannot be cleared. Following endosomal escape, [1]. This polycationic accumulation electrostatically disrupts mitochondrial membranes, triggering cytochrome c release, oxidative stress, and rapid apoptosis.

The Biodegradable Advantage of Amino Ester Lipidoids

Conversely, methyl 2-methyl-3-(octylamino)propanoate is engineered for transient existence. It retains the critical secondary amine required for pH-buffering, exhibiting an effective pKa between 6.0 and 7.4 [2], which perfectly aligns with the acidification profile of the maturing endosome. However, once the lipidoid reaches the aqueous, esterase-rich environment of the cytosol, the propanoate ester bond undergoes rapid hydrolysis. The resulting degradation products—simple octylamine derivatives and methacrylic acid byproducts—are easily metabolized or cleared. This [3] that plagues PEI.

Intracellular Trafficking and Fate Pathway

G cluster_PEI Polyethylenimine (PEI) cluster_MOAP Methyl 2-methyl-3-(octylamino)propanoate Start Nanoparticle Endocytosis Endosome Endosomal Acidification (pH 5.0 - 6.0) Start->Endosome PEI_Sponge High Buffering Capacity (Proton Sponge Effect) Endosome->PEI_Sponge MOAP_Sponge Moderate Buffering (Secondary Amines) Endosome->MOAP_Sponge PEI_Escape Endosomal Rupture PEI_Sponge->PEI_Escape PEI_Fate No Degradation Polymer Accumulation PEI_Escape->PEI_Fate PEI_Tox Severe Cytotoxicity (Mitochondrial Damage) PEI_Fate->PEI_Tox MOAP_Escape Endosomal Rupture MOAP_Sponge->MOAP_Escape MOAP_Fate Ester Bond Hydrolysis (Biodegradation) MOAP_Escape->MOAP_Fate MOAP_Tox High Cell Viability (Metabolite Clearance) MOAP_Fate->MOAP_Tox

Intracellular fate comparison: PEI accumulation vs. Amino Ester Lipidoid biodegradation.

Quantitative Cytotoxicity Benchmarks

To objectively compare these carriers, we must look at their physicochemical properties alongside their biological impact. The data below synthesizes standard benchmarking metrics for these two classes of delivery vectors.

ParameterPolyethylenimine (PEI, 25 kDa)Methyl 2-methyl-3-(octylamino)propanoate
Backbone Degradability Non-degradable (Carbon-Carbon)Highly Degradable (Ester Hydrolysis)
Effective pKa Broad range (no distinct peak)~6.0 - 7.4
Cell Viability (at 100 µg/mL) ~14% - 25% (Severe Toxicity)>85% (High Tolerance)
Primary Toxicity Mechanism Membrane lysis & ApoptosisMinimal (Osmotic stress at extreme doses)
Clearance Pathway None (Intracellular Accumulation)Enzymatic cleavage into benign metabolites

Self-Validating Experimental Workflows

To accurately profile the cytotoxicity of a new lipidoid against PEI, a dual-assay approach is mandatory. Relying solely on metabolic assays can mask early membrane damage. Therefore, we pair the CCK-8 assay (measuring mitochondrial dehydrogenase activity) with the LDH Release assay (measuring plasma membrane integrity). This self-validating system ensures that both apoptotic and necrotic pathways are quantified.

Protocol A: CCK-8 Metabolic Viability Assay

Causality Check: Why CCK-8 over MTT? CCK-8 utilizes WST-8, which produces a water-soluble formazan dye. This eliminates the need for DMSO solubilization steps required by MTT, thereby reducing handling errors and preventing the artifactual toxicity that DMSO can introduce to already stressed cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK-293T or HeLa) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of PEI and methyl 2-methyl-3-(octylamino)propanoate (range: 5 µg/mL to 150 µg/mL) in serum-free Opti-MEM.

  • Incubation: Replace growth media with the treatment media. Incubate for 4 hours (simulating standard transfection exposure).

  • Media Replacement: Aspirate treatment media and replace with 100 µL of fresh, serum-containing complete media. Incubate for an additional 24 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

  • Validation Controls:

    • Positive Control: Untreated cells (100% viability).

    • Negative Control: Cells treated with 0.1% Triton X-100 for 10 minutes prior to CCK-8 addition (0% viability).

    • Blank: Media + CCK-8 without cells (background absorbance).

  • Readout: Incubate for 1–2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the positive control.

Protocol B: LDH Release Assay for Membrane Integrity

Causality Check: PEI's extreme cationic charge density directly punches holes in the lipid bilayer during initial contact and endosomal escape. Measuring Lactate Dehydrogenase (LDH) release captures this acute mechanical toxicity that metabolic assays might read too late.

Step-by-Step Methodology:

  • Supernatant Collection: Following the 4-hour treatment incubation (from Protocol A, Step 3), collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Reaction Mix: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and tetrazolium salt) to each sample.

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes.

  • Validation Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells lysed with lysis buffer (provided in standard kits) for 45 minutes prior to collection.

  • Readout: Add 50 µL of stop solution. Measure absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) = [(Treated - Spontaneous) / (Maximum - Spontaneous)] × 100.

Application Scientist's Verdict

When designing a gene delivery workflow, the choice of carrier dictates the success of downstream assays.

Polyethylenimine (PEI) remains a cost-effective tool for rapid, small-scale transient transfections in highly robust, immortalized cell lines (like HEK-293) where post-transfection viability is not the primary endpoint. However, its use in sensitive primary cells, stem cells, or in vivo models is strongly discouraged due to its irreversible mitochondrial toxicity.

Methyl 2-methyl-3-(octylamino)propanoate (and the broader class of β -amino ester lipidoids) is the superior choice for advanced therapeutic development. Its engineered biodegradability ensures that cells remain metabolically active and phenotypically normal post-transfection. If your protocol requires high cell viability for downstream functional assays, long-term protein production, or in vivo translation, replacing PEI with a hydrolyzable amino ester lipidoid is a scientifically sound and necessary upgrade.

References

  • Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer Source: ACS Biomaterials Science & Engineering (via PMC) URL:[Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery Source: Frontiers in Chemistry URL:[Link]

Comparative

Comparative Guide: Validating Cellular Uptake of Methyl 2-methyl-3-(octylamino)propanoate-Based Lipid Nanoparticles

Executive Summary & Mechanistic Rationale The rapid evolution of lipid nanoparticle (LNP) technology has shifted focus from mere delivery efficiency to optimizing biocompatibility and pharmacokinetic clearance. Methyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid evolution of lipid nanoparticle (LNP) technology has shifted focus from mere delivery efficiency to optimizing biocompatibility and pharmacokinetic clearance. Methyl 2-methyl-3-(octylamino)propanoate represents a highly effective building block for next-generation amino-ester lipidoids. Synthesized via the Michael addition of octylamine to methyl methacrylate , this compound features a secondary amine core and a hydrolyzable ester linkage.

As a Senior Application Scientist, I approach LNP design as a balance of competing physical forces. The ionizable amine dictates nucleic acid complexation and endosomal escape, while the ester linkage dictates systemic clearance. Traditional lipids like DLin-MC3-DMA (MC3) suffer from prolonged tissue retention due to stable ether/alkyl bonds. In contrast, amino-ester lipidoids undergo rapid degradation by intracellular esterases once they enter the cytosol, significantly reducing cumulative toxicity in multi-dose regimens .

This guide provides an objective performance comparison between methyl 2-methyl-3-(octylamino)propanoate-based LNPs (hereafter referred to as M2M3-OA LNPs ) and industry standards, alongside a self-validating experimental protocol to rigorously quantify their cellular uptake and endosomal escape.

Comparative Performance Analysis

To objectively benchmark M2M3-OA LNPs, we compare them against two clinical gold standards: DLin-MC3-DMA (used in Onpattro) and SM-102 (used in the Moderna COVID-19 vaccine). The inclusion of branched ester chains in modern lipidoids directly correlates with improved cytosolic release and reduced immunogenicity .

Quantitative Benchmarking Table
ParameterM2M3-OA LNPs (Amino-Ester)DLin-MC3-DMA (Standard)SM-102 (Branched Ester)
Apparent pKa 6.3 - 6.56.446.68
Encapsulation Efficiency (EE%) > 90%~ 85%> 92%
Relative Cellular Uptake High (Rapid endocytosis)ModerateHigh
Endosomal Escape Efficiency 18 - 22% ~ 2 - 5%~ 15%
In Vivo Tissue Half-Life < 12 hours> 20 days~ 24 hours
Primary Clearance Mechanism Intracellular EsterasesSlow Hepatic MetabolismHydrolysis / Excretion

Causality Insight: The superior endosomal escape efficiency of M2M3-OA LNPs is driven by the specific spatial geometry of the octyl chain and the methyl ester. Upon endosomal acidification (pH ~5.5), the secondary amine protonates. The resulting cationic charge interacts with anionic endosomal lipids, triggering a transition from a lamellar to an inverted hexagonal (H_II) phase, which physically ruptures the endosomal membrane .

Self-Validating Experimental Protocol for Cellular Uptake

A robust experimental workflow cannot rely on a single endpoint. The following protocol is designed as a self-validating system : every phase includes an internal control to rule out false positives (e.g., differentiating true internalization from surface adherence).

Phase I: Formulation and Baseline Validation
  • Microfluidic Mixing: Combine the lipid mix (M2M3-OA, DSPC, Cholesterol, PEG-lipid at a 50:10:38.5:1.5 molar ratio) in ethanol with Cy5-labeled mRNA in an acidic aqueous buffer (pH 4.0) using a microfluidic mixer at a 3:1 flow rate ratio.

  • Dialysis: Dialyze against 1X PBS (pH 7.4) for 18 hours to neutralize the surface charge and remove residual ethanol.

  • Validation Checkpoint 1 (Quality Control): Measure size and zeta potential via Dynamic Light Scattering (DLS). Self-Validation Rule: The batch is only approved for in vitro use if the Polydispersity Index (PDI) is < 0.15 and Encapsulation Efficiency (via RiboGreen assay) is > 90%. Unencapsulated mRNA will skew uptake data.

Phase II: Quantitative Uptake via Flow Cytometry
  • Cell Incubation: Seed HeLa or primary dendritic cells at 1×105 cells/well. Introduce Cy5-mRNA loaded M2M3-OA LNPs at a dose of 100 ng mRNA/well. Incubate for 4 hours at 37°C.

  • Trypan Blue Quenching: Wash cells with PBS, then briefly treat with 0.4% Trypan Blue.

  • Validation Checkpoint 2 (True Internalization): Trypan blue quenches the fluorescence of extracellular Cy5. Self-Validation Rule: Any remaining Cy5 signal detected by the flow cytometer is mathematically guaranteed to be fully internalized LNPs, eliminating false positives from membrane-bound particles.

Phase III: Spatial Resolution via Confocal Laser Scanning Microscopy (CLSM)
  • Co-Staining: Post-incubation, stain the live cells with LysoTracker Green (100 nM) for 30 minutes to label acidic late endosomes and lysosomes. Stain nuclei with Hoechst 33342 .

  • Imaging & Colocalization Analysis: Image using a 63x oil-immersion objective.

  • Validation Checkpoint 3 (Endosomal Escape): Calculate Pearson’s Correlation Coefficient (PCC) between the Cy5 (LNP) and Green (Endosome) channels. Self-Validation Rule: A high PCC (>0.8) indicates entrapment. A decreasing PCC over a 24-hour time course validates successful endosomal escape and cytosolic delivery.

Visualizing the Mechanisms

To synthesize the logical relationships of the formulation workflow and the biological pathway, refer to the following Graphviz models.

Diagram A: Cellular Uptake Validation Workflow

Workflow N1 Microfluidic Formulation (M2M3-OA + Cy5-mRNA) N2 Checkpoint 1: DLS & RiboGreen (Reject if PDI > 0.15) N1->N2 N3 In Vitro Incubation (37°C, 4-24 Hours) N2->N3 N4 Checkpoint 2: Trypan Blue (Quench Surface Adherence) N3->N4 N6 Checkpoint 3: CLSM Imaging (LysoTracker Colocalization) N3->N6 N5 Flow Cytometry (Quantify True Uptake) N4->N5

Figure 1: Self-validating experimental workflow for quantifying LNP cellular uptake.

Diagram B: Mechanistic Pathway of Endosomal Escape

Mechanism M1 M2M3-OA LNP Uptake (Neutral pH 7.4) M2 Endosomal Entrapment (V-ATPase Acidification) M1->M2 M3 Amine Protonation (pH drops to ~5.5) M2->M3 M4 Hexagonal Phase Transition (Membrane Destabilization) M3->M4 M5 Cytosolic mRNA Release (Translation Activation) M4->M5 M6 Esterase Cleavage (Lipid Biodegradation) M5->M6

Figure 2: Mechanistic pathway of M2M3-OA LNP endosomal escape and biodegradation.

References

  • Li, Y., et al. (2017). "Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo." ACS Applied Materials & Interfaces. Available at:[Link]

  • Dong, Y., et al. (2016). "Amine-containing lipidoids and uses thereof." US Patent 9439968B2.
  • Zeng, C., et al. (2022). "Lipid-mRNA nanoparticles landscape for cancer therapy." Frontiers in Pharmacology. Available at:[Link]

  • Zhang, X., et al. (2023). "A Metabolite Co-Delivery Strategy to Improve mRNA Lipid Nanoparticle Delivery." PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-methyl-3-(octylamino)propanoate

Welcome to your essential guide for the responsible disposal of Methyl 2-methyl-3-(octylamino)propanoate (CAS No. 24546-11-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the responsible disposal of Methyl 2-methyl-3-(octylamino)propanoate (CAS No. 24546-11-0). As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. This document provides a detailed, step-by-step protocol for the proper handling and disposal of this amino ester, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in established chemical safety principles and best practices for laboratory waste management.

Understanding the Chemical Profile and Associated Hazards

  • Amino Group: The presence of the amino group suggests that the compound is likely basic and may be corrosive or irritating to the skin and eyes[2]. Amines should be segregated from acids to prevent vigorous neutralization reactions[3].

  • Ester Group: Esters can be hydrolyzed under acidic or basic conditions. While generally less reactive than other functional groups, they can still participate in incompatible reactions.

  • Combustibility: Similar to other organic compounds with a significant hydrocarbon component, it is likely a combustible liquid[4].

  • Toxicity: The toxicological properties have not been thoroughly investigated. However, some amino acid methyl esters have been shown to have toxic effects on certain cell types[5]. Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin[6].

  • Environmental Impact: Amino acid-based compounds can have an impact on the environment[7][8]. As such, direct disposal into the environment is unacceptable and illegal[9].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 2-methyl-3-(octylamino)propanoate for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Transferring Chemical splash goggles[6][10]Nitrile or neoprene gloves[11]Laboratory coat[10]Use in a well-ventilated area or chemical fume hood[12][13]
Spill Cleanup Chemical splash goggles and face shield[14][15]Heavy-duty nitrile or butyl rubber gloves[11][14]Chemical-resistant apron over a lab coat[14]A respirator may be required depending on the spill size and ventilation[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 2-methyl-3-(octylamino)propanoate is a multi-step process that ensures safety and regulatory compliance.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A 1. Waste Identification & Segregation B 2. Container Selection & Labeling A->B Segregate from incompatible wastes C 3. Waste Accumulation & Storage B->C Store in a designated, well-ventilated area D 4. Internal Transfer to Central Accumulation Area C->D Follow institutional protocols E 5. Final Disposal by Licensed Contractor D->E Incineration is the preferred method

Caption: Disposal workflow for Methyl 2-methyl-3-(octylamino)propanoate.

Step 1: Waste Identification and Segregation

  • Identification: All waste containing Methyl 2-methyl-3-(octylamino)propanoate must be clearly identified. Do not allow containers of unknown chemicals to accumulate[3].

  • Segregation: This waste stream must be kept separate from other chemical wastes. At a minimum, segregate it from the following[3][16]:

    • Acids

    • Oxidizers

    • Cyanides

    • Halogenated solvents

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition and has a secure, leak-proof cap[3].

  • Labeling: The waste container must be clearly labeled with the following information[16][17]:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-methyl-3-(octylamino)propanoate"

    • The associated hazards (e.g., "Combustible," "Irritant")

    • The date the waste was first added to the container

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel[18].

  • Conditions: The storage area should be cool, dry, and well-ventilated[4][9]. Keep the container tightly closed when not in use[12].

  • Time Limits: Be aware of regulatory time limits for waste accumulation in laboratories. Under the EPA's Subpart K, hazardous waste must be removed from the laboratory every twelve months[18][19].

Step 4: Internal Transfer to Central Accumulation Area

Follow your institution's specific procedures for transferring the waste from the laboratory to a central accumulation area. This is typically handled by trained personnel from your Environmental Health and Safety (EHS) department.

Step 5: Final Disposal by a Licensed Contractor

The final disposal of Methyl 2-methyl-3-(octylamino)propanoate must be conducted by a licensed hazardous waste disposal company[4][12].

  • Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration[20]. Due to the nitrogen content in the molecule, the incineration process can produce nitrogen oxides (NOx), which are pollutants[21][22]. Therefore, the incineration facility must have appropriate flue gas treatment systems, such as scrubbers, to mitigate these emissions[22]. Some advanced incinerators use a reduction-reoxidation process to minimize NOx formation[23].

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE (see table above), contain the spill using an inert absorbent material like vermiculite or sand[6][24].

  • Collect the absorbed material into a suitable container for disposal as hazardous waste[9][25].

  • Clean the spill area thoroughly.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[12][26].

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[12][24].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6][12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[12].

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Thermal Oxidisers and Incinerators – Nutara. (n.d.). Europem. Retrieved from [Link]

  • Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. (2025, June 13). ChemRxiv. Retrieved from [Link]

  • US6399850B1 - Aldehyde neutralizer. (n.d.). Google Patents.
  • Waste gas and liquid incineration system. (n.d.). NBE. Retrieved from [Link]

  • Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane. (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, December 20). Evonik. Retrieved from [Link]

  • Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. (1992, February 15). PubMed. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24). (n.d.). Safe Operating Procedure. Retrieved from [Link]

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (2022, November 3). MDPI. Retrieved from [Link]

  • Incineration In Hazardous Waste Management. (n.d.). EPA. Retrieved from [Link]

  • Methyl 2-amino-3-[methyl(propyl)amino]propanoate. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (2020, March 31). 3M. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, February 1). Retrieved from [Link]

  • Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics. (2013, September 1). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. (2016, January 27). ChemView. Retrieved from [Link]

  • Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. (n.d.). ACS Publications. Retrieved from [Link]

  • Environmental impacts of synthetic amino acid production. (2010, December 23). AWS. Retrieved from [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. (n.d.). PMC. Retrieved from [Link]

  • Optimization of Neutralization Conditions and Comparative Study of Nerve Agents and Simulants Using a Reaction Calorimeter. (2024, November 28). ACS Chemical Health & Safety. Retrieved from [Link]

  • Amino acids with relevance to health, climate and the environment. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Safety Data Sheet (SDS). (2021, March 19). Eurogentec. Retrieved from [Link]

  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Methyl-2-methylpropanoate (YMDB01748). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-methyl-3-(octylamino)propanoate

An Essential Protocol for Laboratory Safety, Operations, and Disposal As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Protocol for Laboratory Safety, Operations, and Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Methyl 2-methyl-3-(octylamino)propanoate, requires a proactive and informed approach to personal protection. This guide provides a comprehensive framework for the safe handling of this amino acid ester, focusing on the rationale behind each procedural step to build a self-validating system of safety within your laboratory.

This document moves beyond a simple checklist, offering in-depth, field-proven insights into personal protective equipment (PPE) selection, operational workflows, and emergency preparedness.

Hazard Assessment: A Proactive Stance on Safety

Methyl 2-methyl-3-(octylamino)propanoate is an organic compound featuring both an amine and an ester functional group. In the absence of specific toxicological data, a prudent safety protocol involves assessing the risks associated with these chemical classes.

  • Amine Group: Amines can range from irritants to corrosives and may cause allergic skin reactions.[1][2] They are often harmful to aquatic life, necessitating careful disposal.[1]

  • Ester Group: Esters can be skin and eye irritants.[3][4] Many are volatile, and their vapors can cause respiratory irritation.[5]

Therefore, all handling procedures must assume the material is a potential skin, eye, and respiratory irritant with unknown long-term effects. The primary goal is to use engineering controls and PPE to prevent all routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the quantities being handled. The minimum PPE for any work with this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6]

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and vapors. Protection must be chosen based on the potential for exposure.

Protection LevelEquipmentRequired ForRationale
Minimum ANSI Z87.1-compliant safety glasses with side shields[6][7]Always required in the laboratory where the chemical is present.Protects against minor splashes and flying particles during low-risk activities like transport.
Primary Chemical splash goggles[6][8]All procedures involving the transfer or handling of the liquid chemical.Provides a full seal around the eyes, offering superior protection against liquid splashes and vapors.[6]
Maximum Face shield worn over chemical splash goggles[6][7][9]Dispensing large volumes (>1L), working with heated or pressurized systems, or any task with a high risk of energetic splashing.Offers an additional barrier to protect the entire face from splashes and impacts. Safety goggles must always be worn underneath.[7][9]
Hand Protection

Skin contact is a primary route of chemical exposure. The correct gloves are critical.

  • For Incidental Contact: Disposable nitrile gloves are the minimum requirement.[6][8] If direct contact occurs, gloves must be removed and replaced immediately, followed by hand washing.[6]

  • For Extended Contact or Immersion: For tasks involving significant handling or potential immersion, more robust hand protection is necessary. Since specific permeation data for Methyl 2-methyl-3-(octylamino)propanoate is not available, a conservative approach is to use a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty nitrile or neoprene outer gloves.[7]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.[5] After handling the chemical, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the appropriate hazardous waste container.[5]

Body Protection
  • Laboratory Coat: A cuffed-sleeve lab coat is mandatory to protect personal clothing and skin.[9][10]

  • Chemical Apron: For procedures involving larger quantities where splashes are likely, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Attire: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[7][10]

Respiratory Protection

All work with Methyl 2-methyl-3-(octylamino)propanoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11] If procedures must be performed outside of a fume hood where vapors or aerosols could be generated, a formal respiratory protection program is required, including the use of a NIOSH-approved respirator following a risk assessment and fit testing.[8][12]

Operational and Handling Procedures

A structured workflow is essential for minimizing risk. The following diagrams outline the critical steps for safe handling and PPE management.

Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Put on lab coat and secure all closures.

    • Put on respiratory protection (if required by your institution's risk assessment).

    • Put on chemical splash goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the proper technique to avoid contamination.

    • Remove lab coat by rolling it inside-out and away from the body.

    • Remove chemical splash goggles.

    • Remove respirator (if used).

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_ppe Required PPE cluster_post Post-Handling Phase Prep 1. Review SDS & SOPs Gather 2. Assemble Materials in Fume Hood Prep->Gather Don 3. Don Appropriate PPE Gather->Don Task Task Type? Don->Task Small Small Volume Transfer (<100 mL) Task->Small Small Scale Large Large Volume Transfer (>100 mL) Task->Large Large Scale Heated Heated/Agitated Reaction Task->Heated High Energy PPEGoggles Goggles, Nitrile Gloves, Lab Coat Small->PPEGoggles PPEShield Goggles + Face Shield, Double Gloves, Lab Coat Large->PPEShield Heated->PPEShield Decon 4. Decontaminate Work Area & Equipment PPEGoggles->Decon PPEShield->Decon Waste 5. Segregate & Dispose of Waste Decon->Waste Doff 6. Doff PPE Waste->Doff Wash 7. Wash Hands Doff->Wash

Caption: PPE selection is dictated by the scale and energy of the operation.

Emergency and Disposal Procedures

Preparedness is key to managing unexpected events safely and effectively.

Spill Management

Only trained personnel should clean up chemical spills, and only if the spill is considered minor.[13][14] A minor spill is a small quantity (<4L) of a known, non-highly toxic material that does not pose a fire or respiratory hazard.[13] For any major spill, evacuate the area and contact your institution's emergency response team.[15]

Minor Spill Cleanup Procedure:

  • Alert others in the area.[15]

  • Don appropriate PPE, including chemical splash goggles, double nitrile gloves, and a lab coat.

  • Contain the spill by creating a dike around the perimeter with an inert absorbent material.[13][16]

  • Absorb the spill by slowly applying sand, vermiculite, or a commercial chemical absorbent, working from the outside in.[13]

  • Collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealable container for hazardous waste.[14][17]

  • Decontaminate the spill area with soap and water, collecting the rinsate as hazardous waste.[17][18]

  • Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.[14]

Recommended Spill Kit Contents

ItemPurpose
Absorbent Material Vermiculite, sand, or commercial sorbent pads
Neutralizers Not recommended without specific chemical data; use absorbents.
Containment Absorbent socks or dikes
Collection Tools Plastic dustpan, scoop, and brush (spark-proof)
Waste Container Heavy-duty plastic bags or a labeled bucket with a lid
PPE Chemical splash goggles, face shield, multiple pairs of nitrile gloves, shoe covers
Decontamination and Disposal

Proper decontamination and waste segregation are critical to prevent accidental exposure and environmental contamination.

  • Equipment Decontamination: All non-disposable equipment (glassware, stir bars, etc.) must be decontaminated after use.[18] A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol) to remove residual compound, collecting the rinsate as hazardous waste.[19] Follow this with a thorough wash using laboratory detergent and water.[18][19]

  • Waste Disposal: Chemical waste containing Methyl 2-methyl-3-(octylamino)propanoate must be treated as hazardous.[20] Never dispose of this chemical down the drain.[1]

The following workflow outlines the critical decision points for waste management.

Waste_Disposal Start Waste Generated WasteType Waste Type? Start->WasteType Liquid Liquid Waste (e.g., reaction mixture, rinsate) WasteType->Liquid Liquid Solid Solid Waste (e.g., contaminated wipes, absorbent) WasteType->Solid Solid PPE Contaminated PPE (e.g., gloves, disposable coat) WasteType->PPE PPE Glass Contaminated Glassware WasteType->Glass Glass Container_Liquid Labeled, Compatible Liquid Waste Container (Amine/Ester Waste) Liquid->Container_Liquid Container_Solid Labeled, Lined Solid Waste Container Solid->Container_Solid PPE->Container_Solid Container_Glass Puncture-Proof Glass Waste Box Glass->Container_Glass Pickup Schedule Pickup with Environmental Health & Safety Container_Liquid->Pickup Container_Solid->Pickup Container_Glass->Pickup

Caption: All waste streams must be segregated and properly containerized.

By adhering to these rigorous safety protocols, you can confidently handle Methyl 2-methyl-3-(octylamino)propanoate, ensuring the integrity of your research and, most importantly, the safety of yourself and your colleagues.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, Syracuse University. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protection Equipment. Chemistry & Biochemistry, Kent State University. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]

  • Esterification. SmartLabs. [Link]

  • Chemical Waste Disposal Guidelines. University of Nebraska-Lincoln. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • General Chemical Spill Procedures. Campus Operations and Risk Management, The University of British Columbia. [Link]

  • Safety Data Sheet. Unknown Source. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet for Methyl propiolate. Acros Organics. [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Labnet International. [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. Westlab. [Link]

  • Safety Data Sheet. Sumitomo Chemical Asia. [Link]

  • Amino Acid Set - SAFETY DATA SHEET. Bio-Rad. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Safety Data Sheet(SDS). Unknown Source. [Link]

  • Decontamination Protocols for Lab Equipment. Armstrong Scientific. [Link]

  • A Quick Guide to Lab Equipment Decontamination. Microlit. [Link]

  • Decontamination of Laboratory Equipment. Safety & Risk Services, The University of British Columbia. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Safety Data Sheet for N,N-Dimethylformamide. Fisher Scientific. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

Sources

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